6-Nitro-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
6-nitro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFFHKDZNETBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630784 | |
| Record name | 6-Nitro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857801-97-9 | |
| Record name | 6-Nitro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Nitro-1H-indazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to 6-Nitro-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are recognized as bioisosteres of indoles and are adept at forming critical hydrogen bonds within the binding pockets of various protein targets.[2] This has led to their incorporation into numerous therapeutic agents, including potent kinase inhibitors like axitinib and pazopanib, which are used in cancer therapy.[3] The functionalization of the indazole core at the C3 position is a key strategy in drug discovery.[3] this compound is a valuable building block in this context, offering multiple functional groups for synthetic elaboration. The presence of the nitro group significantly influences the electronic properties of the ring system, while the carboxylic acid provides a versatile handle for amide coupling, esterification, and other conjugations.[4] This guide offers a comprehensive overview of its chemical properties, synthesis, and characterization for researchers and scientists in drug development.
Section 1: Physicochemical and Structural Properties
This compound is characterized by its rigid, planar bicyclic structure, with the nitro and carboxylic acid groups imparting distinct electronic and physical characteristics.[4] The strong electron-withdrawing nature of the nitro group at the 6-position significantly impacts the molecule's reactivity and spectroscopic profile.
Molecular Architecture
The molecule consists of a benzene ring fused to a pyrazole ring.[4] The substituents at positions 3 (-COOH) and 6 (-NO₂) dictate its chemical behavior. While a specific crystal structure is not widely reported, analogous compounds like 6-nitro-1H-indazole exhibit planar geometries.[4] The carboxylic acid group can participate in intramolecular hydrogen bonding with the adjacent nitrogen atom of the pyrazole ring.[4]
Physical Properties
Quantitative physical data for this compound is sparse in the public domain; however, data from closely related compounds and predictive models provide valuable insights. It is typically expected to be a yellowish to orange solid, consistent with other nitroaromatic compounds.[5][6]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₅N₃O₄ | [4][7][8] |
| Molecular Weight | 207.14 g/mol | [4][7][9] |
| Appearance | Yellowish-orange to brown powder (predicted) | [5][6] |
| Boiling Point | ~547.1°C at 760 mmHg (predicted) | [4][8] |
| Solubility | Moderate solubility in DMSO; low in H₂O (predicted) | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment | [8][10] |
Section 2: Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton spectrum is characterized by deshielded aromatic protons, a direct consequence of the electron-withdrawing nitro group. The proton adjacent to the nitro group is expected to appear at a significantly downfield chemical shift (δ 8.5–9.0 ppm).[4] The carboxylic acid proton is also highly deshielded, typically appearing as a broad singlet around δ ~13 ppm.[4] For the specific compound, a ¹H NMR spectrum in DMSO-d6 has been reported.[9]
-
¹³C NMR: In the carbon spectrum, the carbon atom directly attached to the nitro group (C-6) is significantly deshielded, resonating at a downfield chemical shift. For comparison, in the precursor aldehyde, this carbon (C-6) appears at 146.9 ppm.[11][12] The carbonyl carbon of the carboxylic acid would also be expected in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to show several characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |
| Carboxylic Acid O-H | ~2500–3000 | Broad stretch | [4] |
| Carbonyl C=O | ~1700 | Stretch; conjugation can lower frequency | [13][14] |
| Aromatic C-H | ~3100 | Stretch | |
| Asymmetric NO₂ | ~1520 | Strong stretch | [4] |
| Symmetric NO₂ | ~1350 | Strong stretch | [4] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass data. For the precursor, 6-Nitro-1H-indazole-3-carbaldehyde, the [M-H]⁻ ion was found at m/z 190.0245, against a calculated value of 190.0253.[3] For the carboxylic acid, predicted collision cross section (CCS) values have been calculated for various adducts, which can aid in its identification in complex mixtures.[7]
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 208.03528 | 136.5 |
| [M+Na]⁺ | 230.01722 | 145.6 |
| [M-H]⁻ | 206.02072 | 137.1 |
(Data from PubChemLite)[7]
Section 3: Synthesis and Purification
The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available 6-nitroindole. The first step is a nitrosation reaction to form the key intermediate, 6-Nitro-1H-indazole-3-carbaldehyde, followed by oxidation to the desired carboxylic acid.[2][3]
Detailed Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde[13]
Causality: This procedure utilizes a classical nitrosation of an indole. The acidic conditions generate nitrous acid (HNO₂) in situ from sodium nitrite. The electron-rich C3 position of the indole ring undergoes electrophilic attack, leading to a ring-opening and subsequent recyclization cascade to form the indazole-3-carbaldehyde.[3] This reaction is particularly effective for electron-deficient indoles like 6-nitroindole.[3]
Materials:
-
6-Nitroindole (5.15 g, 31.7 mmol)
-
Sodium nitrite (NaNO₂, 6.38 g, 92.5 mmol)
-
6 M Hydrochloric acid (HCl, 14 mL)
-
Distilled water (150 mL)
-
500 mL round-bottomed flask with magnetic stirrer
Procedure:
-
To the 500 mL round-bottomed flask, add sodium nitrite (6.38 g) and distilled water (150 mL). Stir to dissolve.
-
Slowly add 6-nitroindole (5.15 g) to the solution at 20°C. Stir the mixture vigorously for approximately 5 minutes to form a bright yellow, homogeneous suspension.
-
Using an addition funnel, add 6 M HCl (14 mL) dropwise to the suspension over a period of 30 minutes. Maintain the temperature at 20°C.
-
After the addition is complete, continue to stir the reaction mixture at 20°C for 90 minutes.
-
Monitor the reaction completion by taking a small aliquot, filtering it, dissolving the precipitate in acetonitrile, and analyzing by LC-MS.
-
Upon completion, collect the precipitate by vacuum filtration.
-
Wash the collected solid with additional distilled water (50 mL).
-
Dry the product to yield 6-nitro-1H-indazole-3-carbaldehyde as an orange solid (Reported yield: 77%).
Protocol: Oxidation to this compound
Causality: The aldehyde functional group at the C3 position is readily oxidized to a carboxylic acid using common oxidizing agents. The choice of oxidant depends on the stability of other functional groups, but the nitro-indazole core is generally robust enough for standard oxidation conditions.
Materials:
-
6-Nitro-1H-indazole-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or a similar oxidant (e.g., Jones reagent)
-
Appropriate solvent (e.g., acetone, water)
-
Acid for workup (e.g., HCl)
General Procedure (Example with KMnO₄):
-
Dissolve or suspend the 6-Nitro-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., aqueous acetone) in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate in water portion-wise, monitoring the color change from purple to brown (MnO₂). Maintain the temperature below 10°C.
-
Stir the reaction until TLC or LC-MS indicates the complete consumption of the starting aldehyde.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the brown precipitate dissolves.
-
Acidify the clear solution with dilute HCl to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Section 4: Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is governed by the interplay between the aromatic indazole core, the electron-withdrawing nitro group, and the carboxylic acid functionality.
Influence of the Nitro Group
The -NO₂ group at the C-6 position acts as a strong deactivating group via both inductive and resonance effects. This significantly reduces the electron density of the entire bicyclic system, making the ring less susceptible to electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although this is less common for this specific scaffold.
Reactivity of the Carboxylic Acid Group
The -COOH group at the C-3 position is the primary site for synthetic modification.
-
Amide Coupling: It can be readily converted to an acyl chloride or activated with standard coupling reagents (e.g., EDC, HOBT) to react with a wide range of amines, forming indazole-3-carboxamides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[15]
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters. This can be used to create prodrugs, for instance, by esterifying the acid with a lipophilic alcohol to potentially enhance blood-brain barrier penetration.[4]
Reactivity of the Nitro Group
The nitro group itself can be a synthetic handle.
-
Reduction: The -NO₂ group can be reduced to an amino (-NH₂) group using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation provides access to 6-amino-1H-indazole derivatives, which are also important intermediates for further functionalization, such as diazotization or acylation.
Section 5: Applications in Medicinal Chemistry
This compound and its derivatives are of significant interest in drug discovery due to the proven biological activities of the indazole scaffold.
-
Kinase Inhibitors: The indazole core is a cornerstone in the design of kinase inhibitors for oncology. The ability to derivatize the C-3 position allows for the introduction of various side chains that can interact with specific residues in the ATP-binding pocket of kinases.[3]
-
Antiproliferative and Antimicrobial Agents: Fused tricyclic pyrazole derivatives, structurally related to indazoles, have demonstrated potent antiproliferative activity against cancer cell lines and antibacterial properties.[16] The nitro-indazole core, in particular, has been explored for these activities.[16]
-
CNS-Active Agents: The indazole framework is considered a privileged structure capable of interacting with a wide range of biological targets, including those in the central nervous system.[1]
-
Antileishmanial Candidates: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and shown to be promising inhibitors of Leishmania major, highlighting the potential of this scaffold in developing treatments for parasitic diseases.[17]
Section 6: Safety and Handling
-
Hazards Identification: Considered a hazardous substance. It may be harmful if swallowed, in contact with skin, or inhaled.[18][19] It can cause skin and serious eye irritation.[19] Some data suggests it may be a suspected carcinogen or mutagen.[19]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19] A dust respirator should be used if there is a risk of generating dust.[18]
-
Handling and Storage: Avoid all personal contact, including inhalation of dust.[18] Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[20]
-
Spill and Disposal: For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable container for disposal.[18] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]
References
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- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, DOI:10.1039/C8RA01546E.
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- Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
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physicochemical characteristics of 6-Nitro-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Nitro-1H-indazole-3-carboxylic acid
Section 1: Introduction
This compound is a heterocyclic compound belonging to the indazole family, which is characterized by a bicyclic structure where a benzene ring is fused to a pyrazole ring.[1] The indazole scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere of the indole nucleus found in many biologically active molecules.[2][3] The presence of a nitro group (-NO₂) at the 6-position and a carboxylic acid (-COOH) at the 3-position imparts distinct electronic properties and functional handles for chemical modification.
The nitro group acts as a strong electron-withdrawing group, influencing the acidity, reactivity, and overall electronic distribution of the molecule.[1][4] The carboxylic acid function provides a key site for forming amides, esters, and other derivatives, making it a versatile intermediate for the synthesis of more complex molecules.[5] These derivatives are explored for a wide range of biological activities, with the parent indazole scaffold being a core component in numerous kinase inhibitors and other therapeutic agents.[2][6][7]
This guide provides a comprehensive overview of the known and predicted , offering insights into its structure, properties, and spectroscopic profile. It is intended for researchers and professionals in drug discovery and organic synthesis who require a detailed understanding of this important chemical entity.
Section 2: Molecular Structure and Identifiers
The fundamental identity of a chemical compound is defined by its structure and standardized identifiers, which ensure unambiguous communication in research and development.
Caption: 2D Chemical Structure of the Topic Compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| Molecular Formula | C₈H₅N₃O₄ | [1][8] |
| Molecular Weight | 207.14 g/mol | [1] |
| CAS Number | 857801-97-9 | [9][10] |
| InChI | InChI=1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | [8] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])NN=C2C(=O)O | [8] |
| Predicted XlogP | 1.2 | [8] |
Section 3: Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Acidity (pKa)
The molecule possesses two primary acidic protons: the carboxylic acid proton (-COOH) and the indazole ring N-H proton.
-
Carboxylic Acid Proton: The pKa of a typical benzoic acid is ~4.2. The presence of the strongly electron-withdrawing nitro group on the aromatic ring is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid proton.
-
Indazole N-H Proton: The indazole ring itself is weakly acidic. The pKa of the N-H proton of the parent 1H-indazole is approximately 14.[11] The nitro group's electron-withdrawing effect will also increase the acidity of this proton, though it will remain significantly less acidic than the carboxylic acid proton.
While no experimental pKa value for this compound is available in the cited literature, it is anticipated to be a moderately strong organic acid due to the combined electronic effects of the indazole ring and the nitro substituent.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted XlogP value of 1.2 suggests that the compound has moderate lipophilicity.[8] This value indicates a balance between aqueous and lipid solubility, which is a crucial parameter in drug design for predicting absorption and distribution. For a related compound, 1-methyl-6-nitro-1H-indazole-3-carboxylic acid, the predicted LogP is 1.3.[12]
Solubility
Based on its structure and predicted logP, this compound is expected to have:
-
Low solubility in water , a characteristic common for aromatic carboxylic acids.[1]
-
Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
-
Solubility in aqueous base due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
For context, the parent compound 6-nitro-1H-indazole exhibits a solubility of >24.5 µg/mL at a pH of 7.4.[13]
Melting Point and Thermal Stability
-
The parent compound, indazole-3-carboxylic acid, has a melting point of 266-270 °C (with decomposition).[14][15]
-
The precursor, 6-Nitro-1H-indazole-3-carboxaldehyde, has a melting point above 260 °C.[6]
The compound should be stored in a cool, dry place, protected from light, to ensure long-term stability.[9] The nitroaromatic system can be sensitive to light, and elevated temperatures may accelerate degradation.[16][17]
Section 4: Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation. While dedicated spectra for the title compound are not published in the search results, a reliable profile can be predicted based on data from its precursors and analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum (typically in DMSO-d₆) is expected to show several key signals. The carboxylic acid proton should appear as a very broad singlet far downfield, likely around δ 13 ppm.[1] The indazole N-H proton would also be a broad singlet. The aromatic protons on the benzene portion of the ring will be significantly deshielded by the electron-withdrawing nitro group, with expected chemical shifts in the δ 8.5–9.0 ppm range.[1]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear around δ 160-165 ppm. Aromatic carbons will resonate in the typical δ 110-150 ppm region, with the carbon attached to the nitro group being significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands confirming the presence of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500–3000 cm⁻¹.[1]
-
N-H Stretch (Indazole): A moderate, sharp band around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two distinct strong bands, one for the asymmetric stretch (~1520 cm⁻¹) and one for the symmetric stretch (~1350 cm⁻¹).[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₈H₅N₃O₄. The monoisotopic mass is 207.028 Da.[8] Electrospray ionization (ESI) would likely show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 206.0207.[8] Other common adducts such as [M+H]⁺ and [M+Na]⁺ may also be observed.[8]
Section 5: Synthesis and Reactivity
Synthetic Pathway
This compound is typically prepared from a commercially available starting material, 6-nitroindole. The synthesis is a two-step process:
-
Nitrosation: 6-nitroindole undergoes a reaction with a nitrosating agent, such as sodium nitrite in acidic conditions, to induce ring opening and subsequent recyclization, forming 6-Nitro-1H-indazole-3-carbaldehyde.[2][6]
-
Oxidation: The intermediate aldehyde is then oxidized to the final carboxylic acid. This is a common transformation in organic synthesis and can be achieved with various oxidizing agents. The aldehyde group is known to be susceptible to oxidation, and this can even occur through exposure to air over time.[16]
Caption: Conceptual workflow for the synthesis of the topic compound.
Chemical Reactivity
The reactivity of the molecule is governed by its functional groups:
-
Carboxylic Acid: This group can undergo standard reactions like esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents like EDC/HOBT) to generate a library of derivatives.[5][18]
-
Indazole Ring: The indazole ring is electron-deficient due to the potent electron-withdrawing effect of the 6-nitro group. This deactivates the ring towards electrophilic aromatic substitution but may make it susceptible to nucleophilic aromatic substitution under certain conditions. The N-H proton can also be alkylated or acylated.
Section 6: Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and analysis of the title compound, emphasizing self-validating steps for ensuring experimental integrity.
Protocol for Synthesis and Purification (Conceptual)
This protocol adapts established methods for the synthesis of the aldehyde precursor followed by a standard oxidation.[2][6]
Part A: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
-
Preparation: In a round-bottomed flask, dissolve sodium nitrite (NaNO₂, ~3 equivalents) in distilled water.
-
Addition of Starting Material: Cool the solution to 20°C and slowly add solid 6-nitroindole (~1 equivalent) while stirring vigorously to form a homogeneous suspension.[2]
-
Initiation of Reaction: Add 6 M hydrochloric acid (HCl) dropwise over 30 minutes. The reaction is exothermic and the color will change. Monitor the internal temperature to keep it controlled.
-
Reaction Monitoring (Self-Validation): After 90 minutes, take a small aliquot of the reaction mixture, quench it, and spot it on a TLC plate alongside the 6-nitroindole starting material. A new, more polar spot corresponding to the product should be visible, and the starting material spot should be significantly diminished.
-
Workup: Filter the resulting solid precipitate. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Drying: Dry the solid product under vacuum to yield 6-Nitro-1H-indazole-3-carbaldehyde. Confirm identity with ¹H NMR and IR spectroscopy.[3]
Part B: Oxidation to this compound
-
Setup: Suspend the aldehyde from Part A in a suitable solvent (e.g., aqueous acetone or tert-butanol).
-
Oxidation: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), while stirring at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or HPLC, observing the disappearance of the aldehyde spot/peak and the appearance of a new, more polar spot/peak for the carboxylic acid.
-
Quenching and Workup: Once the reaction is complete, quench the excess oxidant (e.g., with sodium bisulfite). Acidify the mixture with HCl to pH ~2-3, which will precipitate the carboxylic acid product.
-
Purification: Filter the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified this compound.
-
Final Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, and measure its melting point.
Protocol for Stability Assessment
This protocol provides a framework for evaluating the compound's stability under stress conditions.[17]
Caption: Experimental workflow for assessing compound stability.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.
-
Test Samples: Aliquot the stock solution into separate, sealed amber vials for each condition to be tested (e.g., 40°C, ambient light, UV light, pH 4 buffer, pH 9 buffer).
-
Time Zero Analysis (Self-Validation): Immediately analyze one vial (T=0) using a validated HPLC-UV method to establish the initial purity and peak area of the compound.
-
Incubation: Store the vials under their respective stress conditions.
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week), remove a vial from each condition and analyze it by HPLC-UV.
-
Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining over time to determine its stability profile under each condition.
Section 7: Summary of Physicochemical Data
Table 2: Consolidated Physicochemical Properties
| Property | Value / Description | Reference |
| Molecular Formula | C₈H₅N₃O₄ | [1][8] |
| Molecular Weight | 207.14 g/mol | [1] |
| Appearance | Expected to be a yellowish or orange solid | Inferred from[3][19] |
| Melting Point | Expected to be >260 °C (with decomposition) | Inferred from[6][14] |
| Solubility | Low in H₂O; Moderate in DMSO | [1] |
| pKa | Not experimentally determined; expected to be a moderately strong organic acid | Inferred |
| logP (Predicted) | 1.2 | [8] |
| Storage Conditions | 2-8°C, sealed in dry, protected from light | [9][20] |
Section 8: References
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Chem-Impex. (n.d.). 6-Nitroindole-3-carboxylic acid. Retrieved from --INVALID-LINK--
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Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid for sale. Retrieved from --INVALID-LINK--
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Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12539. DOI:10.1039/C8RA01546E. Retrieved from --INVALID-LINK--
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PubChemLite. (n.d.). This compound (C8H5N3O4). Retrieved from --INVALID-LINK--
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BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. Retrieved from --INVALID-LINK--
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BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from --INVALID-LINK--
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BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from --INVALID-LINK--
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24239, 6-Nitroindazole. Retrieved from --INVALID-LINK--
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ChemicalBook. (n.d.). 6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
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Moshang Chemical. (n.d.). 1-methyl-6-nitro-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
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Chemicalbridge. (n.d.). This compound. Retrieved from --INVALID-LINK--
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Organic Syntheses. (n.d.). Indazole. Retrieved from --INVALID-LINK--
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Aldawsari, M., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(15), 2795. Retrieved from --INVALID-LINK--
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Ambeed. (n.d.). 857801-97-9|this compound. Retrieved from --INVALID-LINK--
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
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Der Pharma Chemica. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(3), 136-143. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 7597-18-4|6-Nitro-1H-indazole. Retrieved from --INVALID-LINK--
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CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
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ChemicalBook. (n.d.). Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
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Sigma-Aldrich. (n.d.). 5-Nitro-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 80(9), 4554–4561. Retrieved from --INVALID-LINK--
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Achmem. (n.d.). 6-Nitro-1H-indole-3-carboxylic acid. Retrieved from --INVALID-LINK--
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
References
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An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Nitro-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the molecular structure, bonding, and physicochemical properties of 6-nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a recognized pharmacophore, and the strategic placement of the nitro and carboxylic acid functionalities imparts unique electronic and steric characteristics that are crucial for its biological activity. This document synthesizes theoretical predictions with experimental data from analogous compounds to offer a detailed understanding of its structural features. We will delve into its spectroscopic signature, three-dimensional geometry, and the underlying principles of its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational resource for the rational design of novel therapeutics based on the this compound core.
Introduction
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of a multitude of biologically active molecules.[1] Its structural resemblance to the endogenous purine bases allows it to function as a versatile scaffold in the development of kinase inhibitors, anti-cancer agents, and anti-parasitic drugs.[1][2] The compound this compound (C₈H₅N₃O₄, Molar Mass: 207.14 g/mol ) is a prominent member of this family, featuring a potent electron-withdrawing nitro group at the C6 position and a carboxylic acid moiety at the C3 position.[3][4] This unique substitution pattern significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall reactivity, making it a valuable intermediate and a potential therapeutic agent in its own right. This guide aims to provide a detailed exposition of its molecular architecture and bonding characteristics.
Molecular Structure and Bonding
Predicted Geometry and Intramolecular Interactions
Based on X-ray crystallographic studies of similar indazole derivatives, the benzene and pyrazole rings are expected to be coplanar.[3] The nitro group at the C6 position and the carboxylic acid group at the C3 position will also lie in or close to this plane to maximize resonance stabilization. A key structural feature is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyrazole ring, which can influence its acidity and conformational preference.[3]
Electronic Effects of Substituents
The presence of the nitro group (-NO₂) at the C6 position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This significantly decreases the electron density of the benzene ring, making the aromatic protons more deshielded. The carboxylic acid group (-COOH) at the C3 position is also electron-withdrawing, further influencing the electronic landscape of the molecule. These electronic properties are crucial determinants of the molecule's reactivity and its ability to engage in specific intermolecular interactions within a biological target.
Spectroscopic Characterization
The elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific compound is not available, we can predict its characteristic spectral features based on data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons on the benzene ring are anticipated to be significantly deshielded due to the electron-withdrawing nature of the nitro group, with chemical shifts predicted to be in the range of δ 8.5–9.0 ppm.[4] The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, likely around δ ~13 ppm, a characteristic feature of carboxylic acids.[4]
¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon atoms attached to the electron-withdrawing nitro and carboxylic acid groups, as well as the carbons within the aromatic system, will exhibit characteristic chemical shifts.
| Predicted ¹H NMR Data | |
| Proton | Expected Chemical Shift (δ) in DMSO-d₆ [ppm] |
| Aromatic Protons | 8.5 - 9.0 |
| Carboxylic Acid Proton | ~13 (broad singlet) |
| Predicted ¹³C NMR Data | |
| Carbon | Expected Chemical Shift (δ) in DMSO-d₆ [ppm] |
| Carbonyl Carbon | ~165 - 175 |
| Aromatic Carbons | ~110 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A very broad absorption band is expected in the region of 2500–3000 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.[4] The C=O stretching of the carboxylic acid will likely appear as a strong, sharp peak around 1700-1730 cm⁻¹. The nitro group will give rise to two distinct stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[4]
| Predicted IR Absorption Bands | |
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| O-H (Carboxylic Acid) | 2500 - 3000 (broad) |
| C=O (Carboxylic Acid) | 1700 - 1730 |
| N-O (Nitro, asymmetric) | ~1520 |
| N-O (Nitro, symmetric) | ~1350 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₈H₅N₃O₄ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of H₂O, CO, and NO₂ being plausible fragmentation pathways.
Synthesis and Reactivity
The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. A plausible synthetic route involves the oxidation of the corresponding aldehyde, 6-nitro-1H-indazole-3-carbaldehyde.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation of 6-Nitroindole
This procedure is adapted from established methods for the synthesis of indazole-3-carboxaldehydes from indoles.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitroindole in a suitable solvent such as a mixture of water and an organic co-solvent.
-
Addition of Nitrosating Agent: Cool the solution in an ice bath and slowly add a solution of sodium nitrite (NaNO₂).
-
Acidification: While maintaining the low temperature, add a mineral acid (e.g., hydrochloric acid) dropwise to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the product, 6-nitro-1H-indazole-3-carbaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde to this compound
-
Reaction Setup: Suspend the 6-nitro-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., acetic acid or a mixture of t-butanol and water).
-
Addition of Oxidizing Agent: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), to the suspension. The reaction may require gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidizing agent.
-
Isolation and Purification: Acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic pathway to this compound.
Potential Applications in Drug Development
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The carboxylic acid handle allows for the facile synthesis of a variety of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships.
Derivatives of the 6-nitroindazole core have demonstrated significant biological activity. For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown antiproliferative activity against lung carcinoma cell lines.[2] Furthermore, 3-chloro-6-nitro-1H-indazole derivatives have been investigated for their antileishmanial properties.[2] These findings underscore the potential of the 6-nitroindazole scaffold in oncology and infectious disease research.
Sources
A Technical Guide to the Spectroscopic Characterization of 6-Nitro-1H-indazole-3-carboxylic acid
Introduction: Unambiguous Identification of a Key Heterocyclic Building Block
This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the definitive structural elucidation of 6-Nitro-1H-indazole-3-carboxylic acid. We will move beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and interpret their own data.
Molecular Structure and Electronic Influences
The precise arrangement of substituents on the indazole core creates a unique electronic environment that is directly reflected in its spectroscopic signatures.
-
Nitro Group (-NO₂ at C-6): As a strong deactivating and electron-withdrawing group, it significantly lowers the electron density on the fused benzene ring, particularly at the ortho (C-5, C-7) and para (C-4) positions. This effect results in a pronounced downfield shift (deshielding) of nearby protons in NMR spectroscopy.
-
Carboxylic Acid Group (-COOH at C-3): This group also withdraws electron density and introduces characteristic vibrational modes in IR spectroscopy. Its acidic proton is highly sensitive to its environment and is readily identifiable in ¹H NMR.
The combination of these functional groups provides a rich set of spectroscopic handles for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the definitive technique for establishing the atom-to-atom connectivity of a molecule. For a multi-substituted aromatic system like this, it is indispensable for confirming the specific isomeric form.
Expertise in Practice: The Rationale Behind the Method
The primary challenge in characterizing this molecule is to confirm the 3,6-substitution pattern and distinguish it from other potential isomers (e.g., 5-nitro, 7-nitro). The choice of a polar aprotic deuterated solvent, such as DMSO-d₆, is deliberate. It is an excellent solvent for the compound and, critically, its ability to form hydrogen bonds allows for the routine observation of the exchangeable N-H and -COOH protons, which might otherwise be broadened into obscurity or exchange with trace water in solvents like chloroform-d.[2]
¹H NMR Spectral Analysis
The proton NMR spectrum is defined by the deshielding effects of the nitro and carboxylic acid groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| -COOH | > 13.0 | Broad Singlet | The highly acidic proton is significantly deshielded. Its broadness is due to hydrogen bonding and chemical exchange.[1] |
| N-H | ~12.0 - 14.0 | Broad Singlet | The pyrazole N-H proton is also acidic and appears as a broad signal in a similar downfield region. |
| H-7 | ~8.6 - 9.0 | Doublet (d) | Positioned adjacent to the strongly electron-withdrawing nitro group, this proton is the most deshielded of the aromatic protons.[1][3] |
| H-5 | ~8.2 - 8.4 | Doublet of Doublets (dd) | Experiences deshielding from the ortho nitro group. |
| H-4 | ~8.0 - 8.2 | Doublet (d) | The least deshielded of the aromatic protons, coupled to H-5. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum confirms the carbon backbone and the influence of the electron-withdrawing substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| C=O | ~165 - 175 | The carbonyl carbon of the carboxylic acid appears in the typical downfield region for this functional group.[4] |
| C-6 | ~147 | The direct attachment to the nitro group causes a strong downfield shift. This is a key signature for the 6-nitro substitution pattern.[3] |
| C-3a, C-7a | ~140 - 145 | Bridgehead carbons of the fused ring system. |
| C-3 | ~125 - 135 | Carbon bearing the carboxylic acid group. |
| C-4, C-5, C-7 | ~108 - 125 | Aromatic carbons, with their specific shifts influenced by the nitro group's position. |
Protocol: High-Field NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Spectrometer Setup: Use a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. Collect a minimum of 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary to obtain a good signal-to-noise ratio and accurate peak integration for all carbon environments.[2]
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
While NMR maps the skeleton, IR spectroscopy acts as a rapid and definitive confirmation of the functional groups attached to it. Its diagnostic power lies in identifying the characteristic vibrational frequencies of the -COOH and -NO₂ moieties.
Expertise in Practice: Interpreting the Vibrational Signatures
The IR spectrum of this molecule is dominated by three key features. The most telling is the exceptionally broad O-H stretch of the carboxylic acid, a result of strong intermolecular hydrogen bonding that forms a dimeric structure.[4] This is a textbook signature that is difficult to mistake. The sharp, intense C=O stretch confirms the carbonyl, while the two distinct N-O stretches provide unequivocal evidence of the nitro group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Band Characteristics |
| O-H Stretch (-COOH) | 2500 - 3300 | Very Broad, Strong |
| C=O Stretch (-COOH) | 1700 - 1725 | Sharp, Strong |
| N-O Asymmetric Stretch | ~1520 | Strong |
| N-O Symmetric Stretch | ~1350 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |
| N-H Stretch | ~3100 - 3300 | Medium, Broad (may be obscured by O-H) |
Data compiled from sources[1][4][5][6].
Protocol: Solid-State IR (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent KBr pellet.
-
Background Spectrum: Place the empty sample holder in the spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Workflow for IR Analysis
Caption: Experimental workflow for acquiring a solid-state IR spectrum using the KBr pellet technique.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition, offering the final piece of the structural puzzle.
Expertise in Practice: Choosing the Right Ionization
For a polar, acidic molecule like this compound, electrospray ionization (ESI) is the method of choice. It is a soft ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion. Data can be acquired in both positive and negative ion modes. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion, leading to a very clean and sensitive analysis.
Mass-to-Charge (m/z) Data Interpretation
The molecular formula C₈H₅N₃O₄ corresponds to a monoisotopic mass of 207.028 Da.[7]
| Ion/Adduct | Ionization Mode | Predicted m/z (High Resolution) | Key Insights |
| [M-H]⁻ | ESI Negative | 206.0207 | Often the base peak for carboxylic acids in negative mode. |
| [M+H]⁺ | ESI Positive | 208.0353 | Protonated molecule. |
| [M+Na]⁺ | ESI Positive | 230.0172 | Sodium adduct, commonly observed. |
| [M-H₂O-H]⁻ | ESI Negative | 188.0101 | Potential fragmentation via loss of water from the carboxyl group. |
| [M-COOH]⁻ | ESI Negative | 162.0254 | Fragmentation via loss of the carboxylic acid group. |
Predicted m/z values from PubChemLite.[7]
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC System: Use a standard C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to promote ionization.
-
MS System: Couple the LC output to an ESI source on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Extract the mass chromatogram for the expected ions. Compare the measured exact mass to the theoretical mass; a mass error of <5 ppm is considered confirmation of the elemental composition.
Workflow for LC-MS Analysis
Sources
An In-depth Technical Guide to the Solubility Profile of 6-Nitro-1H-indazole-3-carboxylic acid
This guide provides a comprehensive analysis of the solubility characteristics of 6-Nitro-1H-indazole-3-carboxylic acid, a compound of significant interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate informed solvent selection and application.
Introduction: Understanding the Molecule
This compound is a heterocyclic organic compound featuring an indazole core substituted with a nitro group and a carboxylic acid moiety. Its molecular structure (C₈H₅N₃O₄) and molecular weight of 207.14 g/mol are fundamental to its physicochemical properties.[1][2][3] The presence of a carboxylic acid group confers acidic properties, while the nitro group and the bicyclic aromatic system contribute to its polarity and potential for intermolecular interactions. An understanding of its solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation development, and biological assays.
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The polarity of this compound, arising from its functional groups, dictates its affinity for solvents of similar polarity. The carboxylic acid and the N-H group of the indazole ring can act as hydrogen bond donors, while the oxygen atoms of the nitro and carboxyl groups, along with the nitrogen atoms of the indazole ring, can act as hydrogen bond acceptors. These features suggest a complex solubility profile that is highly dependent on the solvent's characteristics.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and semi-quantitative assessment can be derived from its structural features and by analogy to similar compounds.[2][5]
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and the potential for hydrogen bonding with the solvent are expected to facilitate dissolution.[5] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the relatively large and nonpolar aromatic core may limit extensive solubility, particularly in water.[5] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of the molecule makes it unlikely to dissolve in nonpolar solvents due to the unfavorable energetics of disrupting the solvent-solvent interactions without compensatory solute-solvent interactions.[4] |
| Acidic/Basic Aqueous | Dilute HCl, Dilute NaOH | High in Basic Solutions | As a carboxylic acid, the compound will be deprotonated in basic solutions to form a highly polar and water-soluble carboxylate salt.[6] Solubility in acidic solutions is expected to be low. |
The Critical Influence of pH on Aqueous Solubility
The solubility of ionizable compounds is often highly dependent on the pH of the aqueous medium.[7][8][9] For this compound, which possesses an acidic carboxylic acid group, this effect is particularly pronounced.
In an aqueous environment, the following equilibrium exists:
C₈H₅N₃O₄ (solid) ⇌ C₈H₄N₃O₄⁻ (aq) + H⁺ (aq)
According to Le Châtelier's principle, in an acidic solution (low pH), the excess of H⁺ ions will shift the equilibrium to the left, favoring the neutral, less soluble form of the acid and thus decreasing its solubility.[10] Conversely, in a basic solution (high pH), the hydroxide ions (OH⁻) will neutralize the H⁺ ions, shifting the equilibrium to the right. This deprotonates the carboxylic acid to form the more polar and significantly more water-soluble carboxylate anion, thereby increasing the overall solubility of the compound.[11]
This pH-dependent solubility is a critical consideration in drug development for controlling the dissolution and absorption of acidic active pharmaceutical ingredients.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a standardized experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][11]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents.
-
The presence of undissolved solid is crucial to ensure that saturation is achieved.[5]
-
Seal the vials tightly to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used for comparative purposes.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined empirically.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.[5] This step is critical for accurate results.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer to generate a standard curve (e.g., absorbance vs. concentration).[5]
-
Analyze the diluted sample and determine its concentration from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
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A Technical Guide to the Thermal Stability and Decomposition of 6-Nitro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 6-Nitro-1H-indazole-3-carboxylic acid. While direct, extensive literature on this specific molecule is limited, this document synthesizes data from analogous nitroaromatic and indazole compounds to establish a scientifically grounded framework for its handling, analysis, and interpretation. We will explore the foundational principles of thermal analysis, propose a likely decomposition pathway, and provide detailed experimental protocols for characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Safety considerations paramount for the study of nitro-containing heterocyclic compounds are also emphasized.
Introduction: The Significance of this compound
This compound is a member of the indazole family, a class of heterocyclic compounds recognized for their broad range of biological activities. The indazole core is a key pharmacophore in numerous therapeutic agents. The presence of a nitro group (-NO₂), a strong electron-withdrawing moiety, and a carboxylic acid (-COOH) group significantly influences the molecule's electronic properties, reactivity, and, critically, its thermal stability.
Nitroaromatic compounds are known for their energetic nature, and understanding their thermal behavior is not merely an academic exercise; it is a fundamental safety and quality control requirement in drug development and chemical synthesis. Thermal decomposition can lead to runaway reactions, compromising sample integrity and posing significant safety hazards.[1] Therefore, a thorough characterization of the thermal properties of molecules like this compound is essential for defining safe storage, handling, and processing temperatures.
Physicochemical and Spectroscopic Properties
To understand the thermal behavior of a compound, it is essential to first characterize its fundamental properties. The properties for this compound are compared with a related isomer in the table below.
Table 1: Comparative Physicochemical Properties of Indazole Derivatives
| Property | This compound | 3-Nitro-1H-indazole-6-carboxylic acid (Predicted) |
| Molecular Formula | C₈H₅N₃O₄ | C₈H₅N₃O₄ |
| Molecular Weight ( g/mol ) | 207.14 | 207.14 |
| Appearance | Solid (form to be confirmed by analysis) | Solid |
| Solubility | Soluble in DMSO at 10 mM.[2] | Moderate in DMSO, low in H₂O.[2] |
| Boiling Point (°C) | 547.1 ± 30.0.[2] | ~547.[2] |
Note: Data for the 6-nitro isomer is based on available information, while some data for the 3-nitro isomer is predicted and serves for comparative purposes.[2]
Spectroscopic analysis provides insight into the molecular structure. For this compound, key spectral features would be expected in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Analogous nitro-indazoles show characteristic IR peaks for the asymmetric NO₂ stretch (~1520 cm⁻¹) and symmetric NO₂ stretch (~1350 cm⁻¹), along with a broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid.[2] In ¹H NMR, deshielded aromatic protons adjacent to the nitro group (δ 8.5–9.0 ppm) and a downfield-shifted carboxylic proton (δ ~13 ppm) are anticipated.[2]
Thermal Analysis: Methodology and Experimental Design
The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and decomposition.[3] TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss associated with decomposition or volatilization.
Causality Behind Experimental Choices
-
Heating Rate: A standard heating rate of 10°C/min is often used for initial screening to provide a clear overview of thermal events.[1] Slower heating rates (e.g., 1-5°C/min) can offer better resolution of overlapping thermal events.[4]
-
Atmosphere: An inert atmosphere (typically nitrogen or argon) is crucial.[1][4] It prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's decomposition, not a reaction with air.
-
Crucible Type: For energetic materials like nitroaromatics, high-pressure crucibles are recommended to contain any rapid gas evolution during decomposition.[4][5] Gold-plated crucibles offer excellent chemical inertness.[4][5]
-
Sample Size: Small sample sizes (typically 1-5 mg) are used to minimize the risk of a runaway reaction and to ensure uniform heating.[1]
Detailed Experimental Protocol for Thermal Analysis
Objective: To determine the melting point, onset of decomposition, and mass loss profile of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Materials:
-
This compound sample
-
High-pressure DSC pans (gold-plated or hermetically sealed aluminum)
-
TGA pans (ceramic or platinum)
-
High-purity nitrogen gas
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into the appropriate crucible (DSC or TGA pan).
-
Instrument Setup (DSC):
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the cell at a starting temperature, e.g., 30°C.
-
-
DSC Analysis:
-
Heat the sample from 30°C to a final temperature (e.g., 400°C) at a linear heating rate of 10°C/min. The final temperature should be well above the expected decomposition.
-
Record the heat flow as a function of temperature.
-
-
Instrument Setup (TGA):
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate at a starting temperature, e.g., 30°C.
-
-
TGA Analysis:
-
Heat the sample from 30°C to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events. Integrate the peak area of the exotherm to quantify the heat of decomposition (ΔHd).
-
TGA: Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%). Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.
-
Visualization of the Experimental Workflow
Caption: Workflow for Thermal Analysis of this compound.
Expected Thermal Behavior and Postulated Decomposition Pathway
Based on the known behavior of related nitroaromatic and carboxylic acid compounds, a multi-stage decomposition process is anticipated for this compound.
Table 2: Expected Thermal Events and Interpretation
| Thermal Event | Technique | Expected Observation | Interpretation |
| Melting | DSC | Sharp endothermic peak | Transition from solid to liquid phase. The peak temperature corresponds to the melting point. |
| Initial Decomposition | DSC/TGA | Strong exothermic peak in DSC, accompanied by initial mass loss in TGA. | The onset of this exotherm is a critical parameter for determining the maximum safe processing temperature. |
| Decarboxylation | TGA | A distinct mass loss step corresponding to the loss of CO₂ (44 g/mol ). | The carboxylic acid group is thermally labile and is expected to decompose, releasing carbon dioxide.[6] |
| Nitro Group/Ring Cleavage | TGA | Subsequent, often rapid, mass loss stages. | Cleavage of the C-NO₂ bond and fragmentation of the indazole ring system, releasing gases like NO₂, N₂, and various carbonaceous fragments.[7] |
| Char Formation | TGA | Residual mass at high temperatures. | Formation of a stable carbonaceous residue. |
Postulated Decomposition Pathway
The decomposition is likely initiated by two competing or sequential pathways:
-
Decarboxylation: The loss of CO₂ from the carboxylic acid group to form 6-nitro-1H-indazole.
-
Nitro Group Scission: Homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds, to form radical species.[7]
These initial steps would be followed by the complex breakdown of the indazole ring, leading to the evolution of gaseous products such as H₂O, N₂, and oxides of nitrogen and carbon.
Caption: Postulated decomposition pathway for this compound.
Safety, Handling, and Storage
Given its nitroaromatic structure, this compound must be treated as a potentially energetic and hazardous material.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9] Avoid creating dusts.
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[8][10][11] Take precautionary measures against static discharge.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It should be kept away from incompatible materials such as strong oxidizing agents and reducing agents.
-
Thermal Stress: As indicated by stability studies on the related aldehyde, elevated temperatures can accelerate degradation.[12] Avoid unnecessary heating. Solutions should be prepared fresh and, if storage is necessary, kept refrigerated and protected from light, as nitroaromatic compounds can be photosensitive.[12]
Conclusion
The thermal stability of this compound is a critical parameter for its safe handling and application in research and development. This guide outlines a robust framework for its characterization using DSC and TGA. The anticipated decomposition pathway involves initial decarboxylation and/or C-NO₂ bond scission, followed by fragmentation of the heterocyclic ring. The exothermic nature of this decomposition underscores the necessity of strict adherence to safety protocols. The methodologies and insights presented here provide a solid foundation for researchers to confidently and safely investigate this and other related energetic molecules.
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discovery and history of 6-Nitro-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to 6-Nitro-1H-indazole-3-carboxylic acid: Synthesis, History, and Applications in Modern Drug Discovery
Abstract
This compound (C₈H₅N₃O₄) is a pivotal heterocyclic building block in medicinal chemistry. Its rigid bicyclic core, composed of a fused benzene and pyrazole ring, combined with the strategic placement of a nitro group and a carboxylic acid moiety, renders it an exceptionally versatile intermediate for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its historical context, details robust synthetic methodologies with an emphasis on the causality behind experimental choices, summarizes its physicochemical properties, and explores its significance as a privileged scaffold in the development of targeted therapies, including kinase inhibitors and novel antiproliferative agents.
Discovery and Historical Context: The Evolution of the Indazole Scaffold
The history of this compound is not marked by a singular moment of discovery but is rather an extension of the rich history of indazole chemistry. The parent indazole ring system was first synthesized by Emil Fischer in 1883.[1] For decades, indazoles remained a subject of academic interest. However, the 20th and 21st centuries saw a surge in their importance as medicinal chemists recognized the indazole core as a "privileged scaffold"—a molecular framework capable of binding to a wide range of biological targets.[2][3]
The development of specific derivatives like this compound was driven by the need for functionalized intermediates in drug discovery programs. The functionalization at the 3-position, particularly with a carboxylic acid, provides a crucial handle for creating amide or ester linkages, while the nitro group at the 6-position acts as a powerful electron-withdrawing group and a precursor to an amino group, allowing for extensive structure-activity relationship (SAR) studies.[4] This specific substitution pattern emerged from the systematic exploration of the chemical space around the indazole core to create compounds with desirable pharmacological properties, such as those seen in kinase inhibitors like Pazopanib and Axitinib, which feature a 3-substituted indazole motif.[5]
Synthetic Methodologies: A Guide to Preparation
The synthesis of this compound is most effectively achieved through the transformation of a corresponding indole precursor. The primary and most reliable method involves the nitrosation of 6-nitroindole, which is commercially available.
Primary Synthetic Pathway: Nitrosation of 6-Nitroindole
This process transforms the five-membered indole ring into the isomeric indazole ring system through a multi-step reaction cascade initiated by nitrosation at the C3 position.[5][6] The reaction proceeds via an oxime intermediate, which undergoes ring opening and subsequent recyclization to form the thermodynamically stable indazole-3-carboxaldehyde.[5] This aldehyde is then oxidized to the target carboxylic acid.
Caption: Synthesis workflow from 6-Nitroindole to the final acid.
This protocol is an optimized procedure derived from established methods for the nitrosation of electron-poor indoles.[7][8]
-
Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve sodium nitrite (NaNO₂, ~8 equivalents) in deionized water.
-
Acidification: Slowly add 2N aqueous hydrochloric acid (HCl, ~7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0°C. This in-situ formation of nitrous acid is critical and exothermic. Maintaining a low temperature prevents its decomposition.
-
Reaction with 6-Nitroindole: In a separate flask, dissolve 6-nitroindole (1 equivalent) in N,N-Dimethylformamide (DMF).[7]
-
Addition: Add the 6-nitroindole solution dropwise to the cold nitrosating mixture. A reverse addition (adding the indole to the acid) is often employed to minimize side reactions and maintain a consistent pH.[5][7]
-
Reaction Progression: Allow the mixture to stir at low temperature for approximately 30 minutes, then let it warm to room temperature and continue stirring for 90 minutes to 6 hours until completion, monitored by TLC or LC-MS.[7][8][9] The reaction mixture will typically form a bright yellow or orange suspension.[8]
-
Work-up and Isolation: Upon completion, quench the reaction by pouring the mixture into ice water. Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with distilled water to remove inorganic salts.[8]
-
Purification: The crude product can be dried to yield 6-nitro-1H-indazole-3-carbaldehyde as an orange solid.[8] For higher purity, column chromatography on silica gel may be necessary.[7][9]
The aldehyde intermediate is a stable compound that can be carried forward to the next step.
-
Dissolution: Suspend the 6-Nitro-1H-indazole-3-carbaldehyde in an appropriate solvent system, such as aqueous acetone or tert-butanol.
-
Oxidation: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or buffered sodium chlorite (NaClO₂), portion-wise while monitoring the temperature. The oxidation of an aldehyde to a carboxylic acid is a standard and high-yielding transformation.
-
Quenching and Work-up: Once the reaction is complete, quench any excess oxidant (e.g., with sodium sulfite for KMnO₄). Acidify the mixture with HCl to a low pH (~2-3) to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Physicochemical and Spectroscopic Data
The structural features of this compound impart distinct physical and spectral properties that are crucial for its characterization. The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring.[6]
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | [10] |
| Molecular Weight | 207.14 g/mol | [6] |
| IUPAC Name | This compound | [10] |
| CAS Number | 857801-97-9 | [11] |
| Appearance | Expected to be a solid | |
| Predicted XlogP | 1.2 | [10] |
| Monoisotopic Mass | 207.028 Da | [10] |
Spectroscopic Characteristics (Predicted):
-
¹H NMR: The aromatic protons are expected to be deshielded, particularly the proton adjacent to the nitro group (H7), which would appear at a significant downfield shift (δ > 8.5 ppm). The carboxylic acid proton will appear as a very broad singlet far downfield (δ > 13 ppm).[6]
-
¹³C NMR: The carbon bearing the nitro group (C6) and the carbons of the pyrazole ring will show characteristic shifts. The carbonyl carbon of the carboxylic acid will be observed around δ 160-165 ppm.
-
Infrared (IR) Spectroscopy: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (a broad band from 2500–3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches for the NO₂ group.[6]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product therapeutic itself but rather a high-value intermediate. Its utility stems from the strategic placement of its two functional groups.
The Carboxylic Acid "Handle"
The C3-carboxylic acid is the primary point for synthetic elaboration. It is readily converted into amides, esters, and other functional groups, allowing for the covalent linkage of the indazole core to other pharmacophores. This is a common strategy in the synthesis of kinase inhibitors, where an amide bond often connects the heterocyclic core to a moiety that interacts with the solvent-exposed region of the ATP-binding pocket.[4]
The Nitro Group "Modulator"
The C6-nitro group serves two main purposes:
-
Electronic Modulation: As a potent electron-withdrawing group, it modulates the pKa of the indazole N-H and influences the hydrogen bonding capabilities of the entire scaffold.[6]
-
Synthetic Precursor: The nitro group can be readily reduced to a 6-amino group using reagents like iron powder in acidic media or catalytic hydrogenation.[12] This amino group provides a new vector for chemical modification, opening up an entirely different set of possible derivatives and expanding the chemical space that can be explored from a single intermediate.
Derivatives of 6-nitroindazole have demonstrated a wide array of biological activities, including antiproliferative effects against lung carcinoma cell lines and antileishmanial activity.[3][12] Specifically, some derivatives have been shown to inhibit Leishmania trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress.[3] This highlights the potential of the 6-nitroindazole scaffold in developing treatments for cancer and neglected tropical diseases.
References
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Al-Tel, T. H., et al. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. 2019. Available from: [Link]
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Abeidi, M. E. M., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. Available from: [Link]
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Chevalier, A., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. Available from: [Link]
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Abeidi, M. E. M. Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. 2017. Available from: [Link]
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Knowledge. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. 2024. Available from: [Link]
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DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. 2024. Available from: [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
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ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. Available from: [Link]
-
JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available from: [Link]
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NIH PubChem. 6-Nitroindazole | C7H5N3O2 | CID 24239. Available from: [Link]
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NIH. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available from: [Link]
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The Nitroindazole Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
January 2026
Abstract
The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, attributable to its remarkable versatility in interacting with a diverse range of biological targets.[1][2] The introduction of a nitro group to this bicyclic heteroaromatic system dramatically influences its electronic properties and, consequently, its biological activity profile. This guide provides a comprehensive technical overview of the biological significance of the nitroindazole scaffold. We will delve into its multifaceted roles as an antiparasitic, anticancer, antimicrobial, and neuroprotective agent, with a particular focus on the mechanisms of action, structure-activity relationships, and the causality behind experimental design. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this potent chemical framework.
Introduction: The Indazole Nucleus and the Impact of Nitro-functionalization
The quest for novel therapeutic agents frequently converges on heterocyclic compounds due to their structural complexity and ability to engage in specific molecular interactions.[2] Among these, the indazole core has proven to be a prolific source of biologically active molecules, leading to several approved drugs.[1][3]
The "Privileged" Nature of the Indazole Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets.[4] The indazole ring system, composed of a fused benzene and pyrazole ring, exemplifies this concept.[5] Its unique structural and electronic features, including its aromaticity and the presence of nitrogen atoms, allow for a wide array of substitutions, enabling the meticulous tuning of its pharmacological properties for various therapeutic applications, including anti-inflammatory, antibacterial, anticancer, and antidiabetic roles.[5][6]
The Role of the Nitro Group: A Gateway to Diverse Bioactivity
The addition of a nitro (-NO₂) group, a potent electron-withdrawing group, profoundly alters the physicochemical properties of the indazole core. This functionalization is key to many of its biological activities. The position of the nitro group is a critical determinant of biological function and potency.[7] For instance, 6-nitroindazole derivatives have shown significant antiproliferative effects, while 7-nitroindazole is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][8]
The mechanism of action for many nitro-heterocyclic compounds is linked to the bioreduction of the nitro group within the target cell or microorganism. This process, often occurring under hypoxic (low oxygen) conditions, leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can indiscriminately damage vital macromolecules such as DNA, proteins, and lipids, leading to cellular death.[7]
Broad-Spectrum Antiparasitic and Antimicrobial Activity
Nitro-heterocyclic compounds have long been a cornerstone in treating infections caused by protozoa and anaerobic bacteria.[9] The nitroindazole scaffold continues this legacy, showing promise against a range of pathogens.
Antiprotozoal Efficacy
Derivatives of nitroindazole have demonstrated significant activity against several protozoan parasites responsible for neglected tropical diseases.
-
Anti-trichomonal Activity : A series of 5-nitroindazole derivatives showed remarkable activity against Trichomonas vaginalis, the causative agent of trichomoniasis, with some compounds demonstrating 100% growth inhibition at a concentration of 10 µg/mL.[9][10]
-
Anti-trypanosomal Activity : Against Trypanosoma cruzi, the parasite responsible for Chagas disease, certain 5-nitroindazole compounds exhibited high anti-epimastigote activity.[9] One derivative was reported to have an IC₅₀ of 4.7 ± 0.3 µM against the Arequipa strain of T. cruzi.[5]
-
Anti-leishmanial Activity : Novel 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising inhibitors of Leishmania major growth, highlighting their potential in the development of new treatments for leishmaniasis.[6]
Antibacterial and Antitubercular Potential
The nitroimidazole class, a close relative of nitroindazole, includes compounds with broad-spectrum activity against anaerobic bacteria and mycobacteria.[11] This activity is often retained in nitroindazole derivatives. For example, linking the nitroimidazole scaffold with a 1,3,4-oxadiazole moiety has produced potent inhibitors of Escherichia coli FabH, an essential enzyme in bacterial fatty acid synthesis, with MIC values as low as 1.56 µg/mL.[12] This highlights a key strategy: using the nitro-heterocycle as a core to build molecules with specific enzymatic targets. The development of drugs like Delamanid and Pretomanid, which are based on a nitroimidazole scaffold for treating multi-drug resistant tuberculosis, underscores the immense therapeutic potential of this class of compounds.[13][14]
Anticancer Properties of Nitroindazole Derivatives
The indazole scaffold is present in several approved anticancer drugs, including Axitinib and Pazopanib.[3] The addition of a nitro group offers unique advantages, particularly in the context of the tumor microenvironment.
Cytotoxicity and Structure-Activity Relationship (SAR)
Nitroindazole derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[7] For example, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibited IC₅₀ values in the 5–15 μM range against the NCI-H460 lung carcinoma cell line.[7] Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives found that specific substitutions, such as nitro and ethoxy groups, significantly enhanced anticancer potency.[15]
Hypoxia-Activated Prodrugs and Radiosensitizers
The hypoxic (low oxygen) environment of solid tumors is a major contributor to therapy resistance.[16] Nitroaromatic compounds can be selectively activated under these conditions, making them ideal candidates for hypoxia-activated prodrugs. The nitro group is reduced to a cytotoxic species preferentially in cancer cells over normally oxygenated tissues. A recent study synthesized novel nitroimidazole derivatives linked to oxadiazole or triazole rings. These compounds showed significantly enhanced antiproliferative activity under hypoxic conditions (IC₅₀ = 4.69-11.56 µM) compared to normoxic conditions (IC₅₀ = 12.50-24.39 µM) and acted as potent radiosensitizers, increasing the efficacy of γ-radiation.[16]
| Compound Class | Target Cell Line | Activity Metric | Value (Normoxia) | Value (Hypoxia) | Citation |
| Nitroindazole Derivatives | NCI-H460 (Lung) | IC₅₀ | 5-15 µM | Not Reported | |
| 5-Nitroindazole Derivatives | TK-10, HT-29 | Antineoplastic | Moderate | Not Reported | [10] |
| N-Alkyl-Nitroimidazoles | MDA-MB-231 (Breast) | LC₅₀ | ~16.7 µM | Not Reported | [17][18] |
| Nitroimidazole-Oxadiazoles | HCT116 (Colon) | IC₅₀ | 12.50-24.39 µM | 4.69-11.56 µM | [16] |
Table 1: Summary of Anticancer Activity of Selected Nitro-Heterocyclic Compounds.
Modulation of Nitric Oxide Synthase (NOS) Signaling
Beyond cytotoxicity, the nitroindazole scaffold is a powerful modulator of cellular signaling pathways, most notably those involving nitric oxide (NO).
7-Nitroindazole: A Selective Neuronal NOS (nNOS) Inhibitor
Nitric oxide is a critical signaling molecule produced by three main enzyme isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[8] While NO is vital for processes like vasodilation and neurotransmission, its overproduction by nNOS is implicated in neurodegenerative disorders.[8][19]
7-Nitroindazole (7-NI) is a well-characterized, potent, and selective inhibitor of the nNOS isoform.[8][19][20] Its mechanism of action involves competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin at the enzyme's active site.[19]
Therapeutic Implications of nNOS Inhibition
The selective inhibition of nNOS by 7-NI has demonstrated significant therapeutic potential in preclinical models.
-
Neuroprotection : In models of Parkinson's disease, 7-NI protects against MPTP-induced dopaminergic neurotoxicity. This neuroprotection is associated with a reduction in 3-nitrotyrosine, a marker of damage caused by peroxynitrite, which is formed from the reaction of NO with superoxide radicals.[21] 7-NI also shows protective effects against cocaine-induced oxidative stress in the brain.[19]
-
Cardiovascular Effects : While eNOS is the primary regulator of vascular tone, nNOS also plays a role. 7-Nitroindazole can induce smooth muscle relaxation independent of the endothelium and NOS blockade, suggesting additional mechanisms of action.[22] However, long-term treatment has been associated with adverse effects like cardiac hypotrophy.[23]
-
Anxiolytic Properties : 7-NI has shown clear anxiolytic-like effects in multiple exploratory models of anxiety, suggesting that NOS could be a novel target for anxiolytic drug development.[24]
Signaling Pathway
The overactivation of NMDA receptors leads to an influx of Ca²⁺, which activates nNOS to produce excessive NO. This NO can react with superoxide (O₂⁻) to form the highly damaging peroxynitrite (ONOO⁻), leading to nitrative stress and neuronal cell death. 7-NI acts by directly inhibiting nNOS, thereby breaking this neurotoxic cascade.
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel nitroindazole derivatives requires robust and standardized assays. The choice of assay is dictated by the therapeutic target.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the nitroindazole test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (typically 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The nitroindazole scaffold is a versatile and powerful platform for the development of novel therapeutic agents.[7] Its biological significance spans a wide range of applications, from infectious diseases and oncology to neurological disorders. The electron-withdrawing nature of the nitro group is central to its activity, enabling bioreductive activation for cytotoxicity and providing key electronic features for potent and selective enzyme inhibition.
Future research should focus on several key areas:
-
Mechanism-Guided Design : A deeper understanding of the specific reductases involved in activating nitroindazole prodrugs within different pathogens and tumors will enable the design of more selective and effective agents.
-
Expanding Structural Diversity : Synthesizing and screening novel derivatives with varied substitution patterns will continue to uncover new biological activities and optimize potency and selectivity.[5]
-
Tackling Resistance : The nitroindazole scaffold may offer new avenues to combat drug resistance, a growing global health crisis.
-
Optimizing Pharmacokinetics : While potent in vitro, many derivatives will require optimization of their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to become viable clinical candidates.
The continued exploration of the nitroindazole scaffold, supported by rational design, robust biological evaluation, and a deeper understanding of its mechanisms of action, holds immense promise for delivering the next generation of innovative medicines.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated upon request.
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A Technical Guide to the Potential Biological Activities of 6-Nitro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its presence in a multitude of compounds demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific molecule, 6-Nitro-1H-indazole-3-carboxylic acid (C₈H₅N₃O₄), combines this promising indazole core with two key functional groups: a nitro group at the 6-position and a carboxylic acid at the 3-position.[3][4] While direct biological data on this exact compound is limited, a wealth of research on its close structural analogs—particularly those within the 6-nitroindazole family—provides a strong foundation for predicting its therapeutic potential.
This guide synthesizes the existing body of evidence for the 6-nitroindazole scaffold to provide an in-depth, technical exploration of the probable biological activities of this compound. We will delve into hypothesized mechanisms of action, present collated data from related compounds, and provide detailed experimental protocols for the validation of these potential activities.
Potential Anticancer Activity
The 6-nitroindazole moiety is a recurring feature in compounds exhibiting significant antiproliferative effects.[2] This consistent observation strongly suggests that this compound could function as a valuable lead compound in oncology research.
Expert Rationale & Hypothesized Mechanism of Action
The anticancer potential of nitro-heterocyclic compounds is often linked to their bioreductive activation. It is hypothesized that the electron-withdrawing nitro group can be reduced by intracellular reductases, particularly in the hypoxic environment of solid tumors, to form highly reactive nitroso and superoxide radical species. These intermediates can induce significant cellular damage, including DNA strand breaks, leading to apoptosis.[5]
Furthermore, the indazole core itself is a well-established kinase inhibitor motif.[6][7] Many kinase inhibitors function by competing for the ATP-binding site on the enzyme, and the indazole structure serves as an effective bioisostere for the purine ring of ATP. It is plausible that this compound or its derivatives could inhibit key signaling kinases involved in cancer cell proliferation and survival. Several indazole derivatives have been shown to induce apoptosis by modulating key proteins in the cell death pathway, such as the Bcl-2 family.[8][9]
Key Experimental Data from Analog Compounds
Studies on related 6-nitroindazole derivatives have demonstrated potent activity against various cancer cell lines. This data provides a benchmark for the anticipated efficacy of this compound.
| Compound Class | Cell Line | IC50 Value | Source |
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives | NCI-H460 (Lung Carcinoma) | 5–15 µM | [2][10] |
| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 µM | [8] |
| 6-aminoindazole derivatives | HCT116 (Colorectal Cancer) | 2.9 - 59.0 µM | [11] |
Workflow for Anticancer Activity Screening
The following diagram outlines a standard workflow for assessing the antiproliferative potential of a novel compound.
Detailed Protocol: In Vitro Antiproliferative MTT Assay
This protocol details the measurement of cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which quantifies metabolic activity as an indicator of cell viability.[12]
-
Cell Plating:
-
Harvest and count cells from a logarithmic phase culture (e.g., NCI-H460). Ensure cell viability is >90% via Trypan blue exclusion.
-
Resuspend cells in fresh culture medium to a final concentration determined by a prior cell density optimization experiment (typically 1,000 to 100,000 cells/well).[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[13] Include wells with medium only for blank controls.
-
Incubate the plate for 12-24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment and recovery.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.[14]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12][13] Use a reference wavelength of >650 nm to subtract background noise.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Potential Antiparasitic (Antileishmanial) Activity
A significant body of research points to the potent antileishmanial activity of 6-nitroindazole derivatives, making this a highly promising therapeutic avenue for this compound.[2] Leishmaniasis is a neglected tropical disease with limited treatment options, creating an urgent need for new chemical entities.[1]
Expert Rationale & Mechanism of Action
The primary molecular target for many antileishmanial nitro-compounds is believed to be Trypanothione Reductase (TryR) .[1][15] This enzyme is unique to trypanosomatid parasites (including Leishmania and Trypanosoma) and is essential for their survival.[16] TryR maintains the parasite's redox balance by reducing trypanothione, a molecule that neutralizes oxidative stress.[16] Humans lack this enzyme, instead relying on a glutathione-based system, making TryR an ideal and highly selective drug target.[16] Inhibition of TryR leads to an accumulation of reactive oxygen species, causing oxidative damage and parasite death.[15] Molecular docking studies have confirmed that indazole derivatives can bind effectively within the active site of TryR.[1]
Key Experimental Data from Analog Compounds
The introduction of a chloro group at the 3-position of 6-nitroindazole has been shown to be particularly effective, highlighting the importance of substitutions on the indazole ring.[2]
| Compound Class | Leishmania Species | IC50 Value | Source |
| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum | Strong to moderate activity | [1] |
| 3-chloro-6-nitro-1H-indazole derivative (Compound 13) | L. major | Promising growth inhibitor | [1] |
| Nitro-heterocyclic compounds | L. infantum | Active against promastigotes & amastigotes | [17] |
Signaling Pathway: Trypanothione Reductase Inhibition
The diagram below illustrates the critical role of TryR in the parasite's antioxidant defense system and the point of inhibition by nitroindazole compounds.
Detailed Protocol: Antileishmanial Activity Assay (Promastigote Viability)
This protocol describes an in vitro assay to determine the 50% inhibitory concentration (IC50) against the promastigote (insect) stage of Leishmania parasites using an MTT-based method.[1]
-
Parasite Culture:
-
Culture Leishmania promastigotes (e.g., L. major, L. infantum) at 23-26°C in a suitable medium (e.g., RPMI-1640) supplemented with 10% heat-inactivated fetal calf serum.[1][18]
-
Harvest parasites during the stationary growth phase (typically 3-5 days post-culture).[19]
-
Centrifuge the culture at 1500 rpm for 10 min, wash the pellet with phosphate-buffered saline (PBS), and resuspend in fresh medium.[1]
-
Adjust the parasite density to 2.5 x 10⁶ promastigotes/mL.[1]
-
-
Assay Plate Preparation:
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well microtiter plate.[1]
-
Prepare serial dilutions of the test compound in DMSO/medium (ensure the final DMSO concentration is non-toxic, typically <1%). Add 100 µL of the diluted compound to the wells in triplicate.
-
Include wells with parasites and medium only (negative control) and wells with a known antileishmanial drug like Amphotericin B (positive control).
-
-
Incubation and Viability Assessment:
-
Incubate the plate at 23°C for 72 hours.[1]
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[1]
-
Add 100 µL of a solubilization solution (e.g., isopropanol/HCl) to dissolve the formazan crystals.[1]
-
Read the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability relative to the negative control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and applying non-linear regression analysis.
-
Potential Antimicrobial Activity
The 6-nitroindazole scaffold has also been explored for its antibacterial and antifungal properties.[2] The presence of the nitro group on a heterocyclic ring is a well-known pharmacophore for antimicrobial activity, suggesting a strong possibility that this compound will possess similar effects.
Expert Rationale & Hypothesized Mechanism of Action
The primary mechanism of action for antimicrobial nitro-heterocyclic compounds is reductive activation.[5] Anaerobic and microaerophilic bacteria possess nitroreductase enzymes that reduce the nitro group of the drug. This process generates short-lived, highly cytotoxic intermediates that are non-specific in their targets, causing widespread damage to cellular macromolecules, including DNA, leading to cell death. This multi-targeted approach is advantageous as it can be more difficult for bacteria to develop resistance.
Key Experimental Data from Analog Compounds
Derivatives of 6-nitroindazoles have shown activity against various microorganisms, including clinically relevant pathogens.
| Compound Class | Organism | Activity Metric | Value | Source |
| 2-azetidinone derivatives of 6-nitro-1H-indazole | Various Bacteria & Fungi | Promising in vitro activity | [2] | |
| 6-nitro-benzo[g]indazole derivative (12a) | N. gonorrhoeae | MIC | 250 µg/mL | [10] |
| 6-amino-benzo[g]indazole derivative (13b) | N. gonorrhoeae | MIC | 62.5 µg/mL | [10] |
| Indole-3-carboxamide-polyamine conjugates | S. aureus, E. coli, etc. | MIC | Varied | [20] |
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
-
Preparation of Reagents:
-
Prepare a 2x concentrated stock solution of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[23]
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to the final testing concentration (typically ~5 x 10⁵ CFU/mL).[24]
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[23]
-
Add 100 µL of the 2x compound stock solution to the first column of wells.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[23]
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[23]
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the sterility control) with the standardized bacterial suspension. The final volume in each well will be 200 µL (for a 1:2 dilution of the drug) or 100 µL (if using a 5 µL inoculum).[22][23]
-
Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[25]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21]
-
The results can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.[25] The growth control well should be turbid, and the sterility control well should be clear.
-
Synthesis Pathway
A plausible synthesis for this compound would start from a commercially available indole precursor. The key transformation is the nitrosation of an indole to form the indazole ring system, a reaction that works for both electron-rich and electron-deficient indoles.[7] The resulting aldehyde can then be oxidized to the target carboxylic acid.
Conclusion and Future Directions
While direct experimental validation for this compound is pending, the substantial body of evidence from its structural analogs provides a compelling case for its potential as a multifunctional therapeutic agent. The 6-nitroindazole scaffold is strongly associated with potent anticancer, antileishmanial, and antimicrobial activities . The presence of the C-3 carboxylic acid provides a versatile chemical handle for future derivatization to improve potency, selectivity, and pharmacokinetic properties.
Future research should prioritize the direct synthesis and in vitro screening of the title compound against panels of cancer cell lines, Leishmania species, and pathogenic microbes. Positive hits should be followed by mechanism-of-action studies to confirm the hypothesized targets, such as Trypanothione Reductase inhibition or apoptosis induction. Subsequent structure-activity relationship (SAR) studies and lead optimization will be critical steps in transforming this promising scaffold into a viable clinical candidate.
References
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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Viodé, C., et al. (1999). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical Pharmacology, 57(5), 549-557. Available at: [Link] [Accessed 2 Jan. 2026].
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JoVE. (2022). Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview. YouTube. Available at: [Link] [Accessed 2 Jan. 2026].
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National Institutes of Health (NIH). (n.d.). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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Tzvetanova, E., et al. (2014). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Oxidative Medicine and Cellular Longevity, 2014, 834721. Available at: [Link] [Accessed 2 Jan. 2026].
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National Institutes of Health (NIH). (n.d.). A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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Defense Technical Information Center (DTIC). (n.d.). Testing of Experimental Antileishmanial Compounds. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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National Institutes of Health (NIH). (n.d.). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12797-12804. Available at: [Link] [Accessed 2 Jan. 2026].
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Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 195-207. Available at: [Link] [Accessed 2 Jan. 2026].
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National Institutes of Health (NIH). (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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National Institutes of Health (NIH). (n.d.). Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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National Institutes of Health (NIH). (n.d.). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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PubMed. (n.d.). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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PubMed. (n.d.). Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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National Institutes of Health (NIH). (n.d.). Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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MDPI. (n.d.). Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[2][21][22] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. [online] Available at: [Link] [Accessed 2 Jan. 2026].
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Methodological & Application
Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid from 6-nitroindole: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 6-Nitro-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 6-nitroindole. This two-step synthetic route involves an initial nitrosative ring expansion to form the intermediate aldehyde, followed by a selective oxidation to yield the target carboxylic acid. The protocols detailed herein are designed for reproducibility and scalability, with an emphasis on the mechanistic rationale behind each experimental step to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a prominent class of heterocyclic compounds in pharmaceutical research, frequently serving as bioisosteres of indoles. They are integral to the structure of numerous compounds with a wide range of biological activities, including potent kinase inhibitors. The presence of the nitro group and the carboxylic acid functionality on the indazole core of this compound provides crucial handles for further chemical modifications, making it a key intermediate in the synthesis of complex molecular architectures for drug development programs.
Overall Synthetic Strategy
The conversion of 6-nitroindole to this compound is efficiently achieved through a two-step process. The first step involves the nitrosation of 6-nitroindole, which proceeds via a ring-opening and recyclization mechanism to yield 6-Nitro-1H-indazole-3-carbaldehyde. The subsequent step is the selective oxidation of the aldehyde functionality to the corresponding carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
Mechanistic Insight: The Nitrosation Reaction
The conversion of indoles to indazole-3-carboxaldehydes via nitrosation is a fascinating and synthetically useful transformation.[1] The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium. The electrophilic nitrosating species, such as the nitrosonium ion (NO⁺), attacks the electron-rich C3 position of the 6-nitroindole ring.[1] This is followed by a cascade of events involving the addition of water, ring-opening of the indole's pyrrole ring, and subsequent intramolecular cyclization to form the more stable indazole ring system, yielding the 3-carbaldehyde derivative.[1] The use of an electron-deficient indole, such as 6-nitroindole, generally leads to good yields in this transformation.[2]
Caption: Simplified mechanism of the nitrosation of 6-nitroindole.
Experimental Protocol: Nitrosation of 6-Nitroindole
This protocol is adapted from established procedures for the nitrosation of indoles.[3][4][5]
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2 N aqueous hydrochloric acid (7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. To this mixture, add N,N-dimethylformamide (DMF).[3]
-
Reaction with 6-Nitroindole: In a separate flask, prepare a solution of 6-nitroindole (1 equivalent) in DMF. Add the 6-nitroindole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 30-60 minutes.[6]
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for approximately 6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).[3]
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6] The resulting crude product, 6-Nitro-1H-indazole-3-carbaldehyde, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
| Parameter | Value | Reference |
| Starting Material | 6-Nitroindole | [3][4] |
| Key Reagents | NaNO₂, HCl, DMF | [3][5] |
| Reaction Temperature | 0 °C to 80 °C | [3] |
| Reaction Time | ~6 hours | [3] |
| Expected Product | 6-Nitro-1H-indazole-3-carbaldehyde | [5][7] |
| Purification Method | Column Chromatography | [3] |
Part 2: Synthesis of this compound
Mechanistic Insight: The Pinnick Oxidation
The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids.[6][8] This reaction is particularly advantageous due to its tolerance of a wide range of functional groups, making it suitable for substrates like 6-Nitro-1H-indazole-3-carbaldehyde. The active oxidant is chlorous acid (HClO₂), which is generated in situ from sodium chlorite (NaClO₂) under weakly acidic conditions, often buffered with a dihydrogen phosphate salt.[6] The mechanism involves the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl).[9] A scavenger, such as 2-methyl-2-butene, is often added to quench the reactive HOCl byproduct, preventing unwanted side reactions.[10]
Caption: Simplified mechanism of the Pinnick oxidation.
Experimental Protocol: Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde
This protocol is based on the general principles of the Pinnick oxidation.[6][10]
Materials:
-
6-Nitro-1H-indazole-3-carbaldehyde
-
Sodium chlorite (NaClO₂, technical grade, ~80%)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Nitro-1H-indazole-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (a scavenger, typically 4-5 equivalents).
-
Addition of Reagents: In a separate flask, prepare a solution of sodium chlorite (1.5-2 equivalents) and sodium dihydrogen phosphate monohydrate (1.5-2 equivalents) in deionized water. Cool the aldehyde solution in an ice bath and slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise over 30-60 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant. Adjust the pH of the aqueous layer to approximately 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product, this compound, may precipitate out of solution and can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate or another suitable organic solvent.
-
Final Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Starting Material | 6-Nitro-1H-indazole-3-carbaldehyde | - |
| Key Reagents | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | [6][10] |
| Solvent | t-BuOH / Water | [11] |
| Reaction Temperature | 0 °C to Room Temperature | [6] |
| Expected Product | This compound | [12] |
| Purification Method | Filtration/Extraction and Recrystallization | - |
Trustworthiness and Validation
To ensure the successful and reliable synthesis of this compound, the following in-process controls and validation steps are recommended:
-
Reaction Monitoring: Both steps of the synthesis should be carefully monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or excessive heating.
-
Spectroscopic Confirmation: The identity and purity of the intermediate, 6-Nitro-1H-indazole-3-carbaldehyde, and the final product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR: To confirm the structure and assess purity. For the final product, the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a broad carboxylic acid proton signal (typically >12 ppm) are key indicators.[12]
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For the final product, the appearance of a broad O-H stretch from the carboxylic acid and the characteristic C=O stretch should be observed.[12]
-
-
Purity Assessment: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC) or by melting point analysis.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of this compound from 6-nitroindole. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently and reproducibly prepare this valuable synthetic intermediate for applications in medicinal chemistry and drug discovery. The provided validation steps are crucial for ensuring the quality and identity of the synthesized compounds.
References
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CK-12 Foundation. Flexi answers - Is it possible to convert an aldehyde into a carboxylic acid? Available at: [Link]
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Wikipedia. Pinnick oxidation. Available at: [Link]
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Chemistry Steps. Jones Oxidation. Available at: [Link]
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Chevalier, E., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12695–12702. Available at: [Link]
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Reddit. How are aldehydes practically oxidised by KMnO4 to carboxylic acids ? r/OrganicChemistry. Available at: [Link]
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Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632. Available at: [Link]
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Organic Chemistry Portal. Jones Oxidation. Available at: [Link]
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Wenxuecity. Pinnick oxidation. Available at: [Link]
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Organic Chemistry Reaction. Pinnick oxidation. Available at: [Link]
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OpenStax. 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry. Available at: [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Chevalier, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2631-2636. Available at: [Link]
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Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
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ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]
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Application Notes & Protocols: A Detailed Guide to the Nitrosation of 6-Nitroindole
Abstract
This comprehensive application note provides a detailed protocol for the nitrosation of 6-nitroindole, a critical transformation in synthetic organic chemistry. The reaction, which proceeds through an N-nitrosated intermediate, ultimately yields 6-nitro-1H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, two distinct experimental protocols, rigorous safety procedures, and detailed analytical characterization methods. Our objective is to combine established procedures with the underlying chemical principles to ensure reproducible, safe, and efficient synthesis.
Introduction: The Significance of Indole Nitrosation
Indole derivatives are a cornerstone of pharmaceutical chemistry, and modifications to the indole scaffold are crucial for modulating biological activity.[2] Nitrosation, the process of introducing a nitroso (-N=O) group, is a key transformation. While N-nitrosamines are often associated with toxicity and are monitored as potential genotoxic impurities in pharmaceuticals, the controlled, intentional synthesis of N-nitroso compounds or their downstream products is a powerful tool.[3][4]
The nitrosation of 6-nitroindole is particularly noteworthy. The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring. The reaction with a nitrosating agent, typically nitrous acid generated in situ, leads not to a stable N-nitrosoindole but to a subsequent rearrangement, yielding the isomeric indazole structure.[1][2] This provides a direct synthetic route to 3-substituted indazoles, which are recognized bioisosteres of indoles, capable of forming strong hydrogen bonds in protein binding pockets.[2] Understanding and mastering this protocol provides chemists with an efficient method to access these valuable molecular scaffolds.
Reaction Mechanism: From Nitrosation to Rearrangement
The transformation of 6-nitroindole to 6-nitro-1H-indazole-3-carbaldehyde is a multi-step process initiated by electrophilic N-nitrosation.
-
Formation of the Nitrosating Agent : The reaction begins with the protonation of sodium nitrite (NaNO₂) by a strong acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂). In the acidic medium, nitrous acid can be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺) or exist in equilibrium with dinitrogen trioxide (N₂O₃), which also acts as a potent nitrosating agent.[5][6]
-
Electrophilic Attack : The lone pair of electrons on the indole nitrogen (N-1) attacks the nitrosonium ion. This step is characteristic of N-nitrosation reactions.[7][8]
-
Intermediate Formation & Rearrangement : This electrophilic attack forms a transient N-nitroso-6-nitroindole intermediate. However, under the reaction conditions, this intermediate is unstable and undergoes a spontaneous ring-opening and recyclization sequence to form the thermodynamically more stable 6-nitro-1H-indazole-3-carbaldehyde.[1]
This mechanistic pathway highlights the importance of acid catalysis and the unique reactivity of the indole scaffold, which facilitates the rearrangement to the indazole system.
Caption: Nitrosation of 6-nitroindole followed by rearrangement.
Experimental Protocols & Data
Two effective protocols for the synthesis are presented below. Protocol A is a direct method performed at a constant temperature, while Protocol B is an optimized procedure involving reverse addition and a temperature ramp, which can be beneficial for controlling the reaction with electron-poor indoles.[2]
| Parameter | Protocol A (Direct Nitrosation) | Protocol B (Optimized Reverse Addition) |
| Starting Material | 6-Nitroindole | 6-Nitroindole |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Water | Sodium nitrite, Hydrochloric acid, Water, DMF |
| Reaction Temp. | 20°C | 0°C to 80°C |
| Reaction Time | 90 minutes | 6 hours |
| Reported Yield | 77% | Not explicitly stated for 6-nitro derivative |
| Product Appearance | Orange solid | Yellowish solid (general observation) |
Materials & Apparatus
-
6-nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF) (for Protocol B)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and stir bars
-
Ice bath and heating mantle/oil bath
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Protocol A: Direct Nitrosation at 20°C
This protocol is adapted from a procedure yielding 77% of the desired product.[2]
-
Preparation : In a suitable reaction flask, dissolve sodium nitrite (4.3 g, 62.3 mmol) in deionized water (150 mL).[2]
-
Substrate Addition : To the stirred solution, slowly add 6-nitroindole (5.15 g, 31.7 mmol) at 20°C. The addition should take approximately 5 minutes, resulting in a bright yellow suspension.[2]
-
Acidification : Slowly add 2 N aqueous HCl (35 mL) dropwise to the suspension over a period of 30 minutes, maintaining the temperature at 20°C.
-
Reaction : Stir the resulting mixture vigorously at 20°C for 90 minutes.
-
Work-up : Filter the resulting solid precipitate. Wash the solid thoroughly with deionized water.
-
Drying : Dry the collected orange solid under vacuum to yield 6-nitro-1H-indazole-3-carbaldehyde. Further purification is typically not required if high-purity starting materials are used.
Protocol B: Optimized Synthesis via Reverse Addition
This method is designed to control the reaction by adding the indole solution to the pre-formed nitrosating agent, which can minimize side reactions like dimerization.[1][6]
-
Nitrosating Agent Preparation : In a round-bottom flask cooled to 0 °C in an ice bath, dissolve sodium nitrite (550 mg, 8 mmol) in deionized water (1.6 mL).[1]
-
Slowly add 2 N aqueous HCl (3.5 mL, 7 mmol) to the sodium nitrite solution, keeping the temperature at 0 °C.[1]
-
Stir the mixture for 10 minutes, then add N,N-dimethylformamide (3 mL).[1]
-
Substrate Preparation : In a separate flask, dissolve 6-nitroindole (162 mg, 1 mmol) in N,N-dimethylformamide (3 mL).[1]
-
Reaction : Add the 6-nitroindole solution to the nitrosating agent mixture at 0 °C.[1]
-
Heating : Remove the ice bath and heat the reaction mixture to 80 °C. Stir under an inert atmosphere (e.g., Argon) for 6 hours.[1]
-
Work-up & Extraction : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[2]
-
Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary.[2]
Caption: Comparative workflow for the synthesis of 6-nitro-1H-indazole-3-carbaldehyde.
Safety Precautions & Waste Disposal
CAUTION: N-nitroso compounds are often potent carcinogens and should be handled with extreme care.[9] Although the intermediate in this reaction is transient, the principles of handling hazardous materials must be strictly followed.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is a minimum), and safety glasses or goggles.
-
Ventilation : All steps, particularly the handling of sodium nitrite, HCl, and the reaction itself, must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors or potentially volatile nitroso species.
-
Handling : Avoid contact with skin and eyes. In case of contact, wash immediately and thoroughly with water. Review the Safety Data Sheets (SDS) for all reagents before starting.[10]
-
Waste Disposal : Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing ethyl acetate and DMF must be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate for your institution's guidelines. Solid waste contaminated with the product should be disposed of as hazardous chemical waste.
Characterization of the Product
Unambiguous confirmation of the final product, 6-nitro-1H-indazole-3-carbaldehyde, is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structural elucidation.[11] For the target compound, the following signals are expected:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H), 8.79 (d, J=1.8 Hz, 1H), 8.29 (dd, J=1.8, 8.9 Hz, 1H), 7.94 (d, J=8.9 Hz, 1H).[2] The singlet at 10.21 ppm is characteristic of the aldehyde proton. The absence of the N-H proton from the original indole and the appearance of the indazole ring protons confirm the rearrangement.
-
¹³C NMR (100 MHz, DMSO-d₆): δ 187.7, 146.9, 142.5, 140.3, 124.0, 122.4, 119.8, 112.0.[2]
-
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the product. For 6-nitro-1H-indazole-3-carbaldehyde (C₈H₅N₃O₃), the expected molecular weight is 191.15 g/mol . Electrospray ionization (ESI) would likely show a peak for the protonated molecule [M+H]⁺ at m/z 192.05.[2]
-
Infrared (IR) Spectroscopy : IR spectroscopy can identify key functional groups. Expect strong absorbances corresponding to the aldehyde C=O stretch (around 1700 cm⁻¹), N-O stretches from the nitro group (around 1520 and 1340 cm⁻¹), and N-H stretching from the indazole ring (around 3300 cm⁻¹).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; degradation of nitrosating agent; incorrect pH. | Ensure accurate temperature control. Prepare nitrosating agent fresh and use immediately. Verify the concentration of the HCl solution. For Protocol B, ensure an inert atmosphere to prevent side reactions at high temperatures. |
| Formation of Dark, Tarry Side Products | Dimerization of indole; excessive heating; incorrect addition rate. | Use the reverse addition method (Protocol B) to keep the concentration of indole low. Ensure the addition of acid or indole solution is slow and controlled, with efficient stirring. |
| Product is Difficult to Purify | Presence of unreacted starting material or side products. | If TLC shows multiple spots, column chromatography is necessary. Adjust the solvent system (e.g., hexane/ethyl acetate) for better separation. |
| Inconsistent Results | Quality of reagents. | Use high-purity 6-nitroindole. Ensure sodium nitrite has not degraded (should be a pale yellow crystalline solid). |
References
-
Bonnett, R., & Holleyhead, R. (1974). N-Nitroso Products From the Reaction of Indoles With Angeli's Salt. PubMed Central (PMC), NIH. [Link]
-
Koppenol, W. H., et al. (2006). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. ACS Publications. [Link]
-
SciSpace. N-Nitroso products from the reaction of indoles with Angeli's salt. [Link]
-
Poblete, R., et al. (2000). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]
-
Chem_Safe, Inc. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Chem-Safe. [Link]
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ResearchGate. ¹H-NMR chemical shifts of asymmetrical N-nitrososarcosines 3-7. [Link]
-
Cosmetic Ingredient Review. (2023). Nitrosation Resource Document. [Link]
-
Wang, C., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PubMed Central (PMC), NIH. [Link]
-
Royal Society of Chemistry. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [Link]
-
ResearchGate. (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... [Link]
-
Federal University of São Carlos. Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. [Link]
-
ResearchGate. Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso.... [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link]
-
ResearchGate. Pathways for nitrosation of 1a and side reaction forming dimers. [Link]
-
World Health Organization (WHO). (2024). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products. [Link]
-
ResearchGate. Synthesis and Reactions of Nitroindoles. [Link]
-
Zenodo. Studies in the Indole Field. Part VI. Synthesis of Some Nitro. [Link]
-
Contract Pharma. (2024). Nitrosating Agent Mitigation Strategy. [Link]
-
Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. [Link]
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Lee, C. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PubMed Central (PMC), NIH. [Link]
-
ResearchGate. Crystallization purification of indole. [Link]
-
ResearchGate. Effective Removal of Phenylamine, Quinoline and Indol from Light Oil by β-Cyclodextrin Aqueous Solution through Molecular Inclusion. [Link]
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- 11. benchchem.com [benchchem.com]
Large-Scale Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized for their versatile biological activities.[1][2] Specifically, the 6-nitro-1H-indazole-3-carboxylic acid scaffold is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including potent kinase inhibitors used in oncology.[3] The indazole core acts as a bioisostere of indole, capable of forming critical hydrogen bonds within protein binding pockets. This application note provides a comprehensive, in-depth guide for the large-scale synthesis of this compound, starting from the readily available 6-nitroindole. The protocol is designed to be robust, scalable, and self-validating through rigorous in-process controls and detailed analytical characterization.
Reaction Scheme Overview
The synthesis is a two-step process commencing with the nitrosation of 6-nitroindole to yield the intermediate, 6-Nitro-1H-indazole-3-carbaldehyde. This is followed by the oxidation of the aldehyde to the final product, this compound.
PART 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
Mechanistic Insight
The transformation of an indole to a 1H-indazole-3-carboxaldehyde is a fascinating rearrangement reaction. The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a mineral acid. The electrophilic nitrosonium ion (NO+) then attacks the electron-rich C3 position of the 6-nitroindole. The resulting nitroso-intermediate undergoes tautomerization to an oxime, which then facilitates a ring-opening via the addition of water, followed by a ring-closing step to form the stable indazole ring system.[4]
Large-Scale Protocol
Materials and Equipment:
-
6-nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Large-scale reaction vessel with overhead stirrer, temperature probe, and addition funnel
-
Vacuum filtration apparatus
Procedure:
-
In a 50 L reactor, charge sodium nitrite (6.38 kg, 92.5 mol) and deionized water (15 L). Stir until all solids are dissolved.
-
Cool the solution to 20°C.
-
Slowly add 6-nitroindole (5.15 kg, 31.7 mol) to the sodium nitrite solution. Stir the mixture vigorously for approximately 10 minutes to form a homogenous bright yellow suspension.[5]
-
Via an addition funnel, add 6 M hydrochloric acid (14 L) dropwise over a period of 60-90 minutes, maintaining the internal temperature at 20-25°C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 90 minutes at 20°C.
-
Monitor the reaction progress by taking a small aliquot, filtering the solid, and dissolving it in a minimal amount of acetonitrile for LC-MS analysis to confirm the disappearance of the starting material.[5]
-
Upon completion, filter the reaction mixture through a large vacuum filter.
-
Wash the collected orange solid with deionized water (2 x 10 L).
-
Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved. This typically yields 6-Nitro-1H-indazole-3-carbaldehyde as an orange solid.
PART 2: Oxidation to this compound
Oxidizing Agent Rationale
For the oxidation of the aldehyde to a carboxylic acid on a large scale, potassium permanganate (KMnO₄) is a cost-effective and powerful oxidizing agent.[6] While chromium-based reagents like Jones reagent are also effective, they pose significant environmental and health risks due to the carcinogenic nature of chromium(VI) compounds.[7][8] Therefore, a permanganate-based oxidation is a more prudent choice for industrial applications. The reaction is typically performed in a suitable solvent under controlled temperature conditions.
Large-Scale Protocol
Materials and Equipment:
-
6-Nitro-1H-indazole-3-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄), 2 M
-
Large-scale reaction vessel with overhead stirrer, temperature probe, and addition funnel
-
Vacuum filtration apparatus
Procedure:
-
In a 100 L reactor, suspend 6-Nitro-1H-indazole-3-carbaldehyde (from the previous step, approx. 31.7 mol) in acetone (60 L). Stir to ensure a good slurry.
-
In a separate vessel, prepare a solution of potassium permanganate (approx. 40 mol) in deionized water (40 L).
-
Cool the aldehyde suspension to 0-5°C using a cooling jacket.
-
Slowly add the potassium permanganate solution to the aldehyde suspension over 2-3 hours, maintaining the internal temperature below 10°C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.
-
Once the reaction is complete, quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Filter the reaction mixture to remove the MnO₂. Wash the filter cake with acetone (2 x 5 L).
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Acidify the remaining aqueous solution to pH 2-3 with 2 M sulfuric acid.
-
The product, this compound, will precipitate as a solid.
-
Cool the mixture to 0-5°C and stir for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold deionized water (2 x 5 L).
-
Dry the product in a vacuum oven at 60-70°C.
Purification and Characterization
Recrystallization Protocol
For obtaining high-purity material suitable for pharmaceutical applications, recrystallization is recommended.[9][10]
-
Choose an appropriate solvent system. A mixed solvent system such as ethanol/water or acetic acid/water is often effective.
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Data Summary
| Parameter | 6-Nitro-1H-indazole-3-carbaldehyde | This compound |
| Molecular Formula | C₈H₅N₃O₃ | C₈H₅N₃O₄ |
| Molecular Weight | 191.14 g/mol | 207.14 g/mol |
| Appearance | Orange solid[5] | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.22 (s, 1H), 8.57 (d, J = 1.5 Hz, 1H), 8.29 (dd, J = 0.5, 8.9 Hz, 1H), 8.13 (dd, J = 2.0, 8.9 Hz, 1H)[5] | δ ~13 (br s, 1H), 8.5-9.0 (m, aromatic protons)[11] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 187.7, 146.9, 124.0, 122.4, 118.7, 108.6[5] | Characteristic signals for carboxylic acid (~165-170 ppm) and aromatic carbons. |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1670 (C=O, aldehyde), ~1520 & ~1350 (NO₂) | ~3300 (N-H), ~3000 (O-H, broad), ~1700 (C=O, acid), ~1520 & ~1350 (NO₂)[11] |
| Mass Spec (ESI-) | m/z 190.0 [M-H]⁻ | m/z 206.0 [M-H]⁻ |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism pathway.
Safety and Handling
General Precautions:
-
This synthesis should be carried out by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
6-nitroindole and its derivatives: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Hydrochloric Acid (6 M): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Potassium Permanganate: Strong oxidizing agent. Contact with combustible materials may cause fire.[11][12] Store away from organic materials and reducing agents.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Aqueous acidic and basic waste should be neutralized before disposal.
-
Manganese dioxide waste should be treated as hazardous waste.
-
Organic solvent waste must be collected in appropriately labeled containers.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and analysis, researchers and drug development professionals can reliably produce this key intermediate with high purity and yield. The emphasis on safety and mechanistic understanding ensures a robust and reproducible process for large-scale applications.
References
- Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. (2025, August 8). BenchChem.
- Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. (2025). BenchChem.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- Potassium Permanganate - SAFETY DATA SHEET. (2014, February 17). Manufacturer.
- Rowe Scientific Potassium Permanganate Solid.
- Safety Data Sheet: Potassium permangan
- Safety Data Sheet: Potassium permangan
- Jones oxid
- Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. (2025). BenchChem.
- Jones Oxid
- JONES REAGENT & OXID
- Jones Oxidation. (2014, May 5).
- Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. (2025). BenchChem.
- Jones Oxid
- Recrystallization and Crystalliz
- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...
- Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. (2025). BenchChem.
- Combination of 1H and 13C NMR Spectroscopy. Thieme.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- recrystallization.pdf. University of California, Irvine.
- Purification by Recrystalliz
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder.
- 13C NMR of indazoles.
- 3-nitro-1H-indazole-6-carboxylic acid () for sale. Vulcanchem.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- This compound (C8H5N3O4). PubChemLite.
- Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3. Sigma-Aldrich.
- Potassium Permangan
- 857801-97-9|this compound| Ambeed. Ambeed.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.
- 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. (2025). BenchChem.
- 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis. ChemicalBook.
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Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carboxylic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-Nitro-1H-indazole-3-carboxylic acid (CAS 857801-97-9) by recrystallization. The indazole scaffold is a cornerstone in medicinal chemistry, and ensuring the purity of key intermediates like this nitro-substituted carboxylic acid is critical for the integrity of downstream applications and drug discovery pipelines. This guide moves beyond a simple set of instructions, delving into the rationale behind solvent selection, the management of potential impurities, and the establishment of a self-validating protocol to achieve high-purity, crystalline material suitable for sensitive synthetic and biological assays.
Introduction and Scientific Background
This compound is a pivotal building block in organic synthesis, particularly for the development of kinase inhibitors and other pharmacologically active agents.[1] The presence of both a hydrogen-bond-donating indazole N-H, a hydrogen-bond-accepting carboxylic acid, and a strong electron-withdrawing nitro group imparts a unique electronic and steric profile to the molecule. However, its synthesis, typically involving the oxidation of the corresponding aldehyde (6-Nitro-1H-indazole-3-carbaldehyde), often yields a crude product containing residual starting material and other side-products.
Recrystallization remains a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal recrystallization process dissolves the crude material in a minimal amount of hot solvent, a state in which the impurities are either completely soluble or completely insoluble. Upon controlled cooling, the desired compound's solubility decreases, leading to the formation of a crystalline lattice that excludes the soluble impurities, which remain in the mother liquor.
The primary challenge addressed by this protocol is the selection of an optimal solvent system that satisfies these criteria for this compound, a polar, aromatic molecule with a high melting point.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule and its likely contaminants is the foundation of a logical purification strategy.
Properties of this compound
The key physicochemical data for the target compound are summarized below. The melting point is the most critical parameter for assessing the purity of the final product.
| Property | Value | Source |
| CAS Number | 857801-97-9 | [3][4] |
| Molecular Formula | C₈H₅N₃O₄ | [3][5] |
| Molecular Weight | 207.14 g/mol | [1][3] |
| Melting Point | 268 °C (with decomposition) | [3] |
| Appearance | Typically a yellow to light brown solid | (General Observation) |
| pKa (Predicted) | 2.24 ± 0.10 | [3] |
Anticipated Impurity Profile
The most common synthetic route to the title compound is the oxidation of 6-Nitro-1H-indazole-3-carbaldehyde. Therefore, the primary impurity of concern is the starting aldehyde.
-
Key Impurity: 6-Nitro-1H-indazole-3-carbaldehyde (CAS 315203-37-3). This impurity is less polar than the target carboxylic acid due to the absence of the acidic proton. This difference in polarity is the key to their separation by recrystallization.
-
Process-Related Impurities: Depending on the synthesis of the precursor aldehyde, trace amounts of 6-nitroindole may be present.[6]
-
Side-Products: Isomeric impurities (e.g., 4-nitro or 7-nitro derivatives) could be present if the initial nitration of the indole or indazole precursor was not perfectly regioselective.
Recrystallization Strategy and Solvent Selection
The "like dissolves like" principle suggests that a polar solvent is required to dissolve the polar this compound. The high melting point necessitates a solvent with a relatively high boiling point to achieve sufficient solubility.
Solvent Screening Rationale
Based on the structure and data from analogous compounds, several solvents were considered. A patent for the purification of related indazole-3-carboxylic acid derivatives suggests alcohols or acetic acid as effective solvents.[7]
| Solvent System | Rationale & Expected Outcome |
| Ethanol | The hydroxyl group can hydrogen bond with the carboxylic acid and nitro groups. It has a suitable boiling point (78 °C) to dissolve the compound while allowing for easy removal post-purification. Outcome: Good candidate. |
| Methanol | Similar to ethanol but with a lower boiling point (65 °C), which may not provide a sufficient solubility differential between hot and cold conditions. Outcome: Possible, but likely inferior to ethanol. |
| Acetic Acid | As a polar protic and acidic solvent, it is an excellent solvent for carboxylic acids. Its high boiling point (118 °C) can dissolve highly crystalline compounds. A potential drawback is its difficult removal. Outcome: Excellent for solubility, but may require a solvent swap or extensive drying. |
| Ethanol/Water | A mixed solvent system can finely tune solubility. The compound should be highly soluble in hot ethanol but poorly soluble in water. Adding water as an anti-solvent to a hot ethanolic solution should effectively induce crystallization upon cooling. Outcome: Excellent candidate for high recovery. |
| Ethyl Acetate | A moderately polar solvent. While it may dissolve the compound when hot, its lower polarity compared to alcohols might not be optimal for this highly polar molecule. |
| Toluene/Hexane | Non-polar solvents. Expected to have very low solubility for the target compound and are unsuitable as primary recrystallization solvents. |
Based on this analysis, 95% Ethanol is selected as the primary recommended solvent due to its optimal balance of solvating power, boiling point, and ease of removal.
Detailed Purification Protocol
Safety Precautions: 6-Nitro-1H-indazole derivatives are classified as harmful and irritants.[8] This procedure must be performed in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.
Materials and Equipment
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Deionized Water (for washing)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Melting point apparatus
-
HPLC system for purity analysis (optional, but recommended)
Step-by-Step Methodology
This protocol is designed as a self-validating system. The key is to use the minimum amount of hot solvent required to fully dissolve the crude material.
Step 1: Initial Dissolution
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a starting volume of 95% ethanol. A good starting point is a 20:1 solvent-to-solute ratio (e.g., 100 mL of ethanol for 5.0 g of crude product).
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.
-
Causality Check: Observe the solubility. If the solid does not fully dissolve at boiling, add more 95% ethanol in small increments (e.g., 5-10 mL at a time), returning the solution to a boil after each addition. The goal is to create a saturated solution at the boiling point. Do not add an excessive amount of solvent, as this will reduce the final yield.
Step 2: Hot Filtration (Optional, if insoluble impurities are present)
-
If you observe insoluble particulate matter (e.g., dust, inorganic salts) in the hot solution, a hot filtration is necessary.
-
Preheat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the preheated filtration setup into the clean, hot flask. This step removes insoluble impurities that would otherwise contaminate the final product.
Step 3: Controlled Crystallization
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Observation Point: As the solution cools, you should observe the formation of crystals. The temperature at which crystallization begins is the supersaturation point.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the cold mother liquor.
Step 4: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold 95% ethanol to rinse away the impurity-laden mother liquor. Use a minimal volume to avoid redissolving the product.
-
Follow with a wash of ice-cold deionized water to remove residual ethanol.
-
Continue to pull a vacuum for 10-15 minutes to air-dry the crystals on the filter.
Step 5: Drying and Purity Assessment
-
Transfer the crystalline solid to a pre-weighed watch glass.
-
Dry the product to a constant weight. For laboratory scale, air-drying overnight followed by drying in a vacuum oven at 60-80 °C is effective.
-
Purity Validation:
-
Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point around 268 °C (with decomposition) . A broad or depressed melting point indicates the presence of impurities.
-
Calculate the final yield.
-
(Optional) Confirm purity by HPLC analysis. The primary impurity, 6-Nitro-1H-indazole-3-carbaldehyde, will have a different retention time.
-
Visual Workflow and Diagrams
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
Impurity Separation Logic
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Application Notes & Protocols: Leveraging 6-Nitro-1H-indazole-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, the indazole core stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, serves as a bioisostere for natural indoles, enabling critical hydrogen bonding interactions within the active sites of various protein targets.[1][3] Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Niraparib, feature this versatile core, underscoring its therapeutic relevance.[1]
This guide focuses on a particularly strategic derivative: 6-Nitro-1H-indazole-3-carboxylic acid . The deliberate placement of a carboxylic acid at the 3-position and a nitro group at the 6-position transforms the basic indazole scaffold into a powerful and versatile building block. The carboxylic acid serves as a primary "handle" for synthetic elaboration, while the nitro group acts as both an electronic modulator and a latent functional group, convertible to a highly useful amine.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the foundational chemistry and biological context but also detailed, field-proven protocols for harnessing the full potential of this compound in the synthesis of novel therapeutic agents.
Chapter 1: Physicochemical Profile and Strategic Importance
Core Structure and Properties
This compound is a stable, solid compound at room temperature. Its structure is defined by the thermodynamically favored 1H-indazole tautomer.[1][6]
Caption: Chemical structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 857801-97-9 | [7] |
| Molecular Formula | C₈H₅N₃O₄ | [8] |
| Molecular Weight | 207.14 g/mol | [8] |
| Appearance | Typically a yellow or orange solid | [9] |
| Solubility | Soluble in polar aprotic solvents like DMSO and DMF |[5] |
The Strategic Roles of Key Functional Groups
The utility of this molecule stems from the distinct and synergistic roles of its three key components:
-
The Carboxylic Acid (Position 3): The "Anchor and Handle" The -COOH group is the primary point for synthetic diversification. In medicinal chemistry, the conversion of a carboxylic acid to an amide is one of the most fundamental and widely used reactions.[10] This functionality allows the molecule to be coupled with a vast library of amines to explore structure-activity relationships (SAR). Furthermore, the carboxylic acid itself, or the resulting amide, can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the binding pocket of a biological target.[11]
-
The Nitro Group (Position 6): The "Modulator and Latent Handle" The strongly electron-withdrawing nitro group significantly influences the electronic properties of the indazole ring system.[5] This can modulate the pKa of the indazole N-H and affect the molecule's binding affinity. More importantly, the nitro group serves as a masked amine.[4] Its reduction to a primary amine (-NH₂) is a straightforward chemical transformation that opens up a secondary vector for diversification, allowing for the introduction of new substituents through subsequent acylation, sulfonylation, or alkylation reactions. The presence of the 6-nitro group has also been directly linked to the biological activity of certain indazole series, particularly in anticancer and antiparasitic applications.[12][13]
-
The Indazole Core: The "Privileged Scaffold" The indazole ring system is a proven pharmacophore. It effectively mimics the indole nucleus found in many endogenous ligands, allowing it to bind to a wide range of enzymes and receptors. It is particularly prominent in the field of oncology as the core of numerous protein kinase inhibitors.[4][14][15]
Chapter 2: Synthetic Pathways and Derivatization Strategies
The primary application of this compound is as a starting material for the creation of diverse compound libraries. The general workflow involves initial modification at the carboxylic acid, followed by reduction of the nitro group and subsequent derivatization.
Caption: General synthetic workflow for diversifying this compound.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Causality: Direct reaction between a carboxylic acid and an amine is generally inefficient as it forms a non-reactive ammonium carboxylate salt.[16] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), achieve this by forming a highly reactive O-acylisourea intermediate.[10] However, this intermediate can be unstable and may rearrange. The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBT) or N-Hydroxysuccinimide (NHS) intercepts the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to yield the desired amide.[10][17]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBT (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous solvent: DMF or DCM
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Argon)
Detailed Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HOBT (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir for 5 minutes.
-
Base Addition: Add the base (e.g., DIPEA, 3.0 equiv) and stir the mixture at room temperature for 15-30 minutes. This period allows for the formation of the active ester.
-
Amine Coupling: Add the desired amine (1.1 equiv), either neat or as a solution in DMF, to the reaction mixture.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with an organic solvent like ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine. This removes unreacted amine, residual acid, and the water-soluble urea byproduct from EDC.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product should be purified by column chromatography on silica gel to yield the pure amide. Characterization by ¹H NMR, ¹³C NMR, and HRMS is required to confirm the structure and purity.
Protocol 2: Ester Synthesis via Fischer Esterification
Causality: Esterification is often employed to increase a compound's lipophilicity, which can improve cell membrane permeability and oral bioavailability.[5] The Fischer esterification is a classic acid-catalyzed equilibrium reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[18] To drive the equilibrium towards the ester product, the alcohol is typically used as the solvent (in large excess), or water is removed as it is formed.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol; used as solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄, a few drops)
-
Reflux condenser and heating mantle
Detailed Protocol:
-
Setup: Suspend this compound in the desired alcohol (e.g., 20 mL of methanol per gram of acid) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess alcohol.
-
Neutralization and Extraction: Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution. Purify the crude ester by column chromatography or recrystallization.
Protocol 3: Reduction of the Nitro Group to an Amine
Causality: The conversion of an aromatic nitro group to an amine is a pivotal step for expanding molecular diversity. The resulting amine is a potent nucleophile and can participate in a wide array of subsequent reactions. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for this transformation, offering good yields and tolerance for other functional groups like amides and esters.
Materials:
-
6-Nitro-indazole derivative (from Protocol 1 or 2) (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Solvent: Ethanol or Ethyl Acetate
-
Concentrated HCl (for reactions in ethyl acetate)
Detailed Protocol:
-
Setup: Dissolve the 6-nitro-indazole derivative in ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (5 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent.
-
Basification: Add water and carefully basify the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or NaOH until the pH is ~8-9. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The desired amine product will be in the organic layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 6-amino-indazole derivative can be purified by column chromatography.
Chapter 3: Case Studies in Drug Discovery
The derivatization of the this compound scaffold has led to the discovery of compounds with significant potential in several therapeutic areas.
Application in Anticancer Agent Development
The indazole scaffold is a cornerstone of modern kinase inhibitor design. Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity. In one study, novel 6-nitro-benzo[g]indazole derivatives showed potent activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the 5–15 μM range.[12][13] This highlights that the 6-nitro substitution is a key contributor to the cytotoxic effects in this series.[12] The general mechanism of such kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cell proliferation.
Caption: Simplified mechanism of action for an indazole-based kinase inhibitor.
Application in Antiparasitic (Antileishmanial) Agents
Nitro-heterocyclic compounds have a long history in treating parasitic infections.[12] Research has shown that derivatives of 6-nitroindazole are promising candidates for antileishmanial agents. A key synthetic strategy involves converting the aldehyde precursor of our title compound into a 3-chloro-6-nitro-1H-indazole, which then serves as a substrate for 1,3-dipolar cycloaddition reactions to generate novel triazole and isoxazole derivatives.[19]
These compounds were tested against various Leishmania species, with some showing potent inhibitory activity. Molecular modeling studies suggest that these derivatives target trypanothione reductase (TryR) , a crucial enzyme in the parasite's defense against oxidative stress, making it an attractive drug target.[19]
Table 2: In Vitro Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Derivative Class | L. infantum IC₅₀ (µM) | L. major IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 11 | Triazole | 15.62 ± 1.04 | > 50 | [19] |
| Compound 13 | Triazole | 12.50 ± 1.02 | 6.25 ± 1.01 | [19] |
| Pentamidine | (Control Drug) | 3.12 ± 1.01 | 1.56 ± 1.01 |[19] |
The data clearly indicates that specific structural modifications, such as the introduction of a triazole ring, can confer potent antileishmanial activity, particularly against L. major.[19]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategically designed molecular scaffold. The orthogonal reactivity of its carboxylic acid and nitro functional groups provides medicinal chemists with a robust platform for the systematic exploration of chemical space. The protocols and data presented herein demonstrate its utility in generating diverse libraries of compounds targeting critical diseases such as cancer and leishmaniasis. By understanding the causality behind the synthetic protocols and the strategic importance of each functional group, researchers can effectively employ this building block to accelerate the discovery of next-generation therapeutics.
References
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- 13. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Nitro-1H-indazole-3-carboxamide Derivatives
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, 6-nitro-1H-indazole-3-carboxamide derivatives have garnered significant attention for their potential as potent anti-cancer agents.[1][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of this important class of compounds. We will detail the multi-step synthesis beginning from the commercially available 6-nitroindole, proceeding through key intermediates—6-nitro-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carboxylic acid—and culminating in the final amide coupling. The protocols herein are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles, potential side reactions, and troubleshooting strategies to ensure a high rate of success for researchers in drug discovery and chemical development.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are recognized for their diverse biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties.[5][6] The indazole ring system can act as a bioisostere of indole, engaging in crucial hydrogen bonding interactions within protein binding pockets, a feature that has been exploited in the design of kinase inhibitors and other targeted therapies.[7] The addition of a nitro group at the 6-position often enhances or modulates the biological activity, making the 6-nitroindazole scaffold a key target in drug discovery programs.[8][9] The C-3 carboxamide functionality provides a versatile handle to introduce a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This document presents a robust synthetic pathway, broken down into three primary stages, each with a detailed, step-by-step protocol.
Overall Synthetic Strategy
The synthesis of 6-nitro-1H-indazole-3-carboxamide derivatives is most efficiently approached via a linear sequence starting from 6-nitroindole. The retrosynthetic analysis reveals two key bond disconnections: the amide bond and the C3-carbon bond of the indazole ring, tracing back to the indole precursor.
References
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Application Notes: 6-Nitro-1H-indazole-3-carboxylic acid in Kinase Inhibitor Synthesis
Abstract
The indazole ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors.[1][2] Its unique structure is adept at forming critical hydrogen bond interactions within the ATP-binding site of various kinases. This document provides a detailed technical guide for researchers and drug development professionals on the application of 6-Nitro-1H-indazole-3-carboxylic acid , a versatile and strategic starting material for the synthesis of diverse libraries of kinase inhibitors. We will explore its chemical properties, detail core synthetic transformations including amide coupling and nitro-group reduction, and provide validated, step-by-step protocols. The causality behind experimental choices and the strategic utility of this building block will be emphasized throughout.
Introduction: The Strategic Value of the Indazole Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, small molecule kinase inhibitors have become a major class of therapeutic agents. The indazole moiety has been successfully employed in several blockbuster drugs, including Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor), validating its utility as a pharmacophore.[1][2][4]
This compound is a particularly valuable building block for three primary reasons:
-
The Indazole Core: It provides the foundational "hinge-binding" element essential for affinity to the kinase ATP pocket.
-
The C-3 Carboxylic Acid: This functional group serves as a robust and reliable handle for diversification via amide bond formation, allowing for the exploration of structure-activity relationships (SAR) in the solvent-exposed region of the kinase.[5][6]
-
The C-6 Nitro Group: This group is not merely a substituent but a synthetic precursor. Its reduction to a primary amine unlocks a second, crucial vector for chemical modification, enabling the synthesis of highly decorated and potent inhibitors.[7]
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is critical for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₄ | [8] |
| Molecular Weight | 207.14 g/mol | [8] |
| CAS Number | 857801-97-9 | [9] |
| Appearance | Typically a light yellow to beige solid | |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); low solubility in water. | [10] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Expert Insight: The electron-withdrawing nature of the nitro group increases the acidity of the indazole N-H proton. This can be a consideration in reactions involving strong bases, where N-alkylation or protection may be required. The carboxylic acid proton is, of course, the most acidic site.
Core Synthetic Workflow: From Building Block to Inhibitor Scaffold
The strategic application of this compound involves a logical two-stage diversification strategy. First, the C-3 carboxylic acid is functionalized, typically via amide coupling. Second, the C-6 nitro group is reduced and the resulting amine is further elaborated.
Caption: General synthetic workflow using the title compound.
Protocol 1: Amide Coupling via HATU Activation
This protocol describes the formation of an amide bond at the C-3 position. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.[6]
Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable.[11] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to rapid nucleophilic attack by the amine, forming the stable amide bond.[6] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids without interfering with the coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted-6-nitro-1H-indazole-3-carboxamide.
Protocol 2: Reduction of the C-6 Nitro Group
This protocol details the conversion of the nitro group to the synthetically versatile amino group. Catalytic hydrogenation is a clean and high-yielding method.
Rationale: The nitro group is readily reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method.[7] Alternatively, metal-based reductions, such as with tin(II) chloride (SnCl₂), are effective and can be useful if other functional groups in the molecule are sensitive to hydrogenation.
Materials:
-
N-substituted-6-nitro-1H-indazole-3-carboxamide (from Protocol 1) (1.0 eq)
-
Palladium on Carbon (10% Pd, ~5-10 mol% weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve the nitro-indazole intermediate (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-amino-indazole product, which is often pure enough for the next step or can be purified by chromatography if necessary.
Application in Target-Oriented Synthesis: Axitinib
While this compound is a versatile starting point, its close relative, 6-nitroindazole, is a documented key intermediate in the synthesis of the VEGFR inhibitor Axitinib.[12][13][14] The synthetic logic is highly relevant, demonstrating the industrial utility of the 6-nitroindazole scaffold. The key steps involve:
-
N-H Protection: The indazole nitrogen is protected, often with a tetrahydropyranyl (THP) group.[13][14]
-
C-3 Functionalization: The C-3 position is activated, for example by iodination.[15][16]
-
Coupling Reaction: A Heck coupling is performed at the C-3 position to install the vinylpyridine side chain.[14]
-
Nitro Reduction & Elaboration: The 6-nitro group is reduced to the 6-amino group, which is then further functionalized to complete the Axitinib structure.[7][14]
This industrial example powerfully underscores the strategic importance of the 6-nitro substituent as a synthetic handle for introducing key pharmacophoric elements.
Kinase Interaction Model and Data
The final compounds derived from this workflow are designed to interact with the kinase ATP-binding site. The indazole core typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The moieties attached at the C-3 and C-6 positions extend into different pockets to confer potency and selectivity.
Caption: Simplified model of an indazole inhibitor in a kinase active site.
The indazole scaffold has been used to generate inhibitors against a wide array of kinases.[1][4]
| Target Kinase(s) | Scaffold Type | Reported Potency (IC₅₀ / EC₅₀) | Reference |
| VEGFR, PDGFR, Kit | 3-Amino-1H-indazol-6-yl-benzamide | Single-digit nM | [17] |
| Glycogen Synthase Kinase-3 (GSK-3) | 1H-Indazole-3-carboxamide | 0.35 µM | [2] |
| Aurora Kinases | Indazole derivatives | Sub-micromolar | [4] |
| FLT3, PDGFRα | 3-Amino-1H-indazol-6-yl-benzamide | Single-digit nM | [17] |
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. It provides medicinal chemists with a robust scaffold containing two orthogonal points for diversification: the C-3 carboxylic acid for rapid library generation via amide coupling and the C-6 nitro group for subsequent elaboration after reduction. The protocols and strategies outlined in this document provide a validated framework for leveraging this reagent to efficiently construct novel and potent kinase inhibitors for drug discovery programs.
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- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.
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Application Notes and Protocols for the Development of Antileishmanial Agents from 6-Nitro-1H-indazole-3-carboxylic Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 6-nitro-1H-indazole-3-carboxylic acid derivatives as potential antileishmanial agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for advancing this promising class of compounds from initial screening to potential preclinical candidates.
Introduction: The Urgent Need for Novel Antileishmanial Therapies
Leishmaniasis, a vector-borne disease caused by protozoan parasites of the Leishmania genus, remains a significant global health problem. The clinical manifestations of the disease range from self-healing cutaneous lesions to the fatal visceral form, known as kala-azar. Current treatment options are hampered by several limitations, including significant toxicity, the emergence of drug-resistant parasite strains, and the high cost of therapy, which restricts their accessibility in endemic, resource-limited regions.
The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. Specifically, nitro-indazole derivatives have garnered attention for their potential as antiparasitic agents. The nitro group can undergo bioreduction within the parasite, leading to the formation of reactive nitrogen species that induce cytotoxic effects. This document provides a framework for the systematic investigation of this compound derivatives as a novel class of antileishmanial drug candidates.
Scientific Rationale and Drug Development Workflow
The development of new antileishmanial agents from this chemical series follows a structured, multi-stage process. The core hypothesis is that derivatives of this compound can be selectively activated within Leishmania parasites, leading to parasite death with minimal toxicity to host cells.
Proposed Mechanism of Action
The proposed mechanism of action hinges on the parasite-specific activation of the nitro group. It is hypothesized that a nitroreductase enzyme, present in Leishmania but absent or significantly different in mammalian cells, reduces the nitro group of the indazole core to generate cytotoxic radical anions or other reactive nitrogen species. These reactive species can then damage parasitic DNA, proteins, and lipids, ultimately leading to parasite death.
Caption: Proposed mechanism for selective antileishmanial activity.
Overall Drug Development Workflow
The workflow is designed to systematically identify and characterize promising lead compounds. It begins with the synthesis of a library of derivatives, followed by a cascade of in vitro and in vivo assays to assess their efficacy, selectivity, and drug-like properties.
Caption: A multi-stage workflow for antileishmanial drug discovery.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments in the drug discovery workflow.
Protocol 1: Synthesis of this compound Derivatives
Objective: To synthesize a library of derivatives for structure-activity relationship (SAR) studies. A common approach involves the amidation of the carboxylic acid group.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
A diverse panel of primary and secondary amines
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acid chloride solution to the amine solution dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane:ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antileishmanial Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the intracellular amastigote stage of Leishmania donovani.
Materials:
-
Leishmania donovani (e.g., strain MHOM/ET/67/HU3)
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Amphotericin B (positive control)
-
Resazurin sodium salt solution
-
384-well microplates
Procedure:
-
Differentiation of THP-1 cells: Seed THP-1 cells into a 384-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium containing 50 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into macrophages.
-
Infection with L. donovani: Infect the differentiated macrophages with L. donovani promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Addition: Remove the medium and wash the cells to remove non-phagocytosed parasites. Add fresh medium containing serial dilutions of the test compounds. Include wells with untreated infected cells (negative control) and cells treated with serial dilutions of Amphotericin B (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 4-6 hours. Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated controls. Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 3: Mammalian Cell Cytotoxicity Assay and Selectivity Index Calculation
Objective: To assess the cytotoxicity of the compounds against a mammalian cell line and calculate the selectivity index (SI).
Procedure:
-
Seed undifferentiated THP-1 cells (or another relevant cell line like HepG2) in a 384-well plate at a density of 5 x 10⁴ cells/well.
-
Add serial dilutions of the test compounds and incubate for 72 hours.
-
Assess cell viability using the resazurin assay as described in Protocol 2.
-
Calculate the half-maximal cytotoxic concentration (CC₅₀) for each compound.
-
Calculate the Selectivity Index (SI): SI = CC₅₀ (mammalian cells) / IC₅₀ (L. donovani amastigotes)
Data Presentation and Interpretation
The results from the in vitro screening and cytotoxicity assays should be summarized in a clear and concise table to facilitate the identification of lead compounds.
Table 1: Antileishmanial Activity, Cytotoxicity, and Selectivity Index of Representative 6-Nitro-1H-indazole-3-carboxamides
| Compound ID | R-Group (Amine) | L. donovani IC₅₀ (µM) | THP-1 CC₅₀ (µM) | Selectivity Index (SI) |
| IND-001 | Benzylamine | 2.5 | > 100 | > 40 |
| IND-002 | Cyclohexylamine | 5.8 | > 100 | > 17.2 |
| IND-003 | Morpholine | 12.1 | > 100 | > 8.3 |
| Amphotericin B | - | 0.1 | 15.5 | 155 |
Interpretation:
-
A lower IC₅₀ value indicates higher antileishmanial potency.
-
A higher CC₅₀ value indicates lower cytotoxicity to mammalian cells.
-
A higher SI value (typically >10) is desirable, as it suggests that the compound is selectively toxic to the parasite. In the example table, IND-001 shows the most promising profile with high potency and selectivity.
Mechanistic and In Vivo Studies
Compounds with promising in vitro activity and selectivity should be advanced to further studies.
Mechanistic Elucidation
-
Nitroreductase Activity Assay: Investigate the ability of Leishmania cell lysates to reduce the nitro group of the lead compounds in the presence of NADH or NADPH.
-
Generation of Resistant Parasites: Attempt to generate parasite lines resistant to the lead compounds. Whole-genome sequencing of resistant lines can help identify the target protein (e.g., by identifying mutations in a specific nitroreductase gene).
In Vivo Efficacy Studies
-
Murine Model of Visceral Leishmaniasis: Use a BALB/c mouse model infected with L. donovani.
-
Treatment Regimen: Administer the lead compound via an appropriate route (e.g., oral, intraperitoneal) for a defined period.
-
Efficacy Assessment: At the end of the treatment period, determine the parasite burden in the liver and spleen and express it as Leishman-Donovan Units (LDUs). Compare the parasite burden in treated mice to that in untreated and vehicle-treated control groups.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the discovery and development of novel antileishmanial agents from the this compound chemical series. By integrating chemical synthesis, in vitro screening, cytotoxicity assessment, and mechanistic studies, researchers can efficiently identify and optimize lead compounds with the potential to address the urgent medical need for new, effective, and safe treatments for Leishmaniasis.
Application Notes & Protocols: Leveraging 6-Nitro-1H-indazole-3-carboxylic Acid for the Synthesis of Novel Antimicrobial Agents
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] When functionalized with a nitro group—a well-established pharmacophore in antimicrobial agents—and a versatile carboxylic acid handle, the resulting molecule, 6-Nitro-1H-indazole-3-carboxylic acid, becomes a powerful starting material for the development of new anti-infective therapies. These compounds are of particular interest due to the established mechanism of nitro-heterocyclic drugs, which often involves reductive activation within microbial cells to generate cytotoxic radical species that damage DNA and other critical biomolecules.[3][][5] This guide provides an in-depth exploration of the strategic use of this compound in synthesizing potent antimicrobial compounds, with a focus on robust amide coupling methodologies. We present detailed, field-tested protocols, explain the causality behind experimental choices, and outline standard procedures for biological evaluation, offering a comprehensive resource for researchers in drug discovery and chemical biology.
The Strategic Importance of the 6-Nitroindazole Scaffold
The selection of this compound as a foundational building block is a deliberate design choice rooted in established medicinal chemistry principles.
-
The Indazole Core: This bicyclic heterocycle acts as a bioisostere of indole, capable of forming crucial hydrogen bonds within the active sites of biological targets.[6] Its rigid structure provides a well-defined orientation for appended functional groups, aiding in rational drug design.
-
The Carboxylic Acid Handle (C3 Position): The carboxylic acid at the 3-position is not merely a synthetic anchor; its location is key. It provides a vector for introducing a wide array of chemical diversity. The direct formation of amide bonds from this position is one of the most reliable and versatile reactions in pharmaceutical synthesis, allowing for the exploration of vast chemical space by coupling with diverse amine-containing fragments.[7][8]
-
The Nitro Group (C6 Position): The electron-withdrawing nitro group is critical for antimicrobial activity. Its presence is a hallmark of drugs like metronidazole.[3][] The mechanism relies on the low redox potential within anaerobic or microaerophilic bacteria, which facilitates the enzymatic reduction of the nitro group. This bioactivation produces reactive nitrogen species that indiscriminately damage cellular components, leading to cell death.[][5] Some nitro-based compounds may also exhibit a dual mode of action, including the direct inhibition of essential enzymes like topoisomerase IV.[3]
Synthetic Pathway: From Acid to Bioactive Amide
The cornerstone of derivatizing this compound is the formation of an amide bond. Direct condensation with an amine is thermodynamically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is essential. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Below is a generalized workflow for this synthetic transformation.
Caption: General workflow for the synthesis of 6-nitro-1H-indazole-3-carboxamides.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction time, and potential for side reactions.
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | NHS or Sulfo-NHS | None (or mild base) | DCM, DMF, Water | Water-soluble byproducts are easily removed during aqueous workup.[7] | Racemization (mitigated by NHS), formation of N-acylurea byproduct. |
| HATU (Uronium Salt) | None required | DIPEA or TEA | DMF, NMP | Very fast reaction times, high yields, low racemization rates. | Costly, can be difficult to remove byproducts from polar products. |
| SOCl₂ (Thionyl Chloride) | None | Pyridine or TEA | DCM, Toluene | Inexpensive and highly reactive. | Generates HCl, not suitable for acid-sensitive substrates. Requires conversion to acyl chloride intermediate first.[8] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of antimicrobial indazole derivatives.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This method is a workhorse in bioconjugation and medicinal chemistry due to its reliability and the ease of removing its water-soluble urea byproduct. The N-hydroxysuccinimide (NHS) additive forms a semi-stable active ester, which is less susceptible to hydrolysis and racemization than the initial O-acylisourea intermediate.
Materials & Equipment:
-
This compound
-
Amine of interest (1.0-1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)
-
N-Hydroxysuccinimide (NHS) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen/argon line
-
Standard glassware for aqueous workup and extraction
-
Silica gel for column chromatography
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent). Dissolve it in anhydrous DMF.
-
Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Successful activation to the NHS-ester can be monitored by TLC or LC-MS. Causality Note: This pre-activation step is crucial to ensure the carboxylic acid is fully converted to the active ester before the amine is introduced, minimizing side reactions.
-
Amine Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indazole-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.
Materials & Equipment:
-
Synthesized indazole compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette, incubator (37°C)
-
Plate reader (optional, for OD measurement)
Procedure:
-
Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound (diluted from the DMSO stock into MHB to the desired starting concentration, ensuring the final DMSO concentration is ≤1%) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in these wells is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Sample Data Presentation: MIC Values
Results should be summarized in a clear, tabular format.
| Compound | Gram-Positive | Gram-Negative |
| S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | |
| Indazole-Amide 1 | 3.13 | 12.5 |
| Indazole-Amide 2 | 1.56 | 6.25 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Note: Data are illustrative. Actual results will vary based on the specific amine coupled.[9][10]
Conclusion and Future Perspectives
This compound is a highly effective and versatile starting material for the synthesis of novel antimicrobial agents. The amide coupling strategies detailed herein provide a reliable and adaptable framework for generating compound libraries with diverse chemical functionalities. The intrinsic properties of the nitroindazole scaffold offer a validated mechanistic starting point for antimicrobial activity.
Future research should focus on expanding the library of amine coupling partners to probe structure-activity relationships (SAR) further.[11] Additionally, reduction of the nitro group to an amine post-coupling can provide access to a different set of derivatives, potentially with altered biological activity profiles or improved safety.[10] Promising lead compounds identified through in vitro screening will require further evaluation in cytotoxicity assays and, ultimately, in vivo models of infection to assess their therapeutic potential.[12]
References
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- MDPI. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
- National Center for Biotechnology Information (NCBI). (2022, October 19). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.
- MDPI. (2024, September 23). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- ResearchGate. (2025, August 9). Synthesis and biological evaluation of new indazole derivatives.
- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
- Scilit. (n.d.). Nitroimidazole drugs-action and resistance mechanisms I. Mechanism of action.
- PubMed. (1993, January). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- PubMed. (n.d.). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors.
- National Center for Biotechnology Information (NCBI). (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.
- BenchChem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- PubMed. (2019, November 21). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity.
- BenchChem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
Sources
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.dk [fishersci.dk]
- 9. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Molecular Docking of 6-Nitro-1H-indazole-3-carboxylic Acid Derivatives for Targeted Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Specifically, derivatives of 6-Nitro-1H-indazole-3-carboxylic acid represent a promising class of compounds for targeted therapeutic development.[3][4] This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies with these derivatives. We detail a complete workflow, from system preparation using standard bioinformatics tools to running simulations with AutoDock Vina and performing rigorous, self-validating results analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict and analyze the binding interactions of novel indazole derivatives with protein targets, thereby accelerating the drug discovery pipeline.
Introduction: The Rationale for Docking Indazole Derivatives
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular mechanisms of ligand-protein recognition.
The 1H-indazole core is considered a "privileged scaffold" due to its presence in numerous bioactive compounds and approved drugs.[1][2][6] The addition of a nitro group at the 6-position and a carboxylic acid at the 3-position creates a molecule with specific electronic and hydrogen-bonding properties, making its derivatives compelling candidates for targeted therapies.[7] Recent studies have successfully employed molecular docking to investigate indazole derivatives against various targets, including those implicated in cancer and parasitic diseases, demonstrating the utility of this approach.[1][4][8][9]
This guide provides an end-to-end protocol using the renal cancer-related protein (PDB ID: 6FEW) as an exemplary target to illustrate the docking process for a novel 6-Nitro-1H-indazole-3-carboxamide derivative.[1][9]
Foundational Concepts: Ensuring Scientific Integrity
Before initiating the protocol, it is crucial to understand the core principles that ensure the reliability of docking results.
-
Scoring Functions: These are mathematical models used to approximate the binding free energy of a protein-ligand complex. The output, typically in kcal/mol, is a "docking score," where a more negative value suggests a stronger binding affinity.[5][10]
-
Binding Pose: This refers to the predicted 3D orientation of the ligand within the protein's binding site. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues.[10][11]
-
Root Mean Square Deviation (RMSD): RMSD is a critical metric for validating a docking protocol. It measures the average distance between the atoms of a docked ligand pose and a reference pose (usually from a co-crystallized structure). An RMSD value below 2.0 Å is generally considered an excellent result, confirming that the docking parameters can accurately reproduce an experimentally determined binding mode.[5][10][12]
The Molecular Docking Workflow
The following diagram outlines the comprehensive workflow for a molecular docking study, from initial setup to final analysis.
Caption: A complete workflow for molecular docking studies.
Detailed Experimental Protocol
This protocol uses AutoDock Vina for docking, MGLTools/AutoDock Tools for receptor preparation, and PyMOL/Discovery Studio for visualization.[13][14][15]
Part 1: System Preparation
Causality: Proper preparation is critical. Artifacts in the input structures (e.g., missing atoms, incorrect protonation) will lead to unreliable results. The PDBQT file format is required by AutoDock as it contains atomic coordinates, partial charges, and atom type definitions.
Protocol: Receptor Preparation (Target: 6FEW)
-
Download Structure: Obtain the PDB file for the target protein from the RCSB Protein Data Bank (pdb.org). For this example, download 6FEW.pdb.
-
Clean PDB: Open the PDB file in a molecular viewer. Remove all water molecules (HOH), co-crystallized ligands, and any chains not involved in the binding interaction of interest. For 6FEW, retain the protein chain that forms the primary binding pocket. Save this cleaned structure as 6FEW_protein.pdb.
-
Prepare Receptor in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 6FEW_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to Grid > Macromolecule > Choose. Select the 6FEW_protein molecule.
-
The tool will prompt you to save the output. Save it as receptor.pdbqt.
-
Protocol: Ligand Preparation (Example: A 6-Nitro-1H-indazole-3-carboxamide derivative)
-
Obtain 2D Structure: Draw the ligand using chemical drawing software (e.g., ChemDraw) or obtain its SMILES string from a database like PubChem.[16] For this example, we'll use a hypothetical derivative.
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure or SMILES string into a 3D structure (.mol2 or .pdb format).
-
Command Line Example (Open Babel):obabel -:"[SMILES]" -O ligand.pdb --gen3d
-
-
Prepare Ligand in AutoDock Tools (ADT):
-
In ADT, go to Ligand > Input > Open and select ligand.pdb.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
Part 2: Docking Simulation
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. Its size and location must encompass the entire binding site to ensure a comprehensive search.
Protocol: Grid Box Definition & Vina Execution
-
Determine Grid Center: In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box. A box will appear. Adjust the center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to cover the entire binding cleft. Note these coordinate and size values.
-
Create Configuration File: Create a text file named conf.txt with the following content, replacing the values with those from the previous step.[14][17]
-
Expert Insight: exhaustiveness controls the computational effort. A value of 8 is a good starting point. Increase it for a more thorough search, at the cost of longer computation time.
-
-
Run AutoDock Vina: Open a command line terminal, navigate to the folder containing your files, and execute the following command:[13]
-
This will generate two files: output.pdbqt, containing the docked poses, and log.txt, containing the binding affinity scores for each pose.
-
Part 3: Results Analysis and Validation
Causality: Docking results are predictive and must be critically evaluated. Analysis goes beyond looking at the top score; it involves visual inspection of the binding pose and comparison with known biochemical data or validation controls to build confidence in the model.[10][11]
Protocol: Interpretation and Visualization
-
Check Binding Affinity: Open log.txt. The table at the bottom lists the binding affinity (in kcal/mol) for the top predicted poses. The lowest value corresponds to the most favorable predicted pose.
-
Visualize the Complex:
-
Open the receptor.pdbqt file in PyMOL or Discovery Studio.
-
Load the output.pdbqt file. This file contains multiple models, each corresponding to a predicted pose. You can cycle through them to view each one.
-
Focus on the top-ranked pose (mode 1).
-
-
Analyze Interactions: Use the visualization software's tools to identify and measure key molecular interactions.[12][18]
-
Hydrogen Bonds: Are there H-bonds between the ligand's nitro or carboxylic acid groups and polar residues in the receptor?
-
Hydrophobic Interactions: Is the indazole ring buried in a hydrophobic pocket?
-
Pi-Stacking: Does the aromatic indazole ring interact with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP)?
-
Protocol: Self-Validation via Redocking
-
Obtain Co-crystallized Ligand: From the original 6FEW.pdb file, extract the coordinates of the bound ligand and save it as a separate PDB file (native_ligand.pdb).
-
Prepare and Dock: Prepare this native ligand into a PDBQT file as described in section 4.1 and dock it using the exact same grid box and configuration file.
-
Calculate RMSD: In PyMOL, open the original 6FEW.pdb (with the native ligand) and the output file from your redocking experiment. Use the align command to compare the docked pose to the crystal pose. An RMSD < 2.0 Å validates that your docking protocol is reliable for this specific target.[10]
Data Presentation: Summarizing Docking Results
For screening multiple this compound derivatives, results should be summarized in a clear, tabular format.
| Compound ID | Binding Affinity (kcal/mol) | RMSD (from native) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/Pi-Stacking) |
| Control (Redocked) | -9.5 | 1.1 Å | GLU-121, LYS-55 | PHE-18, LEU-140 |
| Derivative-001 | -10.2 | N/A | GLU-121, ARG-98 | PHE-18, TRP-150 |
| Derivative-002 | -8.7 | N/A | LYS-55 | LEU-140, ALA-45 |
| Derivative-003 | -9.9 | N/A | GLU-121, LYS-55 | PHE-18, LEU-140 |
Advanced Considerations: Beyond Docking
Molecular docking is a critical first step. For a more robust computational study, consider the following:
Caption: Role of docking in the broader drug design pipeline.
-
Molecular Dynamics (MD) Simulation: After docking, the most promising protein-ligand complexes can be subjected to MD simulations using software like GROMACS.[19][20] This technique simulates the movement of atoms over time, providing insights into the stability of the predicted binding pose and interactions.[21][22]
-
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your derivatives.[23][24] This helps prioritize compounds with favorable drug-like properties early in the discovery process.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]
- 8. Rational drug design of indazole-based diarylurea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. PubChemLite - this compound (C8H5N3O4) [pubchemlite.lcsb.uni.lu]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. m.youtube.com [m.youtube.com]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. youtube.com [youtube.com]
- 23. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for kinase inhibitors and other therapeutic agents.[1] However, its synthesis is not without challenges. Common routes often involve multi-step processes that can be sensitive to reaction conditions, leading to issues with yield, purity, and reproducibility. This guide aims to provide clear, actionable solutions to the most pressing of these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield is consistently low when synthesizing this compound. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be traced back to several key areas: incomplete reaction, side reactions, or product loss during workup and purification.
Troubleshooting Steps & Solutions:
-
Starting Material Purity: Ensure the purity of your starting materials, such as 4-methyl-3-nitroaniline or 6-nitroindole, as impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature Control: For diazotization reactions, maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the diazonium salt intermediate.[2][3]
-
pH Control: In cyclization steps, the pH of the reaction medium can significantly influence the reaction rate and the formation of byproducts. For instance, in a Japp-Klingemann type reaction, the pH should be carefully controlled, often in the range of 4-5, to ensure the presence of the enolate anion for reaction with the diazonium salt.[4]
-
-
Side Reactions: A common side reaction is the formation of unwanted isomers or byproducts. For example, in the nitration of an indole precursor, the position of nitration can be difficult to control, leading to a mixture of products that can be challenging to separate and results in a lower yield of the desired 6-nitro isomer.[5][6]
-
Workup and Purification:
-
Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions.
-
Purification Method: Column chromatography is often necessary to separate the desired product from impurities.[2] Optimizing the solvent system for chromatography is crucial to minimize product loss.
-
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Byproduct formation is a frequent challenge. The nature of the byproducts will depend on the synthetic route employed.
Common Byproducts and Mitigation Strategies:
-
Isomeric Impurities: In syntheses starting from substituted anilines, incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities. Careful control of reaction time and temperature can help to minimize these.[2]
-
Decarboxylation: The carboxylic acid group at the 3-position of the indazole ring can be labile under harsh conditions (e.g., high temperatures or extreme pH), leading to the formation of 6-nitro-1H-indazole.[7] It is advisable to use moderate reaction conditions to prevent this.
-
Over-nitration: In nitration reactions, the use of strong nitrating agents or elevated temperatures can lead to the introduction of more than one nitro group onto the aromatic ring.[2]
Analytical Techniques for Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weights of the main product and any byproducts, providing clues to their structures.[8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to definitively identify byproducts.[9]
Q3: The purification of the final product is proving difficult. What are some effective purification strategies?
A3: The polar nature of this compound, due to the carboxylic acid and nitro groups, can make purification challenging.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system must be identified through solubility tests. Common solvents for recrystallization of similar compounds include methanol, ethanol, or mixtures of solvents.[10]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar solvent system, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, is typically required.[2]
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification through acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer can be acidified to precipitate the purified product.
Synthetic Workflow & Key Considerations
A common synthetic approach to the indazole core involves the diazotization of an amino group followed by intramolecular cyclization. The Japp-Klingemann reaction is a classic example of a reaction that can be adapted for this purpose.[11][12]
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole (A Precursor to the Carboxylic Acid)
This protocol details the synthesis of the aldehyde, which can be subsequently oxidized to the desired carboxylic acid. This method, adapted from a published procedure, involves the nitrosation of 6-nitroindole.[1][8]
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Acetonitrile (HPLC grade for analysis)
Procedure:
-
In a round-bottomed flask equipped with a stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).[8]
-
Slowly add 6-nitroindole (31.7 mmol) to the solution at 20°C.[8]
-
Stir the mixture vigorously until a homogeneous bright yellow suspension is formed (approximately 5 minutes).[8]
-
Add 6 M hydrochloric acid (14 mL) dropwise over a period of 30 minutes.[8]
-
Maintain the reaction temperature at 20°C and continue stirring for 90 minutes.[8]
-
Monitor the reaction's completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of HPLC-grade acetonitrile, and analyzing by LC-MS.[8]
-
Upon completion, filter the reaction mixture under vacuum to collect the precipitate.[8]
-
Wash the collected solid with additional distilled water (50 mL).[8]
-
Dry the precipitate to obtain 6-nitro-1H-indazole-3-carbaldehyde as an orange solid. The reported yield for this step is 77%.[8]
Oxidation to Carboxylic Acid:
The resulting aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions should be carefully optimized to avoid degradation of the indazole ring.
Data Summary
The following table summarizes key parameters for the synthesis of the aldehyde precursor, which are critical for achieving a good yield.
| Parameter | Protocol 1 |
| Starting Material | 6-Nitroindole |
| Reagents | Sodium nitrite, Hydrochloric acid, Water |
| Reaction Temperature | 20°C |
| Reaction Time | 90 minutes |
| Reported Yield | 77%[8] |
| Product Appearance | Orange solid[8] |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. BenchChem.
- J. Org. Chem. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. 88, 4209–4223.
- BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem.
- Wikipedia. (2023). Japp–Klingemann reaction. Wikipedia.
- SynArchive. (2024). Japp-Klingemann Reaction. SynArchive.
- ChemicalBook. (n.d.). 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis. ChemicalBook.
- RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry.
- ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?
- Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses.
- Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological.
- ChemicalBook. (n.d.). 3-Methyl-6-nitroindazole synthesis. ChemicalBook.
- ResearchGate. (2017). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 3. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
Technical Support Center: Optimizing the Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthesis of 6-Nitro-1H-indazole-3-carboxylic acid, focusing on optimizing reaction conditions and troubleshooting common experimental challenges. Our approach is grounded in mechanistic principles to empower users to make informed decisions during their synthetic campaigns.
Overview of the Synthetic Strategy
The most reliable and optimized pathway to this compound is a two-step sequence. It begins with the conversion of a readily available starting material, 6-nitroindole, into the key intermediate, 6-Nitro-1H-indazole-3-carbaldehyde. This transformation is achieved through a carefully controlled nitrosation reaction. The subsequent step involves the oxidation of the aldehyde functional group to the desired carboxylic acid. This guide is structured to address each of these critical steps independently.
Caption: Overall two-step synthetic pathway.
Part 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde (Intermediate)
This stage is the most critical and prone to side reactions. Success here is paramount for a high overall yield. The reaction proceeds via the nitrosation of the indole's C3 position, which leads to an oxime intermediate. This is followed by a ring-opening and subsequent recyclization to form the indazole-3-carboxaldehyde scaffold.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing the 6-nitro-1H-indazole-3-carbaldehyde intermediate? The most prevalent and optimized method is the nitrosation of 6-nitroindole using a nitrosating agent like sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl).[1][2] This method directly converts the indole core into the indazole-3-carboxaldehyde structure.[3]
Q2: Why is a "reverse addition" protocol strongly recommended for this reaction? A significant side reaction is the formation of deep red-colored dimeric byproducts.[1] This occurs when the nucleophilic starting material, 6-nitroindole, attacks the electrophilic oxime intermediate. A reverse addition—slowly adding the 6-nitroindole solution to the pre-formed nitrosating mixture—maintains a low concentration of the indole at all times. This kinetically disfavors the dimerization pathway and significantly improves the yield of the desired product.[3]
Q3: The reaction seems to stall after the initial addition at 0°C. Why does this happen? Electron-poor indoles, such as 6-nitroindole, are less reactive towards nitrosation compared to their electron-rich counterparts.[1] The initial low temperature (0-5°C) is crucial to control the reaction and prevent degradation of the nitrosating agent. However, to drive the conversion of intermediates to the final product, gentle heating (e.g., to 50-80°C) is often required after the addition is complete.[3][4]
Troubleshooting Guide: Nitrosation Step
Caption: Troubleshooting logic for the nitrosation step.
| Problem | Possible Cause | Suggested Solution & Explanation |
| Low Yield & Deep Red/Brown Crude Product | Dimer Byproduct Formation: The nucleophilic 6-nitroindole starting material can attack the reactive oxime intermediate, leading to colored dimers.[1] | Employ a "Reverse Addition" Protocol: Slowly add a solution of 6-nitroindole to the pre-formed, cold nitrosating mixture. This keeps the indole concentration low, minimizing the dimerization side reaction.[3] |
| Reaction Stalls / Starting Material Remains | Incomplete Reaction: 6-nitroindole is an electron-deficient system, making the ring-opening and recyclization steps sluggish at low temperatures.[1] | Gentle Heating After Addition: Once the 6-nitroindole has been added at 0-5°C, allow the mixture to warm to room temperature and then heat to 50-80°C for several hours to drive the reaction to completion. Monitor progress by TLC or LC-MS.[3][4] |
| Low Yield & Gas Evolution at Higher Temps | Degradation of Nitrosating Agent: The active nitrosating species (e.g., N₂O₃) are unstable and can decompose at elevated temperatures, especially before reacting with the substrate. | Strict Temperature Control: Prepare the nitrosating mixture (NaNO₂ and acid) and perform the indole addition at a strictly controlled low temperature (0-5°C). Heating should only commence after the indole addition is complete.[3] |
| Difficulty in Purification | Presence of Polar, Colored Impurities: The primary impurities are often the highly colored dimer byproducts. | Column Chromatography: Purification of the crude product by column chromatography on silica gel is the most effective method. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1] |
Optimized Experimental Protocol: 6-Nitro-1H-indazole-3-carbaldehyde
This protocol incorporates the reverse addition technique and a heating step to maximize yield and purity.[3][4]
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an external temperature probe, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in deionized water. Cool the flask to 0°C using an ice-salt bath.
-
Slowly add 2 N hydrochloric acid (HCl, ~7.0 equiv.) dropwise to the stirred sodium nitrite solution, ensuring the internal temperature is maintained between 0-5°C. Stir the resulting pale blue mixture for 15-20 minutes at this temperature.
-
Preparation of Indole Solution: In a separate flask, dissolve 6-nitroindole (1.0 equiv.) in N,N-Dimethylformamide (DMF).
-
Reverse Addition: Using a syringe pump or a dropping funnel, add the 6-nitroindole solution dropwise to the vigorously stirred nitrosating mixture over 1-2 hours. Critically, maintain the reaction temperature at 0-5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat it to 80°C. Maintain stirring at 80°C for 6 hours or until LC-MS analysis indicates full consumption of the starting material.[4]
-
Work-up and Isolation: Cool the mixture to room temperature. Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude orange or yellow solid by column chromatography on silica gel to yield pure 6-Nitro-1H-indazole-3-carbaldehyde.[1] A reported yield for this transformation is approximately 77%.[5]
Part 2: Oxidation to this compound
The final step is the oxidation of the aldehyde to a carboxylic acid. The choice of oxidant is crucial to avoid side reactions with the nitro group or the indazole ring.
Frequently Asked Questions (FAQs)
Q1: What is a suitable and selective method for oxidizing the aldehyde to a carboxylic acid? A Pinnick oxidation is highly recommended. This method uses sodium chlorite (NaClO₂) buffered with a weak acid (like sodium dihydrogen phosphate, NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene). It is known for its high selectivity for aldehydes, mild reaction conditions, and tolerance of a wide range of functional groups, including nitro groups and sensitive heterocycles.
Q2: Can stronger oxidants like potassium permanganate (KMnO₄) or chromic acid be used? While these reagents can oxidize aldehydes, they are generally too harsh for this substrate. They pose a significant risk of over-oxidation, degradation of the nitro group, or unwanted reactions with the indazole ring system, leading to lower yields and complex purification challenges.
Troubleshooting Guide: Oxidation Step
| Problem | Possible Cause | Suggested Solution & Explanation |
| Incomplete Oxidation (Aldehyde Remains) | Insufficient Oxidant: The stoichiometry of sodium chlorite may be insufficient. | Increase Oxidant: Increase the equivalents of NaClO₂ slightly (e.g., from 1.5 to 2.0 equiv.). Ensure the buffer and scavenger are also present in sufficient quantities. |
| Low Reaction Temperature: The reaction rate may be too slow at room temperature. | Gentle Heating: Gently warm the reaction mixture (e.g., to 40-50°C) to increase the rate, while monitoring for any decomposition. | |
| Product Degradation / Low Yield | pH is too Acidic: If the reaction is not properly buffered, the buildup of HClO₂ can lead to side reactions. | Ensure Proper Buffering: Use an adequate amount of NaH₂PO₄ to maintain a mildly acidic pH (~4-5). The buffer is critical for the selectivity of the Pinnick oxidation. |
Recommended Experimental Protocol: this compound
-
Setup: In a round-bottom flask, dissolve the 6-Nitro-1H-indazole-3-carbaldehyde (1.0 equiv.) in a mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (a chlorine scavenger, ~4-5 equiv.) followed by a solution of sodium dihydrogen phosphate (NaH₂PO₄, buffer, ~1.5 equiv.) in water.
-
Oxidation: Add a solution of sodium chlorite (NaClO₂, oxidant, 1.5 equiv., 80% technical grade) in water dropwise to the reaction mixture. An exotherm may be observed; maintain the temperature below 35°C with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours or until TLC/LC-MS analysis confirms the disappearance of the starting aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess oxidant. Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Isolation: The carboxylic acid product should precipitate upon acidification. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound. If it does not precipitate, extract the acidified solution with ethyl acetate.
References
-
ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Request PDF. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Dandia, A., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(22), 4166. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of indazole synthesis from hydrazones. ResearchGate. [Link]
-
Pacansky, J., et al. (1987). The photocyclization of a hydrazone to an indazole. Journal of Photochemistry. [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2024). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. PMC. [Link]
-
Lherbet, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12695–12702. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
troubleshooting low yields in 6-Nitro-1H-indazole-3-carboxylic acid preparation
Welcome to the Technical Support Center for the synthesis of 6-Nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this multi-step synthesis. Our focus is on providing scientifically sound, field-proven insights to help you navigate the nuances of this preparation and optimize your yields.
Introduction: The Synthetic Challenge
The preparation of this compound is a two-stage process that begins with the nitrosation of 6-nitroindole to form the intermediate, 6-Nitro-1H-indazole-3-carbaldehyde, followed by its oxidation to the final carboxylic acid product. The presence of the electron-withdrawing nitro group on the indazole ring presents unique challenges in both steps, often leading to lower yields if not properly managed. This guide will address these challenges head-on, providing you with the knowledge to anticipate and overcome them.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Part 1: Nitrosation of 6-Nitroindole to 6-Nitro-1H-indazole-3-carbaldehyde
Question 1: My reaction has a very low yield of the desired 6-Nitro-1H-indazole-3-carbaldehyde, and I observe a significant amount of starting material (6-nitroindole) remaining. What is going wrong?
Answer: This is a frequent issue, and it typically points to one of two main causes: incomplete reaction due to the low reactivity of the starting material or degradation of the nitrosating agent.
-
Incomplete Reaction: 6-nitroindole is an electron-deficient indole, which makes it less nucleophilic and therefore less reactive towards nitrosation compared to electron-rich indoles.[1] To drive the reaction to completion, more forcing conditions are often necessary. After the initial addition of the 6-nitroindole solution to the nitrosating mixture at a low temperature (e.g., 0-20°C), we recommend heating the reaction mixture to a higher temperature, such as 50°C or even 80°C.[1] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at the elevated temperature.
-
Degradation of the Nitrosating Agent: The nitrosating agent, formed in situ from sodium nitrite and acid, can be unstable, especially at elevated temperatures. Ensure that you are using a fresh, high-purity source of sodium nitrite. Also, the stoichiometry of the reagents is critical. An excess of the nitrosating agent is often required for electron-deficient indoles. Ratios of up to 8 equivalents of sodium nitrite and 7 equivalents of hydrochloric acid relative to the indole have been shown to be effective.[1]
Question 2: My crude product is a deep red or brown color and is very difficult to purify by column chromatography. What is causing this, and how can I prevent it?
Answer: The formation of a deep-colored, impure product is often due to the formation of dimeric byproducts. This occurs when a molecule of the starting 6-nitroindole acts as a nucleophile and attacks an intermediate of the reaction.
To minimize this side reaction, a "reverse addition" protocol is highly recommended.[1] This involves the slow, dropwise addition of the 6-nitroindole solution to the pre-formed and chilled nitrosating mixture (sodium nitrite in acid). This technique maintains a low concentration of the nucleophilic indole throughout the reaction, thereby suppressing the formation of dimers.[1]
Additionally, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help prevent unwanted oxidation of intermediates or the final product, which can also contribute to colored impurities.[1]
Question 3: I am seeing multiple spots on my TLC that are difficult to separate. What are these, and how can I get a cleaner reaction?
Answer: Multiple spots on TLC can indicate the presence of unreacted starting material, the desired product, and various intermediates that have not fully converted. This is another consequence of the lower reactivity of 6-nitroindole.
The key to a cleaner reaction is to ensure complete conversion. As mentioned in the first point, increasing the reaction temperature after the initial addition is crucial. By allowing the reaction to proceed to completion, you will see a much cleaner product profile on your TLC, with the starting material spot disappearing and the product spot becoming more prominent.
Part 2: Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde to this compound
Question 4: I am struggling with the oxidation of the aldehyde to the carboxylic acid. What are the recommended conditions for this transformation?
Answer: The oxidation of aromatic aldehydes to carboxylic acids can be achieved using a variety of reagents. For heterocyclic aldehydes, especially those with electron-withdrawing groups, a careful choice of oxidant is necessary to avoid side reactions.
A common and effective method is the use of potassium permanganate (KMnO₄) in an aqueous basic solution. The reaction is typically carried out by dissolving the aldehyde in an aqueous solution of a base, such as sodium hydroxide, and then adding a solution of potassium permanganate dropwise at a controlled temperature.
Another option is the use of Oxone, which is a versatile and environmentally friendly oxidizing agent.[2] The reaction can be performed in a suitable solvent system, and the workup is generally straightforward.[2]
Question 5: My oxidation reaction is giving me a low yield of the carboxylic acid. What are the potential pitfalls?
Answer: Low yields in the oxidation step can be due to several factors:
-
Incomplete Reaction: Ensure that you are using a sufficient excess of the oxidizing agent and allowing the reaction to proceed for an adequate amount of time. Monitoring the reaction by TLC is essential to confirm the disappearance of the starting aldehyde.
-
Over-oxidation and Ring Opening: Harsh oxidation conditions can lead to over-oxidation or even cleavage of the indazole ring. It is important to control the reaction temperature and the rate of addition of the oxidant.
-
Difficult Product Isolation: The product, this compound, is an acid and will be in its salt form in a basic reaction mixture. To isolate the product, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Ensure that the pH is sufficiently low to fully protonate the carboxylate.
Question 6: How do I purify the final this compound?
Answer: The purification of the final product typically involves recrystallization. After isolating the crude carboxylic acid by filtration following acidification, it can be recrystallized from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. The choice of solvent will depend on the solubility of the product and impurities.
Summary of Key Reaction Parameters
| Parameter | Nitrosation of 6-Nitroindole | Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde |
| Key Reagents | 6-Nitroindole, Sodium Nitrite, Hydrochloric Acid | 6-Nitro-1H-indazole-3-carbaldehyde, Oxidizing Agent (e.g., KMnO₄, Oxone) |
| Critical Temperature | Initial addition at 0-20°C, followed by heating to 50-80°C | Dependent on the oxidant, often room temperature or slightly elevated |
| Stoichiometry | Excess of nitrosating agent (e.g., 8 eq. NaNO₂, 7 eq. HCl) | Excess of oxidizing agent |
| Key to High Yield | "Reverse addition" protocol, ensuring complete reaction | Controlled addition of oxidant, proper workup and acidification |
| Common Byproducts | Dimeric adducts, unreacted starting material | Over-oxidation products, impurities from incomplete reaction |
| Purification | Column chromatography on silica gel | Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
This protocol is adapted from established procedures for the nitrosation of electron-deficient indoles.[3][4][5]
Materials:
-
6-Nitroindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 6 M
-
Distilled Water
-
Acetonitrile (HPLC grade for monitoring)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).[6]
-
Slowly add 6-nitroindole (31.7 mmol) to the solution at 20°C.[6]
-
Stir the mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).[6]
-
Add 6 M hydrochloric acid (14 mL) dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C.[6]
-
Continue stirring the reaction mixture at 20°C for 90 minutes.[6]
-
Monitor the reaction for completion by taking a small aliquot, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.[6]
-
Upon completion, filter the reaction mixture under vacuum and collect the precipitate.[6]
-
Wash the precipitate with distilled water (50 mL).[6]
-
Dry the washed precipitate to yield 6-nitro-1H-indazole-3-carbaldehyde as an orange solid. (Expected yield: ~77%).[5][6]
Protocol 2: Oxidation to this compound
This is a general protocol for the oxidation of heterocyclic aldehydes.
Materials:
-
6-Nitro-1H-indazole-3-carbaldehyde
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
Procedure:
-
Dissolve 6-Nitro-1H-indazole-3-carbaldehyde (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Prepare a solution of potassium permanganate (1.5-2 equivalents) in distilled water.
-
Add the potassium permanganate solution dropwise to the aldehyde solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizing the Troubleshooting Process
The following flowchart illustrates a logical approach to troubleshooting low yields in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
Caption: Troubleshooting flowchart for low yields in 6-Nitro-1H-indazole-3-carbaldehyde synthesis.
References
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
Sources
Technical Support Center: Purification of 6-Nitro-1H-indazole-3-carboxylic Acid
Welcome to the technical support resource for the purification of 6-Nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure form for downstream applications. Here, we address common challenges and provide robust, field-proven strategies to overcome them, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route, which is often the nitrosation of 6-nitroindole.[1][2] Common impurities may include:
-
Unreacted Starting Material: Residual 6-nitroindole.
-
Side-Reaction Products: Over-nitrated species or byproducts from incomplete ring-closure.[3]
-
Reagents and Solvents: Residual acids (e.g., HCl, HNO₃), bases, or organic solvents (e.g., DMF, Ethyl Acetate) used during the synthesis and initial work-up.[2][4]
-
Colored Impurities: Highly conjugated byproducts that can impart a yellow, orange, or even deep red color to the crude material.[1]
Q2: What is the primary purification strategy for this compound?
A2: The most effective and widely applicable strategy leverages the compound's key functional groups: the acidic carboxylic acid and the polar nitro group. A multi-step approach is typically recommended:
-
Acid-Base Extraction: This is a powerful first-pass purification to separate the acidic product from neutral or basic impurities.[5][6] The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic layer.[7][8]
-
Recrystallization: After recovering the acid by re-acidification, recrystallization is used to remove closely related impurities and achieve high crystalline purity.[9]
Q3: Which purification method is best: acid-base extraction, recrystallization, or chromatography?
A3: The "best" method depends on the scale and the specific impurity profile.
-
Acid-Base Extraction is excellent for bulk purification and removing non-acidic impurities. It is often the most efficient initial step.[10]
-
Recrystallization is ideal for removing small amounts of structurally similar impurities and for obtaining a highly crystalline final product, which is often crucial for downstream reactions or characterization.[11][12]
-
Column Chromatography is most useful when dealing with impurities that have similar acidity and solubility to the desired product, or when very high purity (>99.5%) is required.[13][14] It is often used after a preliminary acid-base extraction has removed the bulk of the impurities.
Q4: How can I assess the purity of my final product?
A4: A combination of methods provides the most complete picture:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities, often down to the 1-2% level. Spectral data for related indazole structures can be used for comparison.[15]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting all UV-active components.[16]
Purification Workflow Decision Tree
This diagram outlines the logical flow for selecting an appropriate purification strategy based on the initial state of the crude product.
Caption: A logical guide for troubleshooting common recrystallization problems.
Data Summary Tables
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent. The product should be soluble when hot and less soluble when cold. |
| Ethanol/Water | Polar Protic | 78-100 | A mixed solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy (cloud point). Add a few more drops of hot ethanol to clarify, then cool. |
| Ethyl Acetate | Moderately Polar | 77 | Good for dissolving the compound; may require addition of a non-polar co-solvent like hexanes to reduce solubility for crystallization. |
| Acetic Acid | Polar Protic | 118 | Can be effective but is harder to remove completely from the final product. |
Table 2: Typical TLC and Column Chromatography Parameters
| Parameter | Recommended Conditions | Rationale |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for moderately polar compounds. |
| TLC Mobile Phase | 10-50% Ethyl Acetate in Hexanes (+1% Acetic Acid) | Start with ~30% EtOAc/Hexanes and adjust. The acetic acid keeps the carboxylic acid protonated, preventing streaking on the silica plate. |
| Target Rf | 0.25 - 0.35 | Provides the best separation in column chromatography. [13] |
| Column Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. [13] |
| Column Eluent | Gradient elution, e.g., 5% to 40% Ethyl Acetate in Hexanes (+0.5% Acetic Acid) | Starting with a low polarity eluent allows non-polar impurities to elute first. Gradually increasing polarity then elutes the product. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Allen Institute. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
AIChE. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
RSC Advances. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Liskon Biological. (2025, April 29). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
YouTube. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]
-
ResearchGate. (2017, November 3). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. Retrieved from [Link]
-
PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
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stability of 6-Nitro-1H-indazole-3-carboxylic acid in different solvents and pH
Welcome to the technical support center for 6-Nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this compound. Given that detailed stability data for this compound is not extensively published, this document provides a framework for establishing its stability profile in your own laboratory setting. We will address common questions, troubleshoot potential issues, and provide robust protocols based on established principles of medicinal chemistry and forced degradation studies.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of this compound.
Q1: What is the expected solubility profile of this compound?
A1: Based on its structure, which contains a polar carboxylic acid, a nitro group, and an N-H group capable of hydrogen bonding, alongside a less polar aromatic indazole core, a differential solubility profile is expected.[1][2] It is predicted to have moderate to high solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in water and nonpolar organic solvents.[1] The solubility in aqueous solutions will be highly dependent on pH due to the ionizable carboxylic acid group.
Q2: How does pH likely affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be pH-dependent. Under acidic conditions, the indazole ring system could be susceptible to acid-catalyzed reactions.[3] In strongly basic conditions, the compound will exist as a carboxylate salt, which may alter its reactivity and degradation pathways. The nitroaromatic system itself can be sensitive to degradation under various pH conditions, and hydrolysis of the carboxylic acid is a possibility, though generally less facile than with esters or amides.[4] It is crucial to perform preliminary stability studies at your intended experimental pH.[3]
Q3: My solution of this compound is changing color over time. What does this indicate?
A3: A color change, often to a yellow or brownish hue, is a common visual indicator of chemical degradation in nitroaromatic compounds.[3][5] This can be due to the formation of degradation products with different chromophores. This visual observation should always be correlated with an analytical technique like HPLC-UV to monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[3]
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation pathways?
A4: The appearance of new peaks strongly suggests degradation.[3] For this molecule, several pathways should be considered:
-
Decarboxylation: Carboxylic acids, particularly when attached to heterocyclic rings, can undergo decarboxylation, especially when heated.
-
Reduction of the Nitro Group: The nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives. This can be catalyzed by trace metals or occur under specific reducing conditions.[6]
-
Ring Opening/Modification: The indazole ring itself, while aromatic, can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat, or strong oxidizers).
LC-MS is an invaluable tool for identifying these degradants by providing structural information.[3][7]
Troubleshooting Guide: Common Experimental Issues
This section provides structured guidance for resolving specific problems encountered during experimentation.
Issue 1: Poor Solubility in Aqueous Buffers
-
Symptom: The compound fails to dissolve completely at the desired concentration in an aqueous buffer.
-
Cause: The protonated carboxylic acid form (at low pH) is significantly less soluble in water than its deprotonated (carboxylate) form.
-
Troubleshooting Steps:
-
Adjust pH: Increase the pH of the buffer. The carboxylic acid group will deprotonate, forming a more soluble carboxylate salt. Aim for a pH at least 1-2 units above the compound's pKa.
-
Use a Co-solvent: If adjusting the pH is not an option for your experiment, consider adding a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol.[8] Start with 1-5% (v/v) and increase cautiously, as the co-solvent may impact your experimental results.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking up solid aggregates.[5]
-
Issue 2: Inconsistent Results and Loss of Potency
-
Symptom: Biological or chemical assay results are not reproducible; activity seems to decrease with solution age.
-
Cause: The compound is likely degrading in your experimental medium or during storage.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Protocols for Stability Assessment
Due to the absence of comprehensive public data, performing a forced degradation study is essential to understand the stability of this compound.[9] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[8]
Protocol 1: Preparation of Stock and Test Solutions
-
Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of HPLC-grade DMSO or acetonitrile to create a 1 mg/mL stock solution. This aprotic solvent stock is generally more stable than aqueous solutions.
-
Test Solutions: Dilute the stock solution with the desired stress condition medium (e.g., 0.1N HCl, 0.1N NaOH, water, buffer) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[3]
Protocol 2: Forced Degradation (Stress Testing)
This protocol outlines typical stress conditions.[7] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and resolving the degradants from the parent peak.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1N HCl | 2-8 hours at 60°C | To assess stability in acidic environments.[9] |
| Base Hydrolysis | 0.1N NaOH | 1-4 hours at Room Temp | To assess stability in basic environments.[9] |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | To evaluate susceptibility to oxidation.[7] |
| Thermal Stress | Solid & Solution | 48 hours at 60-80°C (in oven) | To test for thermolytic degradation.[3] |
| Photostability | Solid & Solution | Expose to ICH Q1B light conditions | To test for photodegradation.[10] |
Note: For acid/base hydrolysis, samples should be neutralized before HPLC analysis.
Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Detection: UV detector, wavelength set to the λmax of this compound or a photodiode array (PDA) detector to monitor peak purity.
-
Analysis: Monitor the decrease in the parent peak area and the formation of new peaks over the time course of the stress study.
Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
Summary of Expected Stability Behavior
The following table summarizes the anticipated stability of this compound based on its chemical structure and the behavior of analogous compounds. This should be used as a starting hypothesis for your experimental investigation.
| Condition | Solvent/Environment | Predicted Stability | Rationale |
| pH | Acidic (pH < 3) | Low to Moderate | Potential for acid-catalyzed reactions on the indazole ring.[3] |
| Neutral (pH ~7) | Moderate to High | Likely most stable region, but depends on buffer components. | |
| Basic (pH > 9) | Low | Potential for base-catalyzed reactions; nitro group activation.[3][6] | |
| Solvent | Aprotic (DMSO, DMF) | High | Generally preferred for stock solutions to minimize hydrolysis.[3] |
| Protic (Methanol, Water) | Moderate | Potential for solvolysis, especially at elevated temperatures. | |
| Temperature | Refrigerated (2-8°C) | High | Recommended for short to medium-term storage of solutions.[5] |
| Ambient (~25°C) | Moderate | Prepare solutions fresh; avoid prolonged storage.[3] | |
| Elevated (>40°C) | Low | Accelerated degradation is expected.[3] | |
| Light | Exposed to UV/Visible | Low to Moderate | Nitroaromatic compounds are often susceptible to photodegradation.[3] |
References
- BenchChem. (2025). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Environmental Analysis Health and Toxicology. (2022).
- Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid.
- International Journal of Pharmaceutical Sciences and Research. (2018).
- MedCrave online. (2016).
- Biomedical Journal of Scientific & Technical Research. (2022).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2013).
- Pharmaceutical Technology. (2013).
- BenchChem. (2025).
- BenchChem. (2025). Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole.
Sources
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- 9. ajpsonline.com [ajpsonline.com]
- 10. pharmtech.com [pharmtech.com]
preventing degradation of 6-Nitro-1H-indazole-3-carboxylic acid during storage
Welcome to the Technical Support Center for 6-Nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this critical research compound during storage and handling. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of bioactive molecules. However, the presence of the electron-withdrawing nitro group, the reactive carboxylic acid moiety, and the indazole core itself introduces potential stability challenges. This guide will address common questions and concerns regarding the stability of this compound and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?
A1: To maximize the shelf-life of solid this compound, it is imperative to control the storage environment. The primary factors to consider are temperature, light, and moisture.
-
Temperature: Refrigeration at 2-8°C is highly recommended.[1] Low temperatures slow down the rate of potential degradation reactions. For long-term storage, some sources suggest temperatures as low as -4°C.[2]
-
Light: The compound should be stored in a light-resistant container , such as an amber glass vial, to prevent photodegradation.[1][2] Nitroaromatic compounds can be susceptible to degradation upon exposure to UV and visible light.[3]
-
Moisture: The compound is sensitive to moisture. Storage in a dry environment , preferably in a desiccator, is crucial to prevent hydrolysis. The container should be tightly sealed to minimize exposure to atmospheric moisture.[1]
-
Atmosphere: For optimal stability, especially for long-term storage, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.[1] This minimizes the risk of oxidation.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of chemical degradation. |
| Light | Protection from light (amber vial) | Prevents photodegradation. |
| Moisture | Dry environment (desiccator) | Prevents hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed | Protects from atmospheric moisture and oxygen. |
Q2: I've noticed a color change in my solid compound upon storage. What does this signify and is it still usable?
A2: A visible change in color, for instance, from a pale yellow to a brownish hue, is a common indicator of chemical degradation.[2] This can be due to the formation of various degradation products with different chromophores. While a slight color change may not always indicate a significant loss of purity, it is a strong warning sign.
Actionable Advice: Before using a discolored sample, it is crucial to re-assess its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] If the purity is below the required specifications for your experiment, it is strongly advised to use a fresh, un-degraded batch to ensure the reliability and reproducibility of your results.
Degradation Pathways and Prevention
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemical structure and data from related compounds, this compound is susceptible to several degradation pathways:
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[3] Exposure to UV or even ambient light can trigger photochemical reactions, leading to a variety of degradation products. The nitro group is particularly reactive under UV light and can be reduced to an amino group or other nitrogen-containing species.[1]
-
Hydrolysis: The indazole ring and its substituents may undergo hydrolysis, particularly under acidic or basic conditions. The carboxylic acid group can also participate in or be affected by hydrolytic reactions. The presence of the electron-withdrawing nitro group can increase the susceptibility of the indazole ring to hydrolysis.[4][5]
-
Oxidative Degradation: The indazole ring system can be susceptible to oxidation. The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation, but under certain conditions, especially in the presence of strong oxidizing agents, degradation can occur.[6][7]
-
Thermal Degradation: Exposure to high temperatures can lead to thermal decomposition. While the compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures, even below its melting point, can accelerate degradation.[2]
-
Decarboxylation: While less common for aromatic carboxylic acids under typical storage conditions, decarboxylation (loss of CO2) can sometimes be induced by heat or specific catalytic conditions.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q4: My experimental results are inconsistent. Could this be due to the degradation of the compound in solution?
A4: Absolutely. The instability of this compound in solution is a significant concern and can be a major source of experimental irreproducibility.
Key factors influencing stability in solution include:
-
Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrolytic degradation.
-
pH: The stability of the compound is expected to be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[3]
-
Exposure to Light: Solutions are often more susceptible to photodegradation than the solid material.[3]
-
Temperature: Elevated temperatures will accelerate degradation in solution.[3]
-
Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
Troubleshooting Steps:
-
Prepare Solutions Fresh: It is highly recommended to prepare solutions of this compound fresh for each experiment.[3]
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil to protect solutions from light.[3]
-
Control pH: If working in aqueous media, consider using a buffered solution to maintain a stable pH. The optimal pH for stability would need to be determined experimentally.
-
Use Deoxygenated Solvents: If oxidative degradation is suspected, using solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon) can be beneficial.
-
Refrigerate Solutions: If short-term storage of a solution is unavoidable, store it at 2-8°C and protect it from light.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[8][9]
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber (optional, or a controlled light source)
-
Oven or water bath
Experimental Workflow:
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to a higher temperature (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6][10][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots from each test solution at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products show absorbance (e.g., 254 nm).
-
-
Data Analysis: Quantify the amount of the parent compound remaining and the percentage of each degradation product formed at each time point by comparing peak areas.
-
Characterization of Degradation Products: If significant degradation is observed, techniques such as LC-MS and NMR can be used to identify the structure of the degradation products.[12]
Conclusion
The stability of this compound is paramount for its successful application in research and development. By implementing proper storage and handling procedures, researchers can significantly mitigate the risk of degradation. When in doubt, especially when observing physical changes in the compound or inconsistencies in experimental results, a re-analysis of purity is essential. The provided forced degradation study protocol offers a systematic approach to understanding the stability profile of this important molecule.
References
- BenchChem. (2025). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. BenchChem Technical Support.
- BenchChem. (2025). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem Technical Support.
- Thatcher, S. R., et al. (2000). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology.
- BenchChem. (2025). Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole. BenchChem Technical Support.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem Technical Support.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
- Chevalier, A., et al. (2018).
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
- BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. BenchChem Technical Support.
-
PubChem. (n.d.). Indazole-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]
-
Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
- Waterman, K. C. (2011). Oxidative susceptibility testing.
- Ahmed, R. B., et al. (2019). Development and Validation of Stability Indicating HPLC Method for Quantification of Tinidazole. European Journal of Chemistry.
- Clavijo, S., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.
- Rao, A. S., et al. (2019). Differentiating the Effects of Oxidative Stress Tests on Biopharmaceuticals. AAPS J.
- Ates, H., et al. (2021). Development and validation of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Journal of Pharmaceutical and Biomedical Analysis.
- Donato, M. T., & Tolosa, L. (2021). Oxidative Stress in Human Toxicology.
- Wang, C., et al. (2022). Effect of Ozone, Clothing, Temperature, and Humidity on the Total OH Reactivity Emitted from Humans. Environmental Science & Technology.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Ornidazole. (2024).
- BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem Technical Support.
- Sravani, G., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research.
- Reva, I., et al. (2014). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Journal of Photochemistry and Photobiology A: Chemistry.
- De Spiegeleer, B., et al. (1987). Effect of temperature and relative humidity on nitrazepam stability in solid state. Journal of Pharmaceutical & Biomedical Analysis.
- Chassaing, C., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules.
- Wang, X. J., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.
- Guesmi, F., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society.
- Dennen, D. W. (1967). Degradation kinetics of 6-aminopenicillanic acid. Journal of Pharmaceutical Sciences.
- Wawrzkiewicz, M., & Hubicka, U. (2022). Degradation Efficiency and Kinetics Analysis of an Advanced Oxidation Process Utilizing Ozone, Hydrogen Peroxide and Persulfate to Degrade the Dye Rhodamine B.
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Technical Support Center: Impurity Identification in 6-Nitro-1H-indazole-3-carboxylic Acid
Welcome to the technical support center for the analysis of 6-Nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in samples of this critical pharmaceutical intermediate. By understanding the potential sources of impurities and mastering analytical troubleshooting, you can ensure the quality, safety, and efficacy of your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound.
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Common synthesis routes, such as the nitrosation of 6-nitroindole, can introduce specific impurities.[1] Potential impurities include:
-
Starting Materials: Unreacted 6-nitroindole.
-
Isomeric Impurities: Positional isomers such as 4-nitro-1H-indazole-3-carboxylic acid or 7-nitro-1H-indazole-3-carboxylic acid, which can arise from non-selective nitration of the indole precursor.
-
Decarboxylation Product: 6-Nitro-1H-indazole, formed by the loss of the carboxylic acid group, particularly under thermal stress.
-
Over-nitrated Species: Dinitro-indazole derivatives, if nitration conditions are not carefully controlled.
-
Residual Solvents and Reagents: Solvents like Dimethylformamide (DMF) or reagents from the synthesis and purification steps.[2]
Q2: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What could be the cause?
A2: Poor peak shape is a common issue in HPLC analysis.
-
Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with active silanol groups on the silica backbone. It can also be due to column overload or the presence of a co-eluting impurity.
-
Peak Fronting is less common but can occur with sample solvent issues or column overload.
For this compound, its acidic nature and polar nitro group can lead to interactions with the stationary phase. Ensure your mobile phase is adequately buffered and consider using a column with end-capping to minimize silanol interactions.[3][4]
Q3: I am observing unexpected peaks in my chromatogram that are not present in my reference standard. What are these "ghost peaks"?
A3: Ghost peaks are extraneous peaks that can appear in a chromatogram and are not part of the injected sample. They can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.[5]
-
Carryover from Previous Injections: Insufficient rinsing of the injector or autosampler can lead to carryover from a previous, more concentrated sample.
-
System Contamination: Contaminants leaching from tubing, seals, or other system components.
-
Degradation of the Mobile Phase: Some mobile phase additives can degrade over time.
To troubleshoot ghost peaks, run a blank gradient (injecting only the mobile phase) to see if the peaks persist. If they do, the source is likely the mobile phase or the HPLC system itself.[6]
Q4: How can I confirm the identity of an unknown impurity peak?
A4: Identifying an unknown impurity requires more advanced analytical techniques. High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[7][8][9] LC-MS provides the mass-to-charge ratio (m/z) of the impurity, which allows you to determine its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, further aiding in structure elucidation.[8] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[10][11][12]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues during the HPLC analysis of this compound.
Guide 1: Resolving Poor Chromatographic Resolution
Symptom: The peak for this compound is not well-separated from an impurity peak.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Troubleshooting Steps:
-
Verify Method Parameters: Ensure that the mobile phase composition, gradient, flow rate, and column temperature are set according to the validated method.[13]
-
Optimize Mobile Phase:
-
pH Adjustment: The carboxylic acid moiety of the analyte is ionizable. Adjusting the mobile phase pH with an appropriate buffer (e.g., phosphate or acetate) can significantly impact retention and selectivity. For reversed-phase HPLC, a pH around 2.5-3.5 will ensure the carboxylic acid is protonated, leading to better retention and peak shape.
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides better resolution for aromatic compounds.
-
-
Adjust Gradient Slope: If using a gradient method, a shallower gradient will increase the separation time between closely eluting peaks, potentially improving resolution.
-
Evaluate Column Chemistry: If resolution is still inadequate, consider a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and polar compounds compared to a standard C18 column.
-
Check System Performance: Ensure the HPLC pump is delivering a stable and accurate flow rate and that the column oven is maintaining a consistent temperature.[13]
Guide 2: Addressing Baseline Instability
Symptom: The chromatogram exhibits a noisy or drifting baseline, making it difficult to accurately integrate small impurity peaks.
Caption: Troubleshooting workflow for baseline instability.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-purity water.[5]
-
Degassing: Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging to prevent air bubbles from entering the detector.[3]
-
Proper Mixing: If preparing the mobile phase manually, ensure it is well-mixed and filtered through a 0.45 µm or 0.22 µm filter.
-
-
System Contamination: Flush the system, including the pump, injector, and detector, with a strong solvent (like 100% acetonitrile or isopropanol) to remove any contaminants.
-
Detector Issues:
-
Lamp Energy: Check the detector lamp's energy. An aging lamp can cause increased noise.
-
Detector Cell: Clean the detector flow cell if it is contaminated.
-
-
System Leaks: Check for any leaks in the system, from the pump heads to the detector outlet. Leaks can cause pressure fluctuations that manifest as baseline noise.[3][13]
Part 3: Experimental Protocol - HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.
Objective: To separate and quantify impurities in a sample of this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (or another suitable acid for pH adjustment).
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[14] |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the sample diluent at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solutions in a defined sequence.
-
Data Processing: Integrate the peaks in the chromatograms. Identify the main peak corresponding to this compound based on the retention time of the reference standard. Calculate the percentage of each impurity using the area percent method (assuming the response factor of the impurities is similar to the main component) or by using a reference standard for each impurity if available.
References
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Fages, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]
-
Hollender, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
ResearchGate. (2025). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations | Request PDF. [Link]
-
ATSDR. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram. [Link]
-
PharmaCentral. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
ResearchGate. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
International Labmate. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
ResearchGate. (2025). (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. [Link]
-
PubChem. (n.d.). This compound (C8H5N3O4). [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
SIELC. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. [Link]
-
Autechaux. (2025). High Purity Indazole Derivatives for Custom Synthesis Projects. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. [Link]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Nitrosation for Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing nitrosation methodologies for the construction of the indazole scaffold, a privileged core in medicinal chemistry.[1] Here, we will delve into the critical challenge of controlling regioselectivity during the key nitrosation step, providing in-depth troubleshooting advice and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling the regioselectivity of C-nitrosation on a substituted aniline ring for indazole synthesis?
A1: The regioselectivity of electrophilic aromatic substitution, including nitrosation, is governed by a combination of electronic and steric effects imposed by the substituents already present on the aniline ring.[2][3][4]
-
Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[2][3]
-
EDGs (e.g., -CH₃, -OCH₃, -NHCOR) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles like the nitrosonium ion (NO⁺). They are known as "activating" groups and direct the incoming electrophile to the ortho and para positions.[2][5][6] This is because the carbocation intermediate (the arenium ion) formed during the attack is stabilized by resonance involving the lone pairs of the EDG.[6]
-
EWGs (e.g., -NO₂, -CN, -CF₃) decrease the ring's electron density, deactivating it towards electrophilic attack. With the exception of halogens, these groups are typically meta directors.[2][7] This is because the ortho and para positions are more strongly deactivated than the meta position.[7]
-
-
Steric Hindrance : The physical size of substituents on the ring and the electrophile itself can influence the site of attack. Bulky groups tend to disfavor substitution at the adjacent ortho position, leading to a higher proportion of the para product.[4]
Q2: My starting material is a 2-alkylaniline. Which position is most susceptible to nitrosation?
A2: For a typical 2-alkylaniline, the primary sites for electrophilic attack are the positions para and ortho to the amino group. The alkyl group is a weak electron-donating group (+I effect) and also directs ortho and para. The directing effects of the powerful amino/amido group (-NH₂ or -NHCOR) will dominate. Therefore, nitrosation will be directed to the positions ortho and para to the amino group.
Considering the structure R-C₆H₄-NH₂ where R is at C2:
-
The position para to the amino group (C5) is electronically activated.
-
The other position ortho to the amino group (C3) is also activated.
-
The position meta to the amino group (C4 and C6) are less favored.
Between the C3 and C5 positions, steric hindrance from the C2-alkyl group will likely disfavor attack at C3, making the C5 position (para to the amine) the most probable site for nitrosation.
Q3: How does the acidic medium in a typical nitrosation reaction affect the aniline substrate and regioselectivity?
A3: The acidic medium is crucial for generating the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid (HONO), which is formed in situ from a nitrite salt (e.g., NaNO₂) and a strong acid.[8]
NaNO₂ + HCl → HONO + NaCl HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺
However, the strongly acidic conditions can protonate the basic amino group of the aniline substrate, forming an anilinium ion (-NH₃⁺).[9][10] This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect (-I effect).[10][11] This can lead to a complex mixture of products, including the undesired meta-nitroso product, and often results in tarry oxidation byproducts.[10][12] To circumvent this, the amino group is often protected, for instance, by acetylation to form an acetanilide. The resulting amide group (-NHCOCH₃) is still an ortho, para-director but is less activating than a free amino group, offering a more controlled reaction.[9][13]
Q4: Can the choice of nitrosating agent impact the reaction outcome?
A4: Yes. While sodium nitrite in the presence of a mineral acid is the most common method, other nitrosating agents can be employed and may offer advantages in specific cases.[14] Agents like dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl chloride (NOCl) can be used, sometimes in organic solvents, which can alter the reaction conditions and potentially the selectivity.[14] For instance, tert-butyl nitrite (TBN) can be used as a source of the nitroso group, sometimes under radical conditions, which can lead to different regiochemical outcomes compared to the classical electrophilic pathway.[12]
Troubleshooting Guide: Poor Regioselectivity in Indazole Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired indazole regioisomer. | 1. Protonation of the Aniline: The free amino group is protonated in strong acid, deactivating the ring and leading to undesired meta-products or oxidation.[9][10] 2. Sub-optimal Temperature Control: Nitrosation is often exothermic. Poor temperature control can lead to side reactions and decomposition of unstable intermediates. 3. Incorrect Stoichiometry: An excess of the nitrosating agent can lead to dinitrosation or other side reactions. | 1. Protect the Amine: Convert the aniline to an acetanilide by reacting it with acetic anhydride.[13] This moderates the reactivity and prevents protonation, ensuring ortho/para direction. The acetyl group can be removed later via hydrolysis. 2. Maintain Low Temperature: Perform the reaction at 0-5 °C using an ice bath to ensure the stability of the diazonium salt precursor and minimize side reactions. 3. Use Stoichiometric Control: Carefully control the addition of the nitrosating agent, typically using 1.0-1.1 equivalents. |
| Formation of a mixture of regioisomers (e.g., 4- and 6-substituted indazoles from a 3-substituted aniline). | 1. Competing Directing Effects: The substituents on the ring may have conflicting directing effects (e.g., an ortho/para director competing with another ortho/para director). 2. Insufficient Steric Differentiation: If the electronic preference for two positions is similar, and there is minimal steric hindrance to differentiate them, a mixture is likely. | 1. Change the Protecting Group: A bulkier protecting group on the amine (e.g., a pivaloyl group instead of acetyl) can increase the steric hindrance at the ortho position, potentially favoring the para product more strongly.[4] 2. Modify Ring Substituents: If possible, start with a substrate where the directing groups work in concert to favor a single product. 3. Solvent Effects: Explore different solvent systems. A change in solvent polarity can sometimes influence the transition state energies for attack at different positions. |
| Significant formation of side products (e.g., phenols, tar). | 1. Decomposition of Diazonium Intermediate: The diazonium salt, an intermediate after nitrosation and before cyclization, can be unstable and decompose to form phenols, especially at elevated temperatures. 2. Oxidation of the Starting Material: Unprotected anilines are susceptible to oxidation under the strongly acidic and oxidative conditions of nitrosation.[12] | 1. Strict Temperature Control: Keep the reaction temperature below 5 °C at all times. 2. Immediate Use of Intermediate: Use the generated diazonium salt solution immediately in the subsequent cyclization step without isolation. 3. Protect the Amine: As mentioned previously, acetylation reduces the aniline's susceptibility to oxidation.[13] |
| Reaction fails to proceed to completion. | 1. Insufficient Acid: The generation of the NO⁺ electrophile is acid-catalyzed. An insufficient amount of acid will result in a slow or incomplete reaction.[14] 2. Poor Quality Nitrite Salt: The sodium nitrite may have decomposed over time. | 1. Ensure Sufficient Acidity: Use a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄). The pH of the medium should be strongly acidic. 2. Use Fresh Reagents: Use a fresh, unopened bottle of sodium nitrite or verify the quality of the existing stock. |
Experimental Protocols & Methodologies
Protocol 1: Regioselective Synthesis of a 5-Substituted Indazole via Nitrosation of a Protected 2-Alkylaniline
This protocol describes a general method for the controlled nitrosation of a 2-alkylaniline, using acetylation as a protective strategy to ensure high regioselectivity for nitrosation at the position para to the directing amide group.
Step 1: Protection of the Amine (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-alkylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture to 50-60 °C for 1 hour.
-
Pour the reaction mixture into ice water to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water, and dry under vacuum. Confirm product formation by TLC and/or NMR.
Step 2: Nitrosation and Cyclization
-
Suspend the dried N-(2-alkylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and propionic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in concentrated sulfuric acid, keeping the temperature below 10 °C during preparation.
-
Add the nitrosating mixture dropwise to the acetanilide suspension over 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2-3 hours after the addition is complete.
-
Slowly pour the reaction mixture onto crushed ice.
-
The indazole product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Mechanistic Diagrams & Workflows
Mechanism: Indazole Synthesis via Nitrosation
The following diagram illustrates the key steps in the synthesis, highlighting the critical electrophilic aromatic substitution that determines regioselectivity.
Caption: Mechanism of indazole synthesis via nitrosation.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a logical path for diagnosing and solving issues with regioselectivity.
Caption: Troubleshooting workflow for regioselectivity issues.
References
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
ChemTalk. Directing Effects. [Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]
-
Universidade de Lisboa, Repositório. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
-
Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Chemistry Stack Exchange. Nitration of aniline. [Link]
-
National Center for Biotechnology Information. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. [Link]
-
Wikipedia. Nitrosation and nitrosylation. [Link]
-
ResearchGate. STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. [Link]
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- 7. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
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Technical Support Center: Scaling Up the Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Nitro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive, two-stage synthetic protocol, detailed troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during scale-up. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducible results.
I. Strategic Overview: A Two-Stage Approach to Synthesis
The most reliable and scalable pathway to this compound involves a two-step sequence starting from the commercially available 6-nitroindole.
-
Stage 1: Nitrosative Ring Expansion - Conversion of 6-nitroindole to 6-Nitro-1H-indazole-3-carbaldehyde.
-
Stage 2: Selective Oxidation - Oxidation of the intermediate aldehyde to the final carboxylic acid product.
This strategy isolates the complexities of the indazole ring formation from the final functional group transformation, allowing for clearer optimization and troubleshooting at each stage.
Workflow Diagram: Synthesis of this compound
Validation & Comparative
structural validation of 6-Nitro-1H-indazole-3-carboxylic acid using spectroscopy
An In-Depth Technical Guide to the Structural Validation of 6-Nitro-1H-indazole-3-carboxylic Acid using Spectroscopy
Introduction: The Imperative for Rigorous Structural Elucidation
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the indazole scaffold, a known bioisostere of indole, it serves as a crucial intermediate in the synthesis of targeted therapeutics, including kinase inhibitors. The precise placement of the nitro and carboxylic acid groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Consequently, unambiguous structural validation is not merely a procedural step but the foundational bedrock upon which all subsequent research is built.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural validation of this compound. Moving beyond a simple recitation of data, we will explore the causal reasoning behind methodological choices, establish self-validating data interpretation frameworks, and compare the spectral data against a closely related analogue, 6-Nitro-1H-indazole-3-carbaldehyde, to highlight the subtle yet definitive fingerprints of the target molecule.
Molecular Structure and Analytical Workflow
A logical and integrated approach ensures that data from each technique corroborates the others, leading to an irrefutable structural assignment.
Caption: Structure of this compound.
Our validation strategy employs an orthogonal workflow where each step provides a unique piece of structural information. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the key functional groups, and Mass Spectrometry (MS) confirms the elemental composition and molecular weight.
Caption: Integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
Expertise & Experience: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides complementary information about the carbon skeleton.
The choice of solvent is critical. We use dimethyl sulfoxide-d₆ (DMSO-d₆) for three primary reasons:
-
Solubility: It readily dissolves polar, aromatic carboxylic acids like our target compound.
-
High Boiling Point: It is suitable for variable temperature studies if needed.
-
Proton Exchange: It allows for the observation of labile protons, such as those on the carboxylic acid (-COOH) and the indazole nitrogen (N-H), which appear as broad singlets and can be confirmed by a D₂O exchange experiment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the sample for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Spectrometer Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
D₂O Exchange (Optional but Recommended): After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals for the -COOH and N-H protons will disappear or significantly diminish, confirming their assignment.
Data Interpretation and Comparative Analysis
The electron-withdrawing nitro group (-NO₂) strongly deshields protons and carbons on the aromatic ring, particularly those ortho and para to it. The proton at position 7 (H-7) is expected to be the most downfield aromatic signal due to its proximity to both the nitro group and the pyrazole ring nitrogen. The carboxylic acid proton is expected to appear at a very downfield chemical shift, often above 13 ppm.[1]
To validate our expected results, we compare them with the known data for the closely related 6-Nitro-1H-indazole-3-carbaldehyde .[2][3][4]
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | 6-Nitro-1H-indazole-3-carbaldehyde (Observed δ, ppm)[3][4] | This compound (Predicted δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| N-H | ~14.6 (br s) | ~14.5 (br s) | Broad Singlet |
| COOH | - | >13.0 (br s) | Broad Singlet |
| H-7 | 8.57 | ~8.6 | d, J ≈ 2.0 Hz |
| H-5 | 8.13 | ~8.2 | dd, J ≈ 9.0, 2.0 Hz |
| H-4 | 8.29 | ~7.9 | d, J ≈ 9.0 Hz |
| CHO | 10.22 | - | - |
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 6-Nitro-1H-indazole-3-carbaldehyde (Observed δ, ppm)[4] | This compound (Predicted δ, ppm) |
| C=O (Carboxyl/Aldehyde) | 187.7 | ~165-170 |
| C-6 (C-NO₂) | 146.9 | ~147 |
| C-3a | 124.0 | ~124 |
| C-7a | 143.8 (from similar compounds[2]) | ~144 |
| C-3 | 142.9 (from similar compounds[2]) | ~140 |
| C-5 | 122.4 | ~123 |
| C-7 | 108.6 | ~109 |
| C-4 | 118.7 | ~119 |
The key differentiators are the disappearance of the aldehyde signals (¹H: ~10.2 ppm; ¹³C: ~188 ppm) and the appearance of the carboxylic acid signals (¹H: >13 ppm; ¹³C: ~165-170 ppm).[5] The slight shifts in the aromatic region are expected due to the different electronic influence of a carboxylic acid versus an aldehyde.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: A Rapid and Unambiguous Confirmation
IR spectroscopy excels at identifying the characteristic vibrational frequencies of functional groups. It serves as a rapid, cost-effective method to confirm the presence of the critical -COOH and -NO₂ moieties, providing orthogonal validation to the NMR data.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Clamp the anvil into place to ensure good contact. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample analysis and automatically subtracted.
Data Interpretation and Comparative Analysis
The IR spectrum of this compound is expected to be dominated by several key absorptions.
Table 3: Characteristic IR Absorptions (cm⁻¹)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Rationale and Significance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | This exceptionally broad peak, resulting from strong hydrogen bonding, is a hallmark of a carboxylic acid dimer and is one of the most diagnostic features in the spectrum.[5][6] |
| N-H Stretch (Indazole) | ~3300 (medium, sharp) | Often observed on top of the broad O-H stretch. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Confirms the presence of the aromatic ring. |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 (strong) | The position indicates a conjugated carboxylic acid. This replaces the aldehyde C=O stretch (~1670-1690 cm⁻¹) seen in the analogue.[6][7] |
| N-O Asymmetric Stretch | 1550 - 1475 (strong) | A strong, characteristic absorption for an aromatic nitro group.[8][9] |
| N-O Symmetric Stretch | 1360 - 1290 (strong) | The second key absorption for the nitro group, confirming its presence.[8][9] |
| C-O Stretch / O-H Bend | 1300 - 1200 (medium) | Coupled vibrations associated with the carboxylic acid group. |
The combined presence of the very broad O-H stretch, a strong C=O absorption around 1710 cm⁻¹, and the two strong N-O stretches provides a unique and definitive fingerprint, confirming the successful synthesis of the target molecule over its aldehyde precursor.
Mass Spectrometry: The Final Verdict on Molecular Formula
Expertise & Experience: Unambiguous Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides the most accurate and trustworthy confirmation of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can calculate the molecular formula with a high degree of confidence, typically within 5 ppm error. Electrospray Ionization (ESI) is the method of choice for this polar, acidic molecule, usually performed in negative ion mode ([M-H]⁻) to deprotonate the acidic carboxylic acid proton.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization: Set the ESI source to negative ion mode.
-
Analysis: Inject the sample. The LC will separate the compound from any minor impurities before it enters the mass spectrometer.
-
Data Processing: Determine the m/z of the most abundant ion in the mass spectrum corresponding to the compound and use the instrument software to calculate the elemental composition.
Data Interpretation and Fragmentation Analysis
The molecular formula of this compound is C₈H₅N₃O₄ .[1][10]
-
Calculated Exact Mass: 207.0280 g/mol
-
Calculated Mass for [M-H]⁻ (C₈H₄N₃O₄⁻): 206.0207
An observed mass within 5 ppm of 206.0207 provides definitive proof of the elemental composition.
Furthermore, the fragmentation pattern observed in MS/MS experiments can corroborate the structure. For nitroaromatic carboxylic acids, characteristic losses include decarboxylation and loss of the nitro group.[11][12]
Table 4: Predicted HRMS Fragments in Negative ESI Mode
| Ion | Calculated m/z | Fragmentation Pathway |
| [M-H]⁻ | 206.0207 | Parent ion (deprotonated molecule) |
| [M-H-CO₂]⁻ | 162.0309 | Loss of carbon dioxide (decarboxylation) |
| [M-H-NO₂]⁻ | 160.0305 | Loss of nitrogen dioxide |
The observation of the correct molecular ion with high mass accuracy is the ultimate self-validating step, confirming that the molecule synthesized is indeed the target compound.
Conclusion
The structural validation of this compound is achieved through a synergistic and orthogonal analytical approach. ¹H and ¹³C NMR spectroscopy meticulously define the carbon-hydrogen framework and confirm the connectivity of the indazole core. Infrared spectroscopy provides a rapid and definitive fingerprint of the essential carboxylic acid and nitro functional groups. Finally, High-Resolution Mass Spectrometry delivers an unambiguous confirmation of the molecular formula. The collective weight of this evidence, supported by comparisons with known analogues and foundational spectroscopic principles, provides an irrefutable validation of the molecular structure, enabling researchers to proceed with confidence in their subsequent investigations.
References
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1673-1682. Available at: [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. Available at: [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. Available at: [Link]
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 154, 1-11. Available at: [Link]
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
University of California, Davis (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
LibreTexts Chemistry (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University of California, Los Angeles (UCLA) (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
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A Comparative Analysis of 6-Nitro-1H-indazole-3-carboxylic Acid and Its Positional Isomers: A Guide for Researchers
Introduction: The Significance of the Nitroindazole Scaffold
The indazole ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere of indole allows it to form crucial hydrogen bonds within protein binding pockets, leading to a broad range of biological activities.[1] The introduction of a nitro group (—NO₂) profoundly influences the molecule's electronic properties and biological function, making nitroindazoles a promising class of compounds for drug discovery.[2] Derivatives of 6-nitroindazole, in particular, have demonstrated significant potential as anticancer, antiparasitic, and antimicrobial agents.[3][4]
However, the synthesis of a specific nitroindazole isomer is often accompanied by the formation of other positional isomers. These isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, spectroscopic signatures, and biological activities. Therefore, a robust analytical framework to differentiate and characterize these isomers is paramount for any research or development program.
This guide provides a comprehensive comparative analysis of 6-nitro-1H-indazole-3-carboxylic acid and its key positional isomers. We will delve into their synthesis, comparative physicochemical and spectroscopic properties, definitive chromatographic separation techniques, and differential biological activities, offering field-proven insights and detailed experimental protocols for the discerning researcher.
Part 1: Molecular Architecture and Physicochemical Properties
The position of the electron-withdrawing nitro group on the benzene ring and the carboxylic acid on the pyrazole ring dictates the molecule's overall polarity, acidity, and intermolecular interactions. The primary isomers of interest for this comparison are this compound and 3-nitro-1H-indazole-6-carboxylic acid, alongside other potential positional isomers (4-, 5-, and 7-nitro).
The strong electron-withdrawing nature of the nitro group significantly impacts the electron density of the aromatic system and the acidity of the carboxylic acid proton. When the nitro group is on the benzene ring (e.g., 6-nitro isomer), it influences the aromatic protons' chemical shifts in NMR spectroscopy. Conversely, a nitro group at the 3-position would have a more direct electronic influence on the pyrazole ring.
| Property | This compound | 3-Nitro-1H-indazole-6-carboxylic acid (Predicted) | Indazole-3-carboxylic acid (Parent) |
| Molecular Formula | C₈H₅N₃O₄[5] | C₈H₅N₃O₄[5] | C₈H₆N₂O₂[6] |
| Molecular Weight | 207.14 g/mol [5] | 207.14 g/mol [5] | 162.15 g/mol [6] |
| CAS Number | 857801-97-9[7] | N/A | 4498-67-3[6] |
| Appearance | Yellowish Solid | Solid | Beige Powder |
| Melting Point | Not reported | Not reported | 266-270 °C (dec.) |
| Solubility | Soluble in DMSO at 10 mM[5] | Moderate in DMSO, low in H₂O[5] | Not specified |
Part 2: Synthetic Pathways and Methodologies
A common and efficient route to 1H-indazole-3-carboxylic acids involves the nitrosation of corresponding indole precursors, followed by oxidation.[5][8] For this compound, the synthesis begins with 6-nitroindole. The aldehyde functionality at the C3 position, formed via nitrosation, serves as a versatile handle for subsequent oxidation to the carboxylic acid.[1]
Workflow for Synthesis of this compound
Caption: General synthetic workflow from 6-nitroindole to the target acid.
Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde (Precursor)
Causality: This protocol, adapted from established methods, utilizes an acid-catalyzed nitrosation reaction.[1][9] 6-nitroindole is used as the starting material. The reaction is performed at a controlled temperature to prevent side reactions and decomposition.
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 1.5 equiv.) in distilled water.
-
Addition of Starting Material: Cool the solution to 20°C and slowly add 6-nitroindole (1.0 equiv.). Stir vigorously to form a homogeneous bright yellow suspension.[9]
-
Nitrosation: Add 6 M hydrochloric acid (HCl) dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C.
-
Reaction: Continue stirring the reaction mixture for 90 minutes. Monitor the reaction completion by LC-MS.
-
Isolation: Upon completion, filter the reaction mixture under vacuum. Wash the collected precipitate with distilled water.
-
Drying: Dry the washed precipitate to yield 6-nitro-1H-indazole-3-carbaldehyde as an orange solid.[9]
-
Oxidation (General): The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This step requires careful optimization to avoid degradation of the indazole ring.
Part 3: Spectroscopic and Chromatographic Characterization
Distinguishing between positional isomers is the most critical analytical challenge. Spectroscopic and chromatographic methods are indispensable tools for this purpose.
Spectroscopic Analysis
The electronic environment of each proton and carbon atom is unique for each isomer, resulting in distinct NMR spectra. IR spectroscopy confirms the presence of key functional groups.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly diagnostic. For this compound, the protons adjacent to the nitro group will be significantly deshielded (shifted downfield to δ 8.5–9.0 ppm).[5] The specific splitting patterns (coupling constants) will definitively establish the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon atom attached to the nitro group will also show a characteristic chemical shift. This technique complements ¹H NMR to confirm the carbon skeleton.
-
Infrared (IR) Spectroscopy: This method is excellent for functional group identification. All isomers will exhibit characteristic peaks for:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₈H₅N₃O₄ (m/z 207.14).[5] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
| Spectroscopic Data | 6-Nitro-1H-indazole-3-carbaldehyde (Precursor Reference) | 3-Nitro-1H-indazole-6-carboxylic acid (Analog Reference) |
| ¹H NMR (ppm) | δ 10.27 (s, 1H, CHO), 8.68 (d, 1H), 8.39 (d, 1H), 8.21 (dd, 1H)[8] | Deshielded aromatic protons (δ 8.5–9.0 ppm), downfield carboxylic proton (δ ~13 ppm)[5] |
| ¹³C NMR (ppm) | δ 187.5 (CHO), 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8[8] | Not reported |
| IR (cm⁻¹) | ~3300 (N-H), 1668 (C=O), 1519 (asymm NO₂), 1347 (symm NO₂)[8][10] | Broad O-H (~2500–3000), ~1520 (asymm NO₂), ~1350 (symm NO₂)[5] |
| HRMS (m/z) | [M-H]⁻ calculated 190.0253, found 190.0245[8] | [M+H]⁺ predicted 208.03528[11] |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating and quantifying positional isomers with similar polarities.[12][13]
Causality Behind Method Design: Reversed-phase HPLC (RP-HPLC) is ideal, where a non-polar stationary phase (like C18) is used with a polar mobile phase. Because the analytes are carboxylic acids, the pH of the mobile phase is critical. Adjusting the pH to be at least 2 units below the analyte's pKa (typically to pH 2-3 with formic or trifluoroacetic acid) ensures the carboxylic acid is fully protonated.[12] This prevents peak tailing and broadening by ensuring the analyte exists in a single, neutral form, leading to consistent retention and sharp, symmetrical peaks. Gradient elution is often necessary to achieve adequate separation of closely eluting isomers.[12]
Analytical Workflow: HPLC Isomer Separation
Caption: Standard workflow for the separation and analysis of nitroindazole isomers.
Experimental Protocol: RP-HPLC Method for Isomer Separation
-
System: High-Performance Liquid Chromatography system with UV detector.
-
Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[14] Phenyl-Hexyl or Cyano phases can also be screened for alternative selectivity.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample mixture in a 1:1 mixture of water and acetonitrile at a concentration of approximately 0.5 mg/mL.[12]
Part 4: Comparative Biological Activity
The precise placement of the nitro group is a critical determinant of biological activity. While comprehensive data directly comparing all positional isomers of nitro-1H-indazole-3-carboxylic acid is limited, the existing literature on the 6-nitroindazole scaffold provides valuable insights.
-
Anticancer Activity: Derivatives of 6-nitroindazole have shown significant antiproliferative effects. For example, certain 6-nitro-2H-benzo[g]indazole derivatives exhibited IC₅₀ values between 5–15 μM against the NCI-H460 lung carcinoma cell line, indicating that the 6-nitro substitution is a key contributor to cytotoxicity.[3][15]
-
Antiparasitic Activity: Nitro-heterocyclic compounds are a cornerstone in treating parasitic infections.[3] Research on 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their potential as antileishmanial agents, highlighting the importance of substitutions at both the 3 and 6 positions for potent activity.[3][16]
-
Antimicrobial Activity: The 6-nitro-1H-indazole scaffold has been incorporated into various derivatives, such as 2-azetidinones, which have shown promising in vitro antibacterial, antifungal, and antitubercular activities.[3]
The variation in activity underscores the importance of isomeric purity in drug development. An uncharacterized isomeric impurity could lead to misleading structure-activity relationship (SAR) data, altered efficacy, or unforeseen toxicity.
General Workflow for Nitroindazole Drug Discovery
Caption: A simplified workflow for identifying drug candidates from nitroindazole scaffolds.
Conclusion
This compound and its positional isomers represent a class of compounds with significant therapeutic potential. However, their structural similarity presents a considerable analytical challenge. This guide has demonstrated that a multi-faceted approach combining rational synthesis, detailed spectroscopic characterization, and robust chromatographic separation is essential for any research involving these molecules. Mastery of these analytical techniques is not merely a procedural requirement but a fundamental necessity to ensure data integrity, establish clear structure-activity relationships, and ultimately accelerate the drug discovery and development process.
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A Senior Application Scientist's Guide to Synthetic Strategy: Comparing the Reactivity of 5-Nitro- vs. 6-Nitro-1H-Indazole Derivatives
For researchers engaged in drug discovery and synthetic chemistry, the indazole scaffold is a cornerstone of molecular design, celebrated for its role as a bioisostere of indole and its prevalence in numerous FDA-approved drugs. The introduction of a nitro group transforms this scaffold into a versatile intermediate, yet the seemingly subtle shift of this group from the 5- to the 6-position fundamentally alters the molecule's electronic landscape and, consequently, its chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity profiles of 5-nitro- and 6-nitro-1H-indazole derivatives. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic principles that govern their behavior in key synthetic transformations, offering field-proven insights to inform your experimental design and streamline your research endeavors.
The Decisive Factor: Electronic Effects of the Nitro Group
The reactivity of any substituted aromatic system is dictated by the electronic nature of its substituents. The nitro group is a potent electron-withdrawing group, exerting its influence through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring system.
-
Resonance Effect (-M or -R): The nitro group can delocalize pi-electrons from the aromatic ring onto itself, creating resonance structures with positive charges within the ring. This effect is position-dependent and is most pronounced at the ortho and para positions relative to the substituent.[1][2]
The critical difference between the 5-nitro and 6-nitro isomers lies in how effectively the resonance effect is transmitted to the key reactive centers of the indazole core: the N1 and N2 atoms of the pyrazole ring and the C3 carbon.
In 5-nitro-1H-indazole , the nitro group is in a para-like position relative to the pyrazole ring's fusion point (C7a) and can exert a powerful, direct resonance-withdrawing effect that extends throughout the entire bicyclic system, significantly impacting N1 and C3. For 6-nitro-1H-indazole , the nitro group is in a meta-like position, meaning its resonance effect on the pyrazole moiety is less direct, and its influence is dominated more by its inductive effect.[3]
Caption: Differential electronic influence of the nitro group.
Comparative Reactivity in Key Transformations
Acidity and N-Alkylation: The Regioselectivity Challenge
The indazole N-H proton is acidic and readily removed by a base to form the indazolide anion. This anion is an ambident nucleophile, with electron density distributed between N1 and N2, leading to the common problem of obtaining mixtures of N1 and N2 alkylated products.[4]
-
5-Nitro-1H-indazole: The strong electron-withdrawing effect of the 5-nitro group, delocalized directly onto the pyrazole ring, significantly increases the acidity of the N-H proton compared to the 6-nitro isomer. This means weaker bases can be used for deprotonation. The delocalization also leads to a greater decrease in electron density at N1. While kinetic alkylation (often at lower temperatures with strong bases and reactive electrophiles) typically favors the more accessible N1 position, the electronic pull of the 5-nitro group can make the N2 position a more competitive nucleophile. Thermodynamic control (often at higher temperatures with weaker bases, allowing for equilibration) can also lead to different isomer ratios.
-
6-Nitro-1H-indazole: With a less pronounced electronic effect on the pyrazole ring, the N-H proton is less acidic than in the 5-nitro isomer. The electron density difference between N1 and N2 is less polarized, often leading to complex mixtures of alkylation products that are highly sensitive to reaction conditions.[5]
Recent studies have shown that for many indazoles, high N1 selectivity can be achieved under thermodynamic control.[4] For the nitro-derivatives, the electronic polarization adds another layer of complexity that must be considered.
Electrophilic Aromatic Substitution (EAS)
The indazole ring is inherently susceptible to electrophilic attack, most commonly at the C3 position. However, the presence of a powerful deactivating group like nitro fundamentally alters this landscape. The nitro group directs incoming electrophiles to the positions meta to itself and slows the reaction rate dramatically.[2][6][7]
-
5-Nitro-1H-indazole: The nitro group at C5 deactivates the entire molecule. The positions meta to C5 on the benzene ring are C4 and C7. However, the C3 position, while deactivated, often remains the most viable site for electrophilic attack due to the inherent reactivity of the pyrazole ring. A prime example is the bromination of 5-nitro-1H-indazole, which proceeds selectively at the C3 position to yield 3-bromo-5-nitro-1H-indazole in high yield.[8] This underscores that the innate reactivity of the C3 position can overcome the deactivating effect of a remote nitro group.
-
6-Nitro-1H-indazole: The nitro group at C6 directs incoming electrophiles to C5 and C7. Attack at C3 is also possible but is expected to be slower than in the 5-nitro isomer due to the different electronic modulation. Literature on the direct EAS on the 6-nitro-1H-indazole parent system is less common, as it is often synthesized with pre-existing functional groups.
Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful tool for functionalizing aromatic rings, but they have strict electronic requirements: a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[9][10]
-
5-Nitro-1H-indazole: This isomer is exceptionally well-suited for SNAr reactions on the benzene portion of the ring.
-
A leaving group at C4 is ortho to the 5-nitro group, leading to strong activation.
-
A leaving group at C7 is in a para-like position relative to the 5-nitro group (transmitted through the bicyclic system), also resulting in strong activation. This principle is the basis for the efficient synthesis of 1-aryl-5-nitro-1H-indazoles via intramolecular SNAr of 2-fluoro-5-nitrobenzaldehyde arylhydrazones.[11][12]
-
-
6-Nitro-1H-indazole: The activating potential of the 6-nitro group is more limited.
-
A leaving group at C7 is ortho to the 6-nitro group, providing strong activation.
-
A leaving group at C5 is also ortho to the 6-nitro group, enabling SNAr.
-
However, a leaving group at C4 is meta to the 6-nitro group, resulting in poor activation and making SNAr reactions at this position highly unlikely.
-
Quantitative Data Summary
While direct kinetic comparisons are scarce in the literature, a summary of observed reactivity and properties provides a clear distinction.[3]
| Property / Reaction | 5-Nitro-1H-Indazole Derivative | 6-Nitro-1H-Indazole Derivative | Rationale |
| Predicted N-H Acidity | Higher | Lower | Stronger -M effect from the 5-NO₂ group stabilizes the conjugate base more effectively. |
| Reactivity at C3 (EAS) | More Reactive | Less Reactive | The 5-NO₂ group's electronic pull enhances the electrophilicity of C3 more than the 6-NO₂ group.[3] |
| Reactivity at C3 (Nucleophilic Attack on C3-CHO) | Predicted Higher | Predicted Lower | 5-nitro-1H-indazole-3-carbaldehyde is predicted to be more reactive toward nucleophiles due to greater electrophilicity of the carbonyl carbon.[3] |
| SNAr Activation (Leaving Group at C4) | Strong (ortho) | Negligible (meta) | Resonance stabilization of the Meisenheimer intermediate is only possible from ortho/para positions. |
| SNAr Activation (Leaving Group at C7) | Strong (para-like) | Strong (ortho) | Both isomers effectively activate a leaving group at the C7 position. |
Experimental Protocol: C3-Bromination of 5-Nitro-1H-Indazole
This protocol describes a robust electrophilic aromatic substitution where the inherent reactivity of the C3 position directs the outcome, despite the presence of the deactivating 5-nitro group.[8]
Objective: To selectively introduce a bromine atom at the C3 position of 5-nitro-1H-indazole.
Methodology:
-
Dissolution (Justification): In a three-neck flask under an inert nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF). DMF is an excellent polar aprotic solvent that readily dissolves the starting material and will not compete in the electrophilic reaction.
-
Cooling (Justification): Cool the reaction mixture to -5 °C using an appropriate cooling bath (e.g., ice-salt). This initial cooling is crucial to control the exothermicity of the bromination reaction and prevent the formation of over-brominated or undesired side products.
-
Bromine Addition (Justification): Slowly add bromine (1.1 eq), either neat or as a solution in DMF, dropwise to the stirred solution. The slow addition maintains control over the reaction temperature and the concentration of the highly reactive electrophile.
-
Initial Reaction (Justification): Maintain the reaction at 0 to -5 °C for 1 hour after the addition is complete. This allows the initial electrophilic attack and formation of the sigma complex to proceed cleanly at a controlled rate.
-
Warming and Reaction Completion (Justification): Slowly warm the reaction mixture to 35-40 °C and hold at this temperature for 10-12 hours. The thermal input is necessary to facilitate the deprotonation step, which leads to rearomatization and formation of the final product. This step drives the reaction to completion.
-
Monitoring (Justification): Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed (<1%). This is a critical self-validating step to ensure the reaction has reached its endpoint before workup.
-
Workup and Isolation (Justification): Upon completion, cool the reaction and quench by pouring it into water. The product, being organic and less polar than DMF, will precipitate. Isolate the solid product by filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. This yields the 3-bromo-5-nitro-1H-indazole with high purity and yield.[8]
Conclusion and Strategic Outlook
The choice between a 5-nitro- and 6-nitro-1H-indazole derivative is a critical strategic decision in a synthetic campaign. The 5-nitro isomer offers a more potent and long-range electronic influence, making it a superior choice for activating leaving groups at C4 and C7 for SNAr reactions and for enhancing the electrophilicity of substituents at C3. Conversely, the 6-nitro isomer provides a different regiochemical landscape for substitutions on the benzene ring, specifically activating the C5 and C7 positions. Understanding these fundamental differences in reactivity allows researchers to select the appropriate starting material, anticipate reaction outcomes, and design more efficient and successful synthetic routes toward complex molecular targets in medicinal chemistry.
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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The nitro group directs electrophilic aromatic substitution to the... (2023). Pearson+. [Link]
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Navigating the Bioactive Landscape of Nitroindazoles: A Comparative Guide to the Biological Activity of 6-Nitro-1H-indazole-3-carboxylic acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities[1]. The introduction of a nitro group to this scaffold dramatically influences its electronic properties and, consequently, its biological activity. The precise position of this nitro group—be it at the 5, 6, or 7-position—can fundamentally alter the compound's mechanism of action and therapeutic potential.
This guide provides an in-depth comparison of the biological activities of various nitroindazole isomers, with a particular focus on the 6-nitroindazole scaffold. While direct, comprehensive experimental data for 6-Nitro-1H-indazole-3-carboxylic acid is limited in the current literature, this document synthesizes available data for structurally related analogs. By examining the structure-activity relationships (SAR) of 5-, 6-, and 7-nitroindazoles, we can build a scientifically grounded projection of the potential bioactivity of this compound, offering valuable insights for future research and drug development endeavors.
Part 1: The Critical Influence of Nitro Group Position on Biological Activity
The regiochemistry of the nitro group on the indazole ring is a primary determinant of the molecule's interaction with biological targets. This substitution pattern dictates the molecule's electronic distribution and steric profile, leading to distinct pharmacological profiles for each isomer.
6-Nitroindazoles: A Scaffold for Anticancer, Antiparasitic, and Anti-inflammatory Agents
The 6-nitroindazole core has emerged as a versatile platform for developing agents targeting cell proliferation, parasitic infections, and inflammation.
-
Antiproliferative Activity: Novel derivatives of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole have demonstrated significant antiproliferative effects against the NCI-H460 lung carcinoma cell line, with IC50 values reported in the 5–15 μM range[2]. This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects observed in these compounds[2].
-
Antileishmanial Activity: In the realm of infectious diseases, 3-chloro-6-nitro-1H-indazole derivatives have shown promising inhibitory activity against Leishmania species[2][3]. The mechanism is believed to involve the inhibition of essential parasitic enzymes like trypanothione reductase, a critical component of the parasite's antioxidant defense system[3][4].
-
Anti-inflammatory Potential: The 6-nitroindazole scaffold has also been associated with anti-inflammatory properties, with certain derivatives showing inhibition of interleukin-1 beta (IL-1β)[2].
5-Nitroindazoles: Potent Antiprotozoal Agents
Derivatives featuring a nitro group at the 5-position have been extensively studied for their activity against protozoan parasites.
-
Antichagasic and Trichomonacidal Effects: Numerous 5-nitroindazole derivatives exhibit remarkable activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Trichomonas vaginalis[2][5][6]. The mechanism of action for these compounds is thought to involve the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species that damage DNA and other vital biomolecules[7].
7-Nitroindazoles: Selective Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)
In a distinct shift of biological targeting, 7-nitroindazole is a well-characterized and potent inhibitor of nitric oxide synthase (NOS), with notable selectivity for the neuronal isoform (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms[8][9][10].
-
Mechanism of Action: 7-nitroindazole acts as a competitive inhibitor with respect to the L-arginine substrate[8]. Its selectivity is crucial, as inhibiting nNOS has therapeutic potential in neurodegenerative disorders, while non-selective inhibition of eNOS could lead to adverse cardiovascular effects like hypertension[10][11]. Pharmacokinetic studies in rats have shown that 7-nitroindazole can achieve a sustained decrease in hippocampal nitric oxide production, with a concentration-dependent effect demonstrating an apparent IC50 of approximately 17 µg/mL[12].
Part 2: The Role of the 3-Position Carboxylic Acid
While the nitro group's position dictates the general class of activity, substituents at other positions, particularly the 3-position, fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The synthesis of 1H-indazole-3-carboxamides and related hydrazides demonstrates that this position is a key handle for chemical modification[13][14].
For This compound , the presence of the carboxylate group at the 3-position is expected to have several profound effects:
-
Increased Polarity and Solubility: The carboxylic acid group will significantly increase the hydrophilicity of the molecule compared to a simple 6-nitroindazole, which could impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement: At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This negative charge can form strong ionic bonds or salt bridges with positively charged residues (e.g., arginine, lysine) in a target enzyme's active site. This is a common strategy in drug design to enhance binding affinity and is a key feature of many enzyme inhibitors[15].
-
Bioisosteric Potential: The carboxylic acid could act as a bioisostere for other functional groups, potentially mimicking a substrate or interacting with a binding site in a novel way.
Based on these principles, one can hypothesize that this compound might retain the foundational antiproliferative or antiparasitic activities of the 6-nitroindazole scaffold but with a modified potency and target profile due to the new interaction possibilities afforded by the carboxylate group.
Part 3: Comparative Data Summary of Nitroindazole Derivatives
The following table summarizes the quantitative experimental data available for various nitroindazole derivatives, providing a basis for comparison. It is important to note the absence of direct experimental data for this compound in the reviewed literature.
| Compound Class/Derivative | Biological Target / Assay | Reported Activity | Reference |
| 6-Nitroindazoles | |||
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives | NCI-H460 Lung Carcinoma Cell Line | IC50 = 5–15 μM | [2] |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major promastigotes | Promising growth inhibition | [3] |
| 6-Nitroindazole derivative | IL-1β Inhibition | IC50 = 100.75 μM | [2] |
| 5-Nitroindazoles | |||
| Various 3-alkoxy-5-nitroindazole derivatives | Trichomonas vaginalis | Remarkable activity at 10 µg/mL | [5][6] |
| Various 5-nitroindazole derivatives | Trypanosoma cruzi | Interesting antichagasic activity | [2][5][6] |
| 7-Nitroindazoles | |||
| 7-Nitroindazole (7-NI) | Rat Hippocampal Nitric Oxide Synthase (NOS) | Apparent IC50 ≈ 17 µg/mL | [12] |
Part 4: Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are critical. Below are detailed protocols for two key assays relevant to the activities of nitroindazoles.
Protocol 1: MTT Assay for Antiproliferative/Antiparasitic Activity
This colorimetric assay is a standard method for assessing cell viability and is widely used to evaluate the cytotoxic effects of compounds on cancer cell lines or parasites like Leishmania.[3][4].
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial enzyme succinate dehydrogenase in living cells cleaves the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell/Parasite Plating: Seed cells (e.g., NCI-H460) or parasites (Leishmania promastigotes) in a 96-well microplate at a predetermined density (e.g., 2.5 × 10^6 promastigotes/mL) in 100 μL of appropriate culture medium.
-
Incubation: Incubate the plate under standard conditions (e.g., 23 °C for Leishmania or 37 °C, 5% CO2 for cancer cells) for a period allowing for cell attachment or stabilization (typically 24-72 hours).
-
Compound Treatment: Prepare serial dilutions of the test nitroindazole compounds in a suitable solvent (e.g., DMSO) and add them to the wells in triplicate. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., 1%). Include vehicle-only controls and positive controls (a known cytotoxic drug).
-
Incubation with Compound: Incubate the plate for a defined exposure time (e.g., 72 hours).
-
Addition of MTT Reagent: Add 10 μL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Solubilization of Formazan: Carefully remove the culture medium and add a solubilization solution (e.g., isopropanol with hydrochloric acid, or DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software.
Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline. It is used to determine the inhibitory potential of compounds like 7-nitroindazole.
Principle: NOS enzymes catalyze the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. By using radiolabeled [³H]L-arginine as a substrate, enzyme activity can be determined by measuring the formation of [³H]L-citrulline.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a crude enzyme extract from a relevant tissue source (e.g., rat cerebellum for nNOS) or use a purified recombinant NOS enzyme.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing a buffer (e.g., HEPES), cofactors (NADPH, FAD, FMN, BH4), calmodulin (for nNOS and eNOS), and CaCl2.
-
Inhibitor Addition: Add varying concentrations of the test nitroindazole compound (or vehicle control) to the reaction tubes and pre-incubate for a short period at 37 °C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, a mixture of L-arginine and a tracer amount of [³H]L-arginine.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing an ion-exchange resin (e.g., Dowex AG 50W-X8) in its Na+ form. This resin binds unreacted [³H]L-arginine but not the newly formed [³H]L-citrulline.
-
Separation: Pellet the resin by centrifugation.
-
Quantification: Transfer the supernatant, containing the [³H]L-citrulline, to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]L-citrulline formed and determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC50 value from the resulting dose-response curve.
Part 5: Visualization of Workflows and Pathways
Drug Discovery Workflow for Nitroindazoles
The following diagram illustrates a generalized workflow for the discovery and preclinical evaluation of novel nitroindazole-based therapeutic agents.
Caption: Inhibition of the NOS pathway by 7-nitroindazole.
Conclusion
The biological activity of nitroindazoles is profoundly dictated by the position of the nitro substituent. The 6-nitroindazole scaffold stands out as a versatile starting point for developing agents with antiproliferative, antiparasitic, and anti-inflammatory potential. In contrast, 5-nitroindazoles are primarily potent antiprotozoal agents, while 7-nitroindazole acts as a selective nNOS inhibitor.
While direct experimental validation for This compound is needed, a systematic analysis of its structural components allows for a reasoned projection of its potential. The 6-nitro core suggests a likely role in anticancer or antiparasitic applications. The addition of a 3-carboxylic acid group is predicted to significantly modulate this activity, potentially enhancing target affinity through new ionic interactions while altering the compound's overall physicochemical properties.
Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of biological assays, including those detailed in this guide. Such studies are essential to validate its therapeutic potential and to further elucidate the nuanced structure-activity relationships that govern this promising class of molecules.
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Anderson, R. J., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328. Available at: [Link]
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Sasaki, H., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1340. Available at: [Link]
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Anderson, R. J., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-28. Available at: [Link]
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El-Gazzar, M. G., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2249. Available at: [Link]
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de la Mora, E., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]
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Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 1-1. Available at: [Link]
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Fakhim, H., et al. (2019). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. Available at: [Link]
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Sasaki, H., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1340. Available at: [Link]
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Anderson, R. J., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Available at: [Link]
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Cerecetto, H., & González, M. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(9), 869-878. Available at: [Link]
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Zagvazdin, Y., et al. (1998). How selective is 7-nitroindazole, an inhibitor of neuronal nitric oxide synthase? Anesthesia & Analgesia, 86(3), 679-680. Available at: [Link]
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Fukuda, K., et al. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. Pharmaceutical Research, 18(11), 1585-1591. Available at: [Link]
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Rodríguez, J., et al. (2009). New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. Bioorganic & Medicinal Chemistry, 17(24), 8186-8196. Available at: [Link]
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Żwawiak, J., et al. (2019). Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Journal of Medical Science, 88(1), 47-53. Available at: [Link]
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Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5914-5925. Available at: [Link]
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Naik, P. J., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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The Emerging Potential of 6-Nitroindazole Derivatives in Oncology: A Comparative Guide to Antiproliferative Activity
The indazole scaffold has long been a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among its various substituted forms, 6-nitroindazole derivatives are gaining significant traction as a promising class of antiproliferative agents. This guide provides a comprehensive analysis of the antiproliferative activity of these derivatives across various cancer cell lines, offering a comparative perspective for researchers and drug development professionals. We will delve into the structure-activity relationships, mechanistic insights, and the experimental methodologies crucial for their evaluation.
The Rationale for Targeting Cancer with 6-Nitroindazole Derivatives
The quest for novel anticancer agents is driven by the need to overcome the limitations of current therapies, such as drug resistance and off-target toxicity. The 6-nitroindazole core offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. The presence of the nitro group, an electron-withdrawing moiety, significantly influences the molecule's electronic properties and its potential for biological interactions, a key aspect in the design of targeted therapies.[3]
Comparative Antiproliferative Activity: A Data-Driven Overview
A survey of recent studies reveals the potent cytotoxic effects of 6-nitroindazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 | The 6-nitro substitution is a key contributor to the cytotoxic effects.[4] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) | HCT116 (Colorectal Carcinoma) | 0.4 ± 0.3 | Exhibited potent and selective antiproliferative activity.[5] |
| N-aromatic substituted 6-aminoindazole derivatives (Compounds 29, 30, 34, 36, 37) | A549 (Lung Carcinoma) & SNU-638 (Gastric Carcinoma) | 0.7–10 | Demonstrated considerable cytotoxicity, with activity varying based on the substituent.[5] |
| 3-Methyl-6-nitroindazole | Precursor for Pazopanib | Not directly tested for antiproliferative activity in these studies | Crucial intermediate in the synthesis of a clinically approved tyrosine kinase inhibitor.[6] |
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
The efficacy of an anticancer agent is not solely defined by its ability to kill cancer cells but also by its mechanism of action. Understanding these pathways is critical for rational drug design and for predicting potential synergistic combinations with other therapies.
Cell Cycle Arrest: A Common Pathway
Several studies have demonstrated that 6-nitroindazole derivatives can induce cell cycle arrest, a crucial mechanism for inhibiting tumor growth. For instance, compound 36 , a potent 6-substituted aminoindazole derivative, was found to cause G2/M phase arrest in HCT116 colorectal cancer cells.[5] This indicates that the compound interferes with the cell's ability to progress through the mitotic phase, ultimately leading to cell death.
The process of cell cycle analysis is a cornerstone in evaluating such compounds.
Caption: G2/M cell cycle arrest induced by a 6-nitroindazole derivative.
Induction of Apoptosis
Beyond halting cell proliferation, effective anticancer agents should ideally trigger programmed cell death, or apoptosis. While direct evidence for apoptosis induction by many 6-nitroindazole derivatives is still emerging, the observed cell cycle arrest is often a precursor to apoptosis.[7] Further investigation into the activation of key apoptotic markers, such as caspases, is a critical next step in elucidating the complete mechanism of action.
Structure-Activity Relationship (SAR): Designing More Potent Derivatives
The antiproliferative activity of 6-nitroindazole derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for designing next-generation compounds with enhanced potency and selectivity.
Key SAR insights include:
-
Position of the Nitro Group: The placement of the nitro group at the 6-position of the indazole ring is a critical determinant of biological activity.[4]
-
Substituents on the Indazole Ring: The nature and position of other substituents significantly influence the compound's potency. For example, the introduction of a methyl group at the C-3 position has been shown to impact cytotoxicity.[5]
-
N-Aromatic Substitution: In 6-aminoindazole derivatives, N-aromatic substitutions have demonstrated considerable cytotoxicity against various cancer cell lines.[5]
Caption: Key structural determinants of antiproliferative activity.
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of antiproliferative activity relies on standardized and well-controlled in vitro assays. The Sulforhodamine B (SRB) and MTT assays are commonly employed to determine cell viability and cytotoxicity.
Standard Protocol for Antiproliferative Activity Assessment (SRB Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 6-nitroindazole derivatives for a specified duration (e.g., 72 hours). Include a positive control (e.g., Etoposide) and a vehicle control.[5]
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
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A Comparative Analysis of Nitroindazole Isomers as Anti-Inflammatory Agents: A Guide for Drug Development Professionals
This guide offers an in-depth comparison of the anti-inflammatory properties of various nitroindazole isomers. For researchers and drug development professionals, understanding the nuanced differences in bioactivity stemming from simple positional changes of a nitro group on the indazole scaffold is critical. While direct comparative studies across all isomers are not abundant in publicly available literature, this document synthesizes existing data, explains the mechanistic underpinnings of their anti-inflammatory effects, and provides detailed experimental protocols for their evaluation.[1]
Introduction: The Indazole Scaffold in Inflammation
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3][4] The anti-inflammatory action of many indazole derivatives is attributed to their ability to modulate key enzymatic pathways and signaling cascades that drive the inflammatory response. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of pro-inflammatory prostaglandins.[2][5][6][7] Furthermore, some indazole compounds have been shown to modulate the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5] The introduction of a nitro group onto the indazole ring can significantly influence the molecule's electronic properties, and thus its interaction with biological targets.
Comparative Analysis of Nitroindazole Isomers
This section will delve into the anti-inflammatory properties of specific nitroindazole isomers for which experimental data is available.
6-Nitroindazole
Studies have shown that 6-nitroindazole possesses both in vivo and in vitro anti-inflammatory properties.[1][5] In a carrageenan-induced rat paw edema model, 6-nitroindazole demonstrated a dose-dependent reduction in inflammation.[5]
Mechanism of Action: The anti-inflammatory effects of 6-nitroindazole are, at least in part, attributed to its inhibition of the COX-2 enzyme.[5] It also exhibits some inhibitory activity against the pro-inflammatory cytokine TNF-α, although its potency in this regard appears to be limited.[5] Interestingly, among a group of tested indazoles, 6-nitroindazole showed the highest level of free radical scavenging activity in a DPPH assay, suggesting that antioxidant effects may also contribute to its overall anti-inflammatory profile.[5]
7-Nitroindazole
7-Nitroindazole is well-characterized as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[8][9][10] While its primary area of investigation has been in neuroscience, its role in modulating inflammatory pathways is also of significant interest. Nitric oxide (NO) is a multifaceted signaling molecule that can have both pro- and anti-inflammatory effects depending on the context. By inhibiting nNOS, 7-nitroindazole can reduce the production of NO, which has been implicated in inflammatory and pain processes.[8]
Mechanism of Action: The primary anti-inflammatory mechanism of 7-nitroindazole is believed to be the reduction of NO production through nNOS inhibition.[8][9] Some studies also suggest that 7-nitroindazole possesses antioxidant properties, which could contribute to its protective effects in inflammatory conditions.[10] It is important to note that some research indicates that 7-nitroindazole, along with 6-nitroindazole, can induce smooth muscle relaxation through a mechanism that is independent of nitric oxide synthase.[11]
5-Nitroindazole and Other Isomers
Quantitative Data Summary
The following table summarizes the available quantitative data for the anti-inflammatory and related activities of 6-nitroindazole.
| Compound | In Vivo Anti-inflammatory Activity (% inhibition at 100 mg/kg) | In Vitro COX-2 Inhibition (IC₅₀ in µM) | In Vitro IL-1β Inhibition (IC₅₀ in µM) | In Vitro TNF-α Inhibition |
| 6-Nitroindazole | 41.59[1] | 19.22[1][5] | 100.75[1] | 29% inhibition at 250 µM (IC₅₀ not calculated)[5] |
| Diclofenac (standard) | 84.50[1] | - | - | - |
| Celecoxib (standard) | - | 5.10[1] | - | - |
Key Inflammatory Signaling Pathways
A critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[14][15] NF-κB is a transcription factor that, when activated, promotes the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[14][16] While direct evidence linking nitroindazole isomers to NF-κB inhibition is not yet established, it represents a plausible and important area for future research.
Caption: The NF-κB signaling pathway in inflammation.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.)
-
Test compound groups (e.g., 6-nitroindazole at different doses).
-
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified human recombinant COX-2 enzyme and arachidonic acid (substrate) in an appropriate buffer (e.g., Tris-HCl).
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 6-nitroindazole) and a standard inhibitor (e.g., celecoxib).
-
Assay Reaction: In a 96-well plate, add the COX-2 enzyme, a cofactor (e.g., hematin), and the test compound or vehicle. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Plot the percentage of COX-2 inhibition versus the log of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion and Future Directions
The available evidence suggests that nitroindazole isomers, particularly 6-nitroindazole and 7-nitroindazole, are promising scaffolds for the development of novel anti-inflammatory agents. 6-Nitroindazole demonstrates anti-inflammatory effects through COX-2 inhibition and antioxidant activity. 7-Nitroindazole's primary mechanism involves the inhibition of nNOS.
However, the lack of comprehensive, direct comparative studies across all nitroindazole isomers represents a significant knowledge gap. Future research should focus on:
-
Systematic Evaluation: A head-to-head comparison of the anti-inflammatory properties of 4-, 5-, 6-, and 7-nitroindazole isomers in standardized in vivo and in vitro models.
-
Mechanism of Action Studies: Investigating the effects of these isomers on a broader range of inflammatory targets, including other pro-inflammatory cytokines, and signaling pathways like NF-κB.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a wider range of derivatives to build a robust SAR model that can guide the design of more potent and selective anti-inflammatory agents based on the nitroindazole scaffold.
By addressing these research questions, the full potential of nitroindazole isomers as a valuable class of anti-inflammatory drugs can be realized.
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A Comparative Guide to the Validation of Analytical Methods for 6-Nitro-1H-indazole-3-carboxylic acid
Executive Summary
6-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound with potential significance as a building block in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, the development and validation of robust analytical methods are paramount to ensure product quality, consistency, and safety. This guide provides an in-depth comparison of principal analytical techniques for the quantitative and qualitative analysis of this molecule, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary analytical tools, supplemented by spectroscopic methods for structural confirmation. The causality behind experimental choices, detailed protocols, and comparative validation data are presented to empower researchers and drug development professionals in establishing scientifically sound and defensible analytical procedures.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the objective of analytical method validation. The core purpose is to provide documented evidence that a method is "suitable for its intended purpose."[4] This suitability is not a matter of opinion but is demonstrated through a series of rigorous experimental evaluations. For a molecule like this compound, intended uses could range from purity assessment and assay of the bulk substance to the quantification of process-related impurities or degradation products.
The internationally accepted framework for this process is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][3] This document outlines the key validation characteristics that must be investigated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability (intra-assay precision)
-
Intermediate Precision (inter-assay precision)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Sources
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Nitro-1H-indazole-3-carboxylic Acid Derivatives
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the cross-reactivity profiles of novel 6-Nitro-1H-indazole-3-carboxylic acid derivatives. We will explore the rationale behind experimental design for assessing kinase selectivity, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to guide lead optimization and de-risk preclinical development.
Introduction: The Double-Edged Sword of Kinase Inhibition
The indazole scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs, such as pazopanib and axitinib, featuring this privileged core structure.[1] These drugs have demonstrated significant clinical efficacy, primarily through the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4] The antiproliferative activity observed in various 6-nitro-1H-indazole derivatives suggests their potential as kinase inhibitors, making a thorough understanding of their selectivity crucial.[1]
Kinase inhibitors are rarely monospecific.[5] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design. This guide will delineate a robust strategy for evaluating the selectivity of a hypothetical series of this compound derivatives.
The Strategic Approach to Cross-Reactivity Profiling
Our hypothetical study will focus on a lead compound, NIC-001 , and two structural analogs, NIC-002 and NIC-003 , all derivatives of this compound. Based on the known targets of structurally related indazole-based drugs, we hypothesize that the primary target of these compounds is VEGFR2 , a key mediator of angiogenesis.[2][6]
To assess selectivity, we will employ a tiered approach, beginning with a broad biochemical screen followed by cell-based validation of on-target and key off-target activities.
Experimental Workflow
The following diagram illustrates the proposed workflow for our comparative cross-reactivity study.
Methodologies: Ensuring Scientific Rigor
This section provides detailed protocols for the key experimental stages outlined in our workflow. The choice of these assays is predicated on their robustness, reproducibility, and the depth of information they provide.
Biochemical Kinase Profiling: KINOMEscan™
Rationale: To obtain a broad, unbiased view of the kinome-wide selectivity of our compounds, we will utilize a competitive binding assay platform, such as KINOMEscan™.[2][7] This technology measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases, providing dissociation constants (Kd) that reflect true binding affinity.
Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of NIC-001, NIC-002, and NIC-003 in 100% DMSO.
-
Assay Execution: Submit compounds to a commercial provider (e.g., Eurofins DiscoverX) for screening against their scanMAX panel, which comprises 468 kinases.[4] The standard screening concentration is 1 µM.
-
Data Analysis: The primary output is the percent of kinase remaining bound to the immobilized ligand in the presence of the test compound. This is typically reported as a percentage of the DMSO control. A common threshold for a "hit" is a reduction to less than 35% of the control.
-
Selectivity Score (S-Score) Calculation: To quantify selectivity, an S-score can be calculated. A common method is to divide the number of kinases with >90% inhibition by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Follow-up Kd Determination: For the primary target (VEGFR2) and any significant off-target hits (e.g., >80% inhibition), perform 11-point dose-response curves to determine the dissociation constant (Kd).
Cell-Based Target Engagement: NanoBRET™ Assay
Rationale: It is crucial to confirm that the biochemical binding observed translates to target engagement within a cellular context.[8] The NanoBRET™ Target Engagement assay allows for the quantification of compound binding to a specific protein in live cells.[9][10]
Protocol:
-
Cell Line Preparation: Use a human cell line (e.g., HEK293T) transiently transfected with a plasmid encoding a NanoLuc®-VEGFR2 fusion protein.
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer specific for VEGFR2 at its predetermined optimal concentration.
-
Add serial dilutions of NIC-001, NIC-002, and NIC-003. Include a vehicle control (DMSO).
-
-
Signal Detection: After a 2-hour incubation at 37°C and 5% CO2, add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these methodologies, we present hypothetical data for our three compounds of interest.
Table 1: Biochemical Profiling of NIC Derivatives
| Compound | VEGFR2 Kd (nM) | Key Off-Target(s) | Off-Target Kd (nM) | S-Score (1µM) |
| NIC-001 | 5 | SRC | 85 | 0.01 (5/468) |
| LCK | 150 | |||
| NIC-002 | 25 | SRC | 550 | 0.004 (2/468) |
| NIC-003 | 15 | JAK2 | 45 | 0.02 (9/468) |
| FLT3 | 70 | |||
| Pazopanib | 30 | c-Kit, PDGFRβ | 84, 71 | 0.03 (14/468) |
Table 2: Cell-Based Assay Results
| Compound | VEGFR2 NanoBRET™ IC50 (nM) | HUVEC Proliferation IC50 (nM) | p-SRC Inhibition (Western Blot, 1µM) |
| NIC-001 | 15 | 20 | +++ |
| NIC-002 | 60 | 75 | + |
| NIC-003 | 45 | 55 | - |
| Pazopanib | 80 | 95 | ++ |
Interpretation of Results
-
NIC-001: This compound demonstrates high potency against the primary target, VEGFR2, both biochemically and in a cellular context. However, the KINOMEscan™ results reveal significant off-target activity against SRC family kinases (SRC, LCK).[11] This is confirmed by the strong inhibition of SRC phosphorylation in the Western blot analysis. While potent, the cross-reactivity of NIC-001 with SRC should be carefully considered, as it could lead to unintended biological effects.
-
NIC-002: This compound is less potent against VEGFR2 than NIC-001 but exhibits a much cleaner selectivity profile, with a lower S-score and weaker off-target binding to SRC. The cellular data corroborates this, showing weaker inhibition of HUVEC proliferation and SRC phosphorylation. NIC-002 represents a more selective but less potent lead. Structure-activity relationship (SAR) studies could focus on improving VEGFR2 potency while maintaining this favorable selectivity.[12]
-
NIC-003: While potent against VEGFR2, NIC-003 shows cross-reactivity with JAK2 and FLT3, kinases involved in hematopoiesis and immune function.[13][14] This off-target profile could be a liability, potentially leading to myelosuppression or other hematological toxicities. The lack of SRC inhibition is a positive attribute compared to NIC-001.
-
Pazopanib (Reference Compound): As an approved multi-kinase inhibitor, pazopanib shows activity against VEGFR2, PDGFRβ, and c-Kit, which is consistent with its known mechanism of action.[2][9] Its broader kinase activity is reflected in a higher S-score compared to NIC-001 and NIC-002.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the cross-reactivity of novel this compound derivatives. The hypothetical data presented for NIC-001, NIC-002, and NIC-003 highlight the critical importance of comprehensive kinase profiling in lead selection and optimization.
-
For NIC-001 , future work should focus on structural modifications to reduce SRC family kinase activity while retaining VEGFR2 potency.
-
For NIC-002 , the priority would be to enhance VEGFR2 affinity without compromising its excellent selectivity.
-
NIC-003 would likely be deprioritized due to its potential for hematological toxicities, unless a polypharmacological rationale for inhibiting JAK2 and FLT3 in the target indication exists.
Ultimately, a deep understanding of a compound's interaction with the kinome is paramount for the successful development of safe and effective kinase inhibitors. Adherence to rigorous, multi-faceted profiling strategies, as outlined in this guide, is essential for navigating the complexities of the kinase drug discovery landscape and is in line with the expectations of regulatory bodies for thorough preclinical characterization.[15][16][17]
References
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Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy. [Link]
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Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. [Link]
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KINOMEscan Technology - Eurofins Discovery. [Link]
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Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. [Link]
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Ruxolitinib - StatPearls - NCBI Bookshelf. [Link]
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axitinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]
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Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. [Link]
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ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. [Link]
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Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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What is Axitinib used for? - Patsnap Synapse. [Link]
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The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. [Link]
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A Practical Guide to Target Engagement Assays. [Link]
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FDA Draft Guidance 2012: Drug Interaction Studies- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]
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Tyrosin-protein kinase Lck - Wikipedia. [Link]
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M12 Drug Interaction Studies August 2024 - FDA. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. [Link]
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Guidance for Industry. [Link]
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Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation. [Link]
-
Describes the predicted SAR studies of indazole based derivatives. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
-
Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]
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- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
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A Senior Application Scientist's Guide to Comparative Docking Analysis of 6-Nitroindazole Derivatives
This guide provides an in-depth comparative analysis of the docking scores of 6-nitroindazole derivatives against various protein targets of therapeutic interest. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental choices and to provide actionable protocols for replicating and expanding upon these findings. Our focus is on the integration of computational docking data with experimental validation, a cornerstone of modern drug discovery.
The Strategic Importance of the 6-Nitroindazole Scaffold
The indazole core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The addition of a nitro group at the 6-position significantly modulates the electronic properties of the indazole ring system, influencing its binding affinity and selectivity for various protein targets. This makes 6-nitroindazole and its derivatives a fertile ground for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. Molecular docking serves as an indispensable in silico tool to rationally design and prioritize these derivatives for synthesis and biological evaluation.
Principles of Molecular Docking: A Primer for the Bench Scientist
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to identify the most stable binding mode, characterized by the lowest binding energy or the highest docking score. This score is a function of various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
It is crucial to understand that the docking score is a theoretical estimation of binding affinity. While a lower (more negative) score generally suggests a more favorable interaction, these scores are most powerful when used in a comparative context—ranking a series of related compounds against the same target or a single compound against a panel of targets. Experimental validation through in vitro assays remains the gold standard for confirming biological activity.
Comparative Docking Analysis: Case Studies
The following sections present a comparative analysis of the docking performance of 6-nitroindazole derivatives against three distinct and therapeutically relevant protein targets.
Target: Trypanothione Reductase (TryR) - An Antiparasitic Focus
Trypanothione reductase (TryR) is a validated drug target in Leishmania, the causative agent of leishmaniasis. The enzyme is crucial for the parasite's redox homeostasis, and its inhibition is lethal to the parasite.
A study on a series of novel 3-chloro-6-nitro-1H-indazole derivatives identified several compounds with potent antileishmanial activity.[1] Molecular docking studies using AutoDock 4.0 were instrumental in elucidating the binding mode of these inhibitors within the TryR active site.
Table 1: Docking Performance of 3-Chloro-6-nitro-1H-indazole Derivatives against Leishmania infantum TryR
| Compound ID | Key Interacting Residues | Post-Docking Binding Energy (MM/GBSA, kcal/mol) | Experimental Activity (IC50 against L. infantum, µM) |
| 13 | Not explicitly stated | -40.02 | 110 |
| 4 | Not explicitly stated | Not reported | 5.53 |
| 5 | Not explicitly stated | Not reported | 4 |
| 11 | Not explicitly stated | Not reported | 6 |
Note: The reported binding energy for compound 13 is from a more rigorous post-docking MM/GBSA calculation, which often provides a more accurate estimation of binding affinity than the initial docking score. The original study did not provide a comparative table of initial docking scores.
The exceptionally low binding energy of compound 13, as calculated by MM/GBSA, underscores its stable and favorable interaction with the TryR active site, corroborating its observed biological activity.[1]
Target: Indoleamine 2,3-dioxygenase 1 (IDO1) - An Immuno-Oncology Perspective
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is overexpressed in many tumors. By degrading the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to immune cells, thereby allowing cancer cells to evade immune surveillance. Consequently, IDO1 inhibitors are a promising class of cancer immunotherapies.
6-Aminoindazole derivatives, which are readily synthesized from their 6-nitro precursors, have been explored as IDO1 inhibitors. One such study designed and synthesized a series of 6-substituted aminoindazoles and performed docking studies to rationalize their activity. While specific docking scores were not detailed in the primary publication, the study confirmed that these derivatives bind to the IDO1 active site.[2]
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) - An Anti-Angiogenic Approach
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.
A 6-indazolyl triazole derivative, synthesized from a 6-nitroindazole precursor, has been identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.56 µM.[3][4] Docking studies revealed that the 6-indazolyl moiety plays a crucial role in binding, forming two key hydrogen bond interactions within the VEGFR-2 active site.[3][4] This highlights the importance of the indazole scaffold for VEGFR-2 recognition.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a comparative docking analysis. We will outline the workflow for two widely used docking programs: AutoDock Vina (a popular open-source tool) and Schrödinger's Glide (a leading commercial software).
General Workflow for Comparative Docking
The overall process can be visualized as a multi-step pipeline:
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 6-Nitro-1H-indazole-3-carboxylic Acid
Introduction
6-Nitro-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development. Its rigid bicyclic scaffold, featuring a nitro group for further functionalization and a carboxylic acid handle for amide coupling, makes it an invaluable intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors.[1][2] The strategic placement of the nitro group at the C6 position influences the electronic properties of the indazole ring, while the C3-carboxylic acid provides a crucial vector for molecular elaboration.
Given its importance, the efficient and scalable synthesis of this molecule is a subject of considerable interest for researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering a critical evaluation of their respective merits and drawbacks. We will delve into the mechanistic rationale behind each route, present detailed experimental protocols, and provide comparative data to empower chemists to select the optimal pathway for their specific research and development needs.
Route 1: Ring Transformation via Nitrosation of 6-Nitroindole
This approach is arguably the most direct method, leveraging a ring expansion/rearrangement of a readily available indole precursor. The core transformation involves the nitrosation of the electron-rich C3 position of the indole ring, which triggers a cascade of reactions culminating in the formation of the more thermodynamically stable indazole system.
Mechanistic Rationale
The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosating agent (generated in situ from sodium nitrite and acid) at the C3 position of the 6-nitroindole ring.[3] This forms a nitroso-indole intermediate, which tautomerizes to an oxime. Subsequent acid-catalyzed addition of water to the C2 position of the indole core leads to the opening of the pyrrole ring. The resulting intermediate then undergoes intramolecular cyclization via attack of the amino group onto the oxime nitrogen, followed by dehydration to yield the final 1H-indazole-3-carboxaldehyde.[3] The aldehyde is then oxidized in a separate step to the desired carboxylic acid.
Visual Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Nitro-1H-indazole-3-carboxylic acid: A Framework for Laboratory Safety and Operational Excellence
For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of 6-Nitro-1H-indazole-3-carboxylic acid, a compound that, while valuable in research, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure that safety is an intrinsic part of your experimental workflow.
While specific toxicological properties of this compound have not been fully investigated, its structural analogs and the nitro functional group suggest that it should be handled as a hazardous substance.[1] It is classified as an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Furthermore, there is limited evidence suggesting it could be a carcinogen.[2] Therefore, a multi-layered safety approach encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and rigorous operational and disposal plans is mandatory.
Hazard Identification and Risk Assessment: A Proactive Stance
A thorough risk assessment is the foundation of safe laboratory practice. Before commencing any work with this compound, it is crucial to understand its potential hazards.
Summary of Potential Hazards:
| Hazard Class | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Ocular |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Inhalation |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[2] | Inhalation, Dermal, Ingestion |
Given these potential risks, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and a safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4] Side shields are essential to protect against splashes from the side. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation during weighing or transfer operations.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection.[6] Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged or immersive contact, consult glove manufacturer's compatibility charts. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[6] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A dust mask or respirator is required if dust formation is likely or if working outside of a fume hood.[6] The specific type of respirator should be selected based on the potential for airborne concentration and in consultation with your institution's environmental health and safety department. |
Operational Plan for Safe Handling: A Step-by-Step Approach
A systematic workflow is essential to minimize the risk of exposure and contamination.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Methodologies
1. Preparation and Engineering Controls:
-
Before starting, ensure you have all necessary reagents, equipment, and the correct PPE.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Confirm that a fully stocked spill kit is readily available.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations of solid this compound within the fume hood to contain any dust.[6]
-
Use a spatula and weighing paper or a container that minimizes the generation of airborne particles.
-
Close the primary container tightly after use.
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[2]
-
Launder contaminated clothing separately from other personal items.[2]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
Caption: Emergency response plan for accidental exposure to this compound.
First Aid Measures:
-
Inhalation: If inhaled, move the person into fresh air.[1] If not breathing, give artificial respiration and consult a physician.[1]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[1][4]
-
Ingestion: If swallowed, rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Do NOT induce vomiting.[4] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, including contaminated gloves, paper towels, and excess reagent, in a designated and clearly labeled hazardous waste container.[6]
-
Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[6]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not empty into drains.[4]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
